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  • Product: DDD86481

Core Science & Biosynthesis

Foundational

Decoding DDD86481 (Zelenirstat): Mechanism of Action and Technical Workflows for NMT Inhibition

As a Senior Application Scientist specializing in targeted protein modification and metabolic profiling, I have observed that the transition of a compound from a phenotypic hit to a first-in-class clinical candidate requ...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in targeted protein modification and metabolic profiling, I have observed that the transition of a compound from a phenotypic hit to a first-in-class clinical candidate requires a rigorous, mechanistically sound foundation. DDD86481—clinically designated as Zelenirstat or PCLX-001—represents a masterclass in this paradigm.

Originally synthesized by the University of Dundee Drug Discovery Unit for the treatment of African sleeping sickness 1, this small molecule has been successfully repositioned into precision oncology. It is currently in Phase 1/2 clinical trials for acute myeloid leukemia (AML), B-cell lymphomas, and solid tumors 23. This whitepaper deconstructs the structural biology, dual-axis mechanism of action, and the self-validating experimental protocols required to study DDD86481 in the laboratory.

Molecular Architecture of Target Engagement

N-myristoyltransferases (NMT1 and NMT2) are enzymes that catalyze the covalent attachment of a 14-carbon saturated fatty acid (myristate) from myristoyl-CoA to the N-terminal glycine residue of nascent proteins [[4]](). This modification is an absolute requirement for the membrane anchoring and functional conformation of over 200 human proteins 4.

DDD86481 acts as a highly potent, competitive inhibitor at the peptide-binding pocket of NMT. Molecular dynamics simulations and docking studies reveal the causality behind its single-digit nanomolar potency: the molecule forms a highly stable salt bridge with the negatively charged C-terminus of the NMT enzyme 5. This electrostatic lock prevents the nucleophilic attack of the substrate's N-terminal amino group on the thioester bond of myristoyl-CoA, completely halting the catalytic cycle 5.

The Dual-Axis Mechanism of Action

The downstream consequence of NMT inhibition by DDD86481 is biphasic, simultaneously collapsing oncogenic signaling and mitochondrial metabolism 62.

Axis 1: Disruption of Src Family Kinases (SFKs) & The N-Degron Pathway

Many oncogenes encode proteins that require myristoylation, including Src Family Kinases (SFKs like Lyn, Fyn, Blk, and c-Src) 2 [[4]](). When DDD86481 blocks NMT, these nascent proteins fail to acquire their lipid anchor. Consequently, they expose their unshielded N-terminal glycine residue. This exposed residue acts as a degradation signal recognized by the glycine-specific N-degron pathway , leading to rapid ubiquitination and proteasomal degradation 24. The physical loss of SFKs extinguishes B-cell receptor (BCR) signaling and downstream survival cascades [[7]]().

Axis 2: Mitochondrial Complex I Collapse in Leukemia Stem Cells

A groundbreaking discovery in the MoA of DDD86481 is its profound effect on tumor metabolism. In AML, the drug blocks the myristoylation of NDUFAF4 , a critical assembly factor for mitochondrial Complex I 6. The degradation of unmyristoylated NDUFAF4 prevents Complex I formation, effectively shutting down oxidative phosphorylation (OXPHOS) and cellular respiration 6. Because Leukemia Stem Cells (LSCs) are exquisitely and uniquely dependent on OXPHOS for survival, this metabolic collapse selectively eradicates the disease-driving stem cell population 6.

G NMT NMT1 / NMT2 (Active Enzyme) MyrTarget Myristoylated Protein (Membrane Anchored) NMT->MyrTarget Normal State UnMyrTarget Unmyristoylated Protein (Exposed N-Glycine) NMT->UnMyrTarget Inhibited State DDD DDD86481 (Zelenirstat) NMT Inhibitor DDD->NMT Inhibits via Salt Bridge MyrCoA Myristoyl-CoA (Lipid Donor) MyrCoA->NMT Binds Target Nascent Target Protein (e.g., SFKs, NDUFAF4) Target->NMT Substrate NDegron Glycine-Specific N-Degron Pathway UnMyrTarget->NDegron Recognized by Degradation Proteasomal Degradation (Apoptosis / OXPHOS Collapse) NDegron->Degradation Targets for

Figure 1: The dual-axis mechanism of action of DDD86481, highlighting the N-degron degradation pathway.

Quantitative Profiling & Clinical Trajectory

To understand the translational potential of DDD86481, we must look at its quantitative pharmacological profile. The compound demonstrates exceptional potency and is currently advancing through clinical milestones, including Fast Track and Orphan Drug Designations by the FDA 81.

ParameterSpecification
Compound Identity DDD86481 (Zelenirstat, PCLX-001)
Primary Targets Human N-myristoyltransferase 1 & 2 (NMT1/NMT2)
In Vitro Potency (IC50) < 10 nM (Single-digit nanomolar affinity) 9
Structural MoA Peptide-pocket competitive; C-terminal salt bridge formation 5
Key Downstream Effectors SFKs (Lyn, Fyn, c-Src), BCR complex, NDUFAF4 (Complex I) 62
Clinical Status Phase 1/2a (AML, Relapsed/Refractory B-cell Lymphoma, Solid Tumors) 23

Self-Validating Experimental Workflows

To ensure data integrity, every protocol evaluating an NMT inhibitor must be designed as a self-validating system. Below are the field-proven methodologies to confirm target engagement and phenotypic causality.

Protocol A: Validation of Target Engagement via Click-Chemistry Myristoylation Assay

Causality Rationale: To prove that DDD86481 selectively inhibits myristoylation in living cells, we utilize metabolic labeling with an alkyne-tagged myristate analog (YnMyr). If the drug is on-target, the incorporation of the alkyne lipid into nascent proteins will be competitively blocked 2.

Workflow Step1 1. Target Engagement Treat AML Cells with DDD86481 Step2 2. Metabolic Labeling Pulse with Alkynyl-Myristate Step1->Step2 Step3 3. Cell Lysis Denature Proteins (1% SDS) Step2->Step3 Step4 4. Click Chemistry CuAAC with TAMRA-Azide Step3->Step4 Step5 5. Detection SDS-PAGE & In-Gel Fluorescence Step4->Step5

Figure 2: Workflow for the Click-Chemistry based Myristoylation Assay.

Step-by-Step Methodology:

  • Pre-incubation: Treat AML cells (e.g., MV4-11) with varying concentrations of DDD86481 (1 nM to 1 µM) or DMSO vehicle for 1 hour. Why: This establishes target occupancy before the introduction of the competing lipid probe.

  • Metabolic Labeling: Pulse the cells with 10 µM alkynyl-myristate for 4–6 hours.

  • Lysis: Wash cells in cold PBS and lyse in a buffer containing 1% SDS. Why: 1% SDS is critical to fully denature the proteins, exposing the sterically hindered alkyne tags for the subsequent click reaction.

  • Click Chemistry: Perform a Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding TAMRA-azide (fluorophore), CuSO4, TCEP (reducing agent), and TBTA (ligand). React for 1 hour at room temperature.

  • Detection: Resolve the proteome via SDS-PAGE. Image the gel using a fluorescence scanner (e.g., Typhoon) at 532 nm. Self-Validation Checkpoint: A successful assay will show a robust fluorescent banding pattern in the vehicle control, which dose-dependently disappears in the DDD86481-treated lanes, confirming on-target lipid inhibition.

Protocol B: Metabolic Profiling of OXPHOS Inhibition (Seahorse XF)

Causality Rationale: To establish the causal link between NMT inhibition and mitochondrial collapse in LSCs, we measure the Oxygen Consumption Rate (OCR). Because the degradation of NDUFAF4 requires time (protein turnover), acute injection of DDD86481 should have no effect, while a 24-hour pre-incubation will show profound OXPHOS suppression 6.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Plate AML cells in a Seahorse XF96 microplate. Treat with DDD86481 (IC50 concentration) for 24 hours prior to the assay.

  • Assay Execution: Run the standard Seahorse XF Cell Mito Stress Test. Sequentially inject Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors).

  • Analysis: Quantify basal respiration and maximal respiratory capacity. Self-Validation Checkpoint: If DDD86481 is acting specifically via NDUFAF4 degradation (translation-dependent) rather than acting as a direct mitochondrial toxin, acute injection of the drug during the Seahorse run will yield no immediate drop in OCR, whereas the 24-hour pre-treated cells will exhibit a collapsed maximal respiration.

References

  • Pacylex Pharmaceuticals Seeks Partners for New ADC Payload Class: N-myristoyltransferase (NMT) Inhibitors. Reportable News. 9

  • Pacylex Pharmaceuticals' Publishes a New Myristoylation Inhibitor Mechanism of Anti-Cancer Activity in Molecular Cancer Therapeutics. Reportable News. 6

  • Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells. Molecular Cancer Therapeutics - AACR Journals. 2

  • A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas. PMC - NIH. 4

  • Use of n-myristoyl transferase (nmt) inhibitors in the treatment of cancer, autoimmune disorders, and inflammatory disorders. Google Patents. 7

  • Pacylex Pharmaceuticals Announces the First Acute Myeloid Leukemia (AML) Patient Dosed with Zelenirstat In a New Phase 1/2 Clinical Trial. BioSpace. 3

  • FDA Grants Orphan Drug Designation to PCLX-001 for AML. OncLive. 8

  • Repurposed drug shows potential as leukaemia treatment. University of Dundee, UK. 1

  • Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. DDG Pharmfac. 5

Sources

Exploratory

The Molecular Mechanics of DDD86481 (Zelenirstat): Binding Affinity and Inhibition of Human N-Myristoyltransferase

Executive Summary N-myristoyltransferase (NMT) catalyzes the covalent attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine of target proteins, a critical post-translational modification fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-myristoyltransferase (NMT) catalyzes the covalent attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine of target proteins, a critical post-translational modification for membrane targeting, signal transduction, and cellular survival. In humans, this process is governed by two paralogs: NMT1 and NMT2.

DDD86481 (clinically designated as PCLX-001 or Zelenirstat) has emerged as a first-in-class, highly potent pan-NMT inhibitor currently advancing through Phase I/IIa clinical trials for relapsed/refractory B-cell lymphomas and advanced solid tumors 1. This technical guide explores the structural biology of DDD86481, the quantitative profiling of its binding affinity, the self-validating methodologies required to measure sub-nanomolar interactions, and the translational causality behind its synthetic lethality in oncology.

Structural Biology & The Ordered Bi-Bi Mechanism

To understand the binding affinity of DDD86481, one must first understand the catalytic constraints of the NMT enzyme. Human NMT1 and NMT2 share approximately 77% amino acid sequence identity, with nearly identical catalytic domains 2.

NMT operates via a strict ordered Bi-Bi reaction mechanism :

  • Apo-Enzyme Priming: The apo-NMT enzyme first binds Myristoyl-CoA (Myr-CoA).

  • Conformational Shift: This binding induces a structural rearrangement, opening a "lid" to expose the peptide-binding pocket.

  • Substrate Binding & Catalysis: The target protein (featuring an exposed N-terminal glycine) binds, allowing nucleophilic attack and amide bond formation.

  • Release: Coenzyme A (CoA) and the myristoylated protein are released.

The DDD86481 Binding Mode

DDD86481 is a rationally designed derivative of the earlier inhibitor DDD85646, distinguished by the addition of an isobutyl group attached to its pyrazole ring 1. It functions as a competitive inhibitor at the peptide-binding pocket. Because the pocket only forms after Myr-CoA binds, DDD86481 traps the enzyme in a highly stable, dead-end NMT:Myr-CoA:DDD86481 ternary complex. Crucially, docking studies and crystallographic evidence indicate that DDD86481 forms a vital salt bridge with the C-terminus of NMT, a structural feature that drastically lowers its dissociation constant ( Kd​ ) and drives its sub-nanomolar potency 1.

NMT_Inhibition Apo Apo-NMT (Inactive) MyrCoA Myristoyl-CoA Binding Apo->MyrCoA ActiveNMT NMT:Myr-CoA (Active Pocket Open) MyrCoA->ActiveNMT Peptide Peptide Substrate Binding & Catalysis ActiveNMT->Peptide Normal Pathway Inhibitor DDD86481 (PCLX-001) Competitive Binding ActiveNMT->Inhibitor Inhibition Product Myristoylated Protein + CoA Release Peptide->Product DeadEnd NMT:Myr-CoA:DDD86481 (Dead-End Complex) Inhibitor->DeadEnd Salt Bridge Formation

NMT ordered Bi-Bi catalytic cycle and DDD86481 dead-end complex formation.

Quantitative Affinity Profiling

The structural modifications in DDD86481 translate directly to enhanced thermodynamic binding. Table 1 summarizes the quantitative metrics of DDD86481 against standard control inhibitors.

Table 1: Comparative Binding Metrics of Key NMT Inhibitors

InhibitorTargetAutoDock Affinity (kcal/mol) IC50​ (In Vitro Assay)Key Structural Feature
DDD85646 Pan-NMT-11.1~17 - 22 nMPyrazole core, C-term salt bridge
IMP-1088 Pan-NMTN/A< 1 nMHigh-affinity dual inhibitor
DDD86481 Pan-NMT-11.6< 1 nM Isobutyl group addition

Data synthesized from docking-based screening and in vitro enzymatic assays 1.

The Tight-Binding Limit: It is critical to note that IC50​ values reported as "< 1 nM" often hit the theoretical sensitivity floor of standard fluorogenic assays (such as the CPM assay, which relies on detecting released CoA). Because the enzyme concentration required to generate a reliable fluorescent signal is typically around 5 nM, any Kd​ below this threshold cannot be accurately resolved due to ligand depletion effects 3. Therefore, specialized radiometric assays are required.

Experimental Methodologies: Resolving Sub-Nanomolar Affinity

To accurately determine the binding affinity ( Ki​ or true IC50​ ) of ultra-potent inhibitors like DDD86481, researchers must utilize a Scintillation Proximity Assay (SPA) .

Causality of Assay Choice: Unlike fluorogenic assays, SPA utilizes radioisotopes (e.g., 3H -Myristoyl-CoA), allowing the assay to be run at picomolar enzyme concentrations. This ensures that the assumption of free inhibitor concentration [I]≈[I]total​ holds true, allowing for the accurate application of the Morrison equation for tight-binding inhibitors.

Step-by-Step Scintillation Proximity Assay (SPA) Protocol
  • Reagent Preparation:

    • Purify recombinant human His-tagged NMT1 and NMT2.

    • Synthesize a biotinylated peptide substrate corresponding to a known NMT target (e.g., the N-terminus of Src kinase).

    • Prepare 3H -Myristoyl-CoA (radiolabeled substrate).

  • Enzyme Priming:

    • Incubate 50 pM of His-NMT1/2 with 100 nM 3H -Myristoyl-CoA in assay buffer (30 mM Tris-HCl pH 7.4, 0.5 mM EDTA, 0.5 mM EGTA, 1.25 mM DTT, 0.1% Triton X-100) for 10 minutes to form the active binary complex.

  • Inhibitor Titration:

    • Prepare a 12-point serial dilution of DDD86481 (ranging from 100 nM down to 0.1 pM) in DMSO.

    • Add the inhibitor to the primed enzyme mixture and pre-incubate for 30 minutes to allow the dead-end complex to reach equilibrium.

  • Catalytic Initiation & Capture:

    • Initiate the reaction by adding 1 µM of the biotinylated peptide substrate.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Terminate the reaction by adding Streptavidin-coated SPA beads suspended in a stop buffer containing unlabeled Myristoyl-CoA (to prevent further incorporation).

  • Detection & Analysis:

    • The radiolabeled, myristoylated biotin-peptide binds to the SPA beads, bringing the 3H into close proximity with the scintillant, generating light.

    • Measure luminescence using a microplate scintillation counter. Fit the dose-response data to the Morrison equation to derive the true Ki​ .

Translational Implications: Synthetic Lethality & Oncology

The extreme binding affinity of DDD86481 for NMT is not merely a biochemical triumph; it is the foundation of its clinical efficacy. The mechanism of action in vivo relies on the concept of synthetic lethality .

While healthy cells express both NMT1 and NMT2, many hematological malignancies (such as acute myeloid leukemia and B-cell lymphomas) exhibit epigenetic silencing or profound deficiency of NMT2 4. These cancer cells become entirely dependent on NMT1 for survival. Furthermore, MYC-deregulated cancers exhibit heightened sensitivity to NMT inhibition 3.

When DDD86481 binds and inhibits NMT1 in these NMT2-deficient cells, target proteins (such as Src Family Kinases and the mitochondrial complex I assembly factor NDUFAF4) fail to be myristoylated. Proteins with an exposed, unmyristoylated N-terminal glycine are rapidly recognized and destroyed by the glycine-specific N-degron pathway 4. This targeted degradation disrupts oxidative phosphorylation and critical survival signaling, triggering rapid apoptosis in the tumor cells while sparing healthy tissue that retains residual NMT2 activity.

Synthetic_Lethality Healthy Healthy Cell (NMT1 & NMT2 Active) Drug DDD86481 Treatment (Pan-NMT Inhibitor) Healthy->Drug Cancer Hematological Cancer (NMT2 Epigenetic Loss) Cancer->Drug Survival Cell Survival (Residual NMT Activity) Drug->Survival Healthy Cells Lethality Synthetic Lethality (Total NMT Blockade) Drug->Lethality Cancer Cells Degradation N-Degron Pathway (Degradation of SFKs/NDUFAF4) Lethality->Degradation

Synthetic lethality of DDD86481 in NMT2-deficient hematological cancers.

References

  • Title: Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening Source: MDPI URL: [Link]

  • Title: N-Myristoyltransferase as a Glycine and Lysine Myristoyltransferase in Cancer, Immunity, and Infections Source: ACS Chemical Biology URL: [Link]

  • Title: MYC deregulation sensitizes cancer cells to N-myristoyltransferase inhibition Source: MDC Berlin / bioRxiv URL: [Link]

  • Title: Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells Source: AACR Journals (Molecular Cancer Therapeutics) URL: [Link]

Sources

Foundational

Targeting Aspergillus fumigatus Cell Wall Integrity: A Technical Evaluation of the NMT Inhibitor DDD86481

The Clinical Imperative and the NMT Target Invasive aspergillosis, primarily driven by Aspergillus fumigatus, remains a critical challenge in clinical mycology, with mortality rates for invasive disease hovering around 5...

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Author: BenchChem Technical Support Team. Date: April 2026

The Clinical Imperative and the NMT Target

Invasive aspergillosis, primarily driven by Aspergillus fumigatus, remains a critical challenge in clinical mycology, with mortality rates for invasive disease hovering around 50% despite the use of gold-standard therapies like voriconazole[1]. The limited repertoire of current antifungal classes (polyenes, azoles, and echinocandins) necessitates the identification of novel, unexploited molecular targets[1].

N-myristoyltransferase (NMT) has emerged as a highly promising target. NMT catalyzes the co-translational transfer of a 14-carbon saturated fatty acid (myristoyl group) from myristoyl-CoA to the N-terminal glycine of various nascent eukaryotic proteins[2]. In A. fumigatus, this N-myristoylation process is not merely a post-translational modification; it is fundamentally essential for fungal viability, directly governing downstream cell wall ultrastructure and morphogenesis[1].

Mechanistic Foundation: The Action of DDD86481

High-throughput screening campaigns against recombinant A. fumigatus NMT (AfNMT) identified the pyrazole sulphonamide compound DDD86481 as a highly potent, competitive inhibitor[1]. Crystallographic evidence confirms that DDD86481 binds directly within the peptide substrate pocket of the enzyme, interacting with specific amino acid side chains that diverge between fungal and human NMT isoforms, thereby offering a structural basis for fungal selectivity[1].

NMT_Pathway MyrCoA Myristoyl-CoA (Lipid Donor) AfNMT AfNMT Enzyme (Catalyst) MyrCoA->AfNMT Peptide Nascent Protein (N-term Glycine) Peptide->AfNMT MyrProtein N-Myristoylated Protein (Active) AfNMT->MyrProtein Catalysis DDD86481 DDD86481 (Inhibitor) DDD86481->AfNMT Competitive Inhibition CellWall Cell Wall Integrity & Fungal Survival MyrProtein->CellWall Morphogenesis

Fig 1. N-myristoylation pathway and competitive inhibition of AfNMT by DDD86481.

Biochemical Efficacy vs. Phenotypic Translation

A persistent hurdle in antifungal drug development is the translation of biochemical target inhibition into whole-cell fungicidal activity. DDD86481 exemplifies this challenge. While it exhibits exceptional in vitro potency against isolated AfNMT (IC50 = 12 nM), its efficacy against wild-type (WT) A. fumigatus is remarkably poor, requiring a Minimum Inhibitory Concentration (MIC) of 925 μM to halt growth[3].

This massive discrepancy (a ~77,000-fold drop-off from biochemical to cellular efficacy) is typically attributed to poor compound solubility, restricted cell wall/membrane penetration, or active efflux mechanisms inherent to filamentous fungi[3].

Table 1: In Vitro and Whole-Cell Antifungal Activity of Pyrazole Sulphonamides
CompoundTargetAfNMT IC50 (nM)WT A. fumigatus MIC (μM)
DDD86481 AfNMT12925
DDD85646 AfNMT23> 2500

Data synthesized from target validation assays[4],[5].

Genetic Target Validation: The Regulatable Promoter Strategy

To prove that the high WT MIC is a pharmacokinetic artifact rather than a lack of true target vulnerability, researchers utilized a genetic hypersensitization strategy. By placing the nmt gene under the control of a regulatable promoter, the intracellular abundance of the NMT enzyme can be artificially titrated using specific media conditions (e.g., varying glucose and threonine concentrations)[4].

The Causality Principle: If DDD86481 genuinely targets NMT in vivo, artificially lowering the intracellular pool of NMT should require proportionally less drug to achieve complete enzyme saturation and subsequent cell death.

As demonstrated in Table 2, repressing nmt transcription to 24% of wild-type levels drastically sensitizes the fungus to DDD86481, dropping the MIC to 7 μM[1]. This confirms that NMT is the primary intracellular target and validates the mechanism of action, despite the compound's current permeation limitations[1].

Table 2: Impact of nmt Transcript Repression on DDD86481 MIC
nmt Transcript Level (%)Medium ConditionDDD86481 MIC (μM)Fold Sensitization
100% (WT) Standard RPMI9251x (Baseline)
81% 0.56 mM Glucose116~8x
24% Repressive7~132x

Data reflecting the correlation between target abundance and compound efficacy[1].

MIC_Workflow Start A. fumigatus Strain Selection WT Wild-Type Strain (100% nmt expression) Start->WT Mutant Regulatable Promoter Strain (Repressed nmt expression) Start->Mutant Drug Add DDD86481 (Broth Microdilution) WT->Drug Mutant->Drug ResultWT High MIC (925 μM) Target abundance overcomes drug Drug->ResultWT WT Response ResultMutant Low MIC (7 μM) Hypersensitization validates on-target effect Drug->ResultMutant Mutant Response

Fig 2. Workflow demonstrating hypersensitization of nmt-repressed strains to DDD86481.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and mechanistic trustworthiness, the following self-validating protocols must be employed when evaluating NMT inhibitors like DDD86481.

Protocol A: Scintillation Proximity Assay (SPA) for AfNMT Inhibition

Causality & Rationale: The SPA is utilized because it allows for continuous, homogenous, and high-throughput detection of lipid transfer without the need for washing steps. The proximity of the radiolabeled product to the scintillant bead directly translates target activity into a quantifiable light signal[5].

  • Reagent Preparation: Prepare recombinant AfNMT, [³H]-myristoyl-CoA (lipid donor), and a biotinylated peptide substrate corresponding to the N-terminal sequence of a known fungal NMT target.

  • Inhibitor Titration: Dispense DDD86481 in a 10-point serial dilution series into a 384-well microtiter plate.

  • Reaction Initiation: Add the AfNMT enzyme and substrate mixture to the compound wells. Incubate at 30°C for 30 minutes.

  • Capture & Detection: Terminate the reaction by adding streptavidin-coated SPA beads. The biotinylated, [³H]-myristoylated peptide binds the beads; the localized beta-decay stimulates the scintillant to emit light.

  • Self-Validation (Controls): Include a "No-Enzyme" control to establish the background noise floor, and a known broad-spectrum NMT inhibitor (e.g., Tris-DBA palladium) to define 100% inhibition[2].

Protocol B: Regulatable Promoter Broth Microdilution Assay

Causality & Rationale: Standard CLSI MIC assays cannot distinguish between a compound that fails to penetrate the cell wall and a compound that hits the wrong target. By manipulating the target's genetic expression, we create an internal control system that isolates target engagement from pharmacokinetic variables[4].

  • Strain Cultivation: Grow the A. fumigatus WT and the nmt-regulatable mutant strains on appropriate agar. Harvest conidia and adjust to a standard inoculum (e.g., 1×104 CFU/mL).

  • Media Preparation: Prepare RPMI 1640 medium supplemented with varying concentrations of the repressor (e.g., 0.56 mM glucose) to achieve targeted nmt expression levels (verified via parallel qRT-PCR)[4].

  • Compound Exposure: Perform standard broth microdilution of DDD86481 across the prepared media conditions.

  • Incubation & Readout: Incubate at 35°C for 48 hours. Determine the MIC as the lowest concentration resulting in complete visual inhibition of growth.

  • Self-Validation (Controls): Run Amphotericin B alongside DDD86481. Because Amphotericin B targets ergosterol in the cell membrane (independent of NMT), its MIC must remain constant across all nmt expression levels. If the Amphotericin B MIC shifts, the genetic repression has caused generalized loss of fitness, invalidating the assay.

Strategic Outlook

While DDD86481 provides definitive chemical validation that NMT is a druggable and essential target in A. fumigatus, its utility as a standalone therapeutic is currently bottlenecked by whole-cell penetration[3]. Future drug development efforts must focus on structural optimization of the pyrazole sulphonamide scaffold to improve its pharmacokinetic (PK) profile, specifically enhancing lipophilicity and reducing efflux pump affinity, to close the gap between biochemical potency and clinical efficacy[3].

References

  • MedKoo Biosciences - DDD86481 free base Product Data.[6] URL:

  • ACS Chemical Biology - N-Myristoyltransferase Is a Cell Wall Target in Aspergillus fumigatus.[4] URL:

  • National Institutes of Health (PMC) - N-Myristoyltransferase Is a Cell Wall Target in Aspergillus fumigatus (Full Text).[1] URL:

  • Journal of Medicinal Chemistry (ACS Publications) - Emerging New Targets for the Treatment of Resistant Fungal Infections.[3] URL:

  • ResearchGate - Inhibition of Af NMT.[5] URL:

  • National Institutes of Health (PMC) - NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections.[2] URL:

Sources

Exploratory

An In-Depth Technical Guide to the Selective Inhibition of Fungal N-Myristoyltransferase by DDD86481

Abstract N-myristoyltransferase (NMT) represents a compelling, validated therapeutic target for the development of novel antifungal agents. This enzyme catalyzes the essential co- and post-translational N-terminal myrist...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-myristoyltransferase (NMT) represents a compelling, validated therapeutic target for the development of novel antifungal agents. This enzyme catalyzes the essential co- and post-translational N-terminal myristoylation of a multitude of proteins, a modification critical for their function and subcellular localization. As this process is conserved in humans, achieving high selectivity for the fungal enzyme over its human orthologs is paramount for any prospective antifungal drug candidate. This guide provides a detailed technical analysis of DDD86481 (also known as Zelenirstat or PCLX-001), a potent pyrazole sulphonamide inhibitor of NMT. We will dissect its inhibitory potency (IC50) against key fungal and human NMTs, explore the structural basis for its selectivity, and provide a comprehensive protocol for the enzymatic assays used to determine these critical parameters. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel anti-infective therapies.

Introduction: N-Myristoyltransferase as a High-Value Antifungal Target

N-myristoyltransferase is a ubiquitous eukaryotic enzyme that catalyzes the irreversible transfer of myristate, a 14-carbon saturated fatty acid, from myristoyl-Coenzyme A (myristoyl-CoA) to the N-terminal glycine residue of a wide array of substrate proteins.[1][2][3] This lipid modification is crucial for mediating protein-protein interactions and facilitating membrane targeting, which are vital for numerous cellular processes, including signal transduction and structural integrity.[2][3]

In pathogenic fungi such as Candida albicans and Aspergillus fumigatus, NMT has been genetically and biochemically validated as essential for viability and virulence, making it an attractive target for antifungal drug discovery.[1][3][4][5][6] Unlike many existing antifungal classes that face mounting resistance, NMT offers a novel mechanism of action. However, the human genome encodes two NMT isoforms, NMT1 and NMT2, which share functional overlap.[7][8] Therefore, the central challenge in developing NMT inhibitors for infectious diseases is to achieve a high degree of selectivity for the pathogen's enzyme to minimize potential host toxicity.[1]

DDD86481 is a potent, first-in-class small molecule inhibitor of NMT that has demonstrated significant activity against both fungal and human enzymes, with its development path pivoting towards oncology applications under the name Zelenirstat (PCLX-001).[9][10][11] Its initial discovery as a powerful antifungal agent provides a valuable case study in the principles of selective enzyme inhibition.

Quantitative Inhibitory Potency of DDD86481

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For DDD86481, these values have been determined through robust biochemical assays, revealing nanomolar affinity for both fungal and human NMTs.

Target EnzymeCommon AbbreviationIC50 Value (nM)Organism
N-MyristoyltransferaseAfNMT12 nM[1][4][12][13]Aspergillus fumigatus
N-Myristoyltransferase 1HsNMT15 nM[8][10]Homo sapiens
N-Myristoyltransferase 2HsNMT28 nM[8][10]Homo sapiens

Analysis of Potency and Selectivity:

The data clearly indicates that DDD86481 is a highly potent inhibitor of both the fungal (A. fumigatus) and human NMT isoforms, with all IC50 values falling in the low nanomolar range. While initially identified from a screen for anti-trypanosomal agents, its efficacy against AfNMT was a significant finding.[4][13] Interestingly, the compound exhibits slightly greater potency against the human enzymes (5-8 nM) compared to the fungal target (12 nM). This lack of strong selectivity for the fungal enzyme over the human counterparts is a critical consideration for its development as a dedicated antifungal agent, though it has proven advantageous for its repurposing in cancer therapy, where targeting the human enzymes is the goal.[9][11]

The molecular basis for this potent inhibition lies in the compound's ability to occupy the peptide-binding site of the enzyme, interacting with an amino acid residue that differs between the fungal and human orthologs, a feature that can be exploited for the rational design of more selective future inhibitors.[4]

From Enzyme to Cell: The Challenge of Fungal Penetration

A crucial aspect of drug development, particularly for antifungals, is the translation of in vitro enzymatic potency to whole-cell activity (Minimum Inhibitory Concentration, or MIC). DDD86481 presents a classic example of a significant disconnect in this regard.

Despite its potent 12 nM inhibition of the AfNMT enzyme, DDD86481 displayed very weak fungicidal activity against wild-type A. fumigatus, with an MIC of 925 μM.[4][12] This represents an approximately 80,000-fold drop in activity from the enzyme to the whole organism.[4] This disparity is largely attributed to the formidable fungal cell wall, which likely presents a significant barrier to compound penetration.[4][13]

Target Validation via Genetic Sensitization:

To confirm that DDD86481 was indeed acting on NMT within the fungal cell, a powerful genetic experiment was conducted. Researchers used a conditional mutant strain of A. fumigatus where the expression of the nmt gene could be repressed.[4][13]

  • Observation: When NMT expression was reduced, the fungus became significantly more sensitive to DDD86481.

  • Result: The MIC value dropped dramatically from 925 μM to as low as 7 μM under repressive conditions.[4]

This result provides authoritative validation that NMT is the true cellular target of DDD86481 in A. fumigatus. It elegantly demonstrates that by reducing the amount of target enzyme in the cell, a lower concentration of the inhibitor is required to achieve a lethal effect. This self-validating system underscores the potential of NMT as a target, while simultaneously highlighting the critical need for improved chemical scaffolds that possess enhanced cell penetration properties.

Experimental Protocol: Fluorogenic NMT Inhibition Assay

Determining the IC50 value of an NMT inhibitor requires a reliable and reproducible biochemical assay. While Scintillation Proximity Assays (SPA) have been used[4][13], a more common and accessible method is the fluorescence-based assay that measures the production of Coenzyme A (CoA), a byproduct of the N-myristoylation reaction.[2][3][7]

Principle

The NMT enzyme transfers the myristoyl group from myristoyl-CoA to a peptide substrate, releasing CoA, which possesses a free thiol group. This thiol group can react with a pro-fluorescent probe, such as 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM), to generate a highly fluorescent adduct. The rate of fluorescence increase is directly proportional to the enzyme's activity.

Workflow Diagram

NMT_Inhibition_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection & Analysis P1 Prepare Recombinant NMT (Fungal or Human) R1 Incubate NMT with DDD86481 dilutions P1->R1 P2 Prepare Substrates: Myristoyl-CoA & Peptide R2 Initiate reaction by adding Myristoyl-CoA & Peptide P2->R2 P3 Prepare Serial Dilutions of DDD86481 P3->R1 P4 Prepare CPM Probe D1 Add CPM Probe to react with released CoA-SH P4->D1 R1->R2 R2->D1 Reaction produces CoA D2 Measure Fluorescence (Ex: 390 nm, Em: 470 nm) D1->D2 D3 Plot % Inhibition vs. [DDD86481] D2->D3 D4 Calculate IC50 via Dose-Response Curve Fit D3->D4

Caption: Workflow for determining NMT inhibitor IC50 values.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 20 mM potassium phosphate, pH 8.0, 0.5 mM EDTA, 0.1% v/v Triton X-100).[7]

    • Enzyme: Dilute recombinant human or fungal NMT to the desired final concentration (e.g., 15-20 nM) in assay buffer.[7]

    • Inhibitor: Prepare a stock solution of DDD86481 in 100% DMSO. Perform serial 3-fold dilutions in DMSO to create a concentration gradient.

    • Substrates: Prepare stock solutions of myristoyl-CoA and a suitable peptide substrate (e.g., a derivative of the pp60src N-terminus) in assay buffer.[2] Final concentrations are typically around 4 µM each.[7]

    • Detection Reagent: Prepare a stock solution of CPM in DMSO.

  • Assay Execution (96-well plate format):

    • Add a small volume (e.g., 1 µL) of each DMSO dilution of DDD86481 to the appropriate wells of a black 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add the diluted NMT enzyme solution to all wells except the "no enzyme" control.

    • Allow the plate to incubate for 15-30 minutes at room temperature to permit the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a mixture of myristoyl-CoA and the peptide substrate to all wells.[14]

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a set duration (e.g., 30-60 minutes).

  • Signal Detection and Data Analysis:

    • Stop the reaction and develop the signal by adding the CPM detection reagent. The CPM reacts with the free thiol of the CoA byproduct.

    • Incubate for 10-15 minutes to allow the fluorescent adduct to form.

    • Measure the fluorescence intensity using a plate reader, with excitation typically around 390 nm and emission around 470 nm.[3]

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Calculate the percentage of inhibition for each DDD86481 concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[14]

Conclusion and Future Directions

DDD86481 is a powerful probe for studying the biology of N-myristoylation. Its low nanomolar potency against both fungal and human NMTs validates the pyrazole sulphonamide scaffold as a highly effective starting point for inhibitor design. While its journey has shifted towards clinical development in oncology, the lessons learned from its evaluation as an antifungal agent are invaluable. The significant disparity between its enzymatic IC50 and its whole-cell MIC against A. fumigatus starkly illustrates the formidable challenge posed by the fungal cell wall. Future efforts in this field must co-optimize for high enzymatic potency, selectivity for the fungal target, and chemical properties that confer superior cell penetration. The structural and genetic validation studies surrounding DDD86481 provide a robust framework and a clear path forward for the development of the next generation of NMT-targeted antifungals.

References

  • N-Myristoyltransferase Is a Cell Wall Target in Aspergillus fumigatus | ACS Chemical Biology. (URL: [Link])

  • Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. (URL: [Link])

  • Inhibition of Af NMT. (A) Chemical structures of compounds DDD85646 and... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • A fluorescence-based assay for N-myristoyltransferase activity - PMC - NIH. (URL: [Link])

  • N-Myristoyltransferase Is a Cell Wall Target in Aspergillus fumigatus - PMC. (URL: [Link])

  • Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC. (URL: [Link])

  • Pacylex Pharmaceuticals Seeks Partners for New ADC Payload Class: N-myristoyltransferase (NMT) Inhibitors. (URL: [Link])

  • N -Myristoyltransferase Is a Cell Wall Target in Aspergillus fumigatus - ResearchGate. (URL: [Link])

  • Multiomics analysis identifies oxidative phosphorylation as a cancer vulnerability arising from myristoylation inhibition - PMC. (URL: [Link])

  • Global profiling of co- and post-translationally N-myristoylated proteomes in human cells. (URL: [Link])

  • Identification of and Structural Insights into Hit Compounds Targeting N-Myristoyltransferase for Cryptosporidium Drug Development - PMC. (URL: [Link])

  • WO2022082306A1 - Use of n-myristoyl transferase (nmt)
  • 1IYK: Crystal structure of candida albicans N-myristoyltransferase with myristoyl-COA and peptidic inhibitor - RCSB PDB. (URL: [Link])

  • Targeting translation initiation yields fast-killing therapeutics against the zoonotic parasite Cryptosporidium parvum | PLOS Pathogens - Research journals. (URL: [Link])

  • N-Myristoyltransferase, a Potential Antifungal Candidate Drug-Target for Aspergillus flavus - PMC. (URL: [Link])

  • Identification of Microbial-Based Natural Products as Potential CYP51 Inhibitors for Eumycetoma Treatment: Insights from Molecular Docking, MM-GBSA Calculations, ADMET Analysis, and Molecular Dynamics Simulations - MDPI. (URL: [Link])

  • Multiple pathways for glucose phosphate transport and utilization support growth of Cryptosporidium parvum | bioRxiv. (URL: [Link])

  • Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PMC. (URL: [Link])

  • 18S/28S rDNA metabarcoding identifies Cryptosporidium parvum and Blastocystis ST1 as the predominant intestinal protozoa in hospital patients from Changchun, Northeast China - PMC. (URL: [Link])

  • N-myristoyltransferase (NMT) - Creative Biolabs. (URL: [Link])

  • High infectivity and unique genomic sequence characteristics of Cryptosporidium parvum in China - PMC. (URL: [Link])

  • Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation, Handling, and Mechanistic Profiling of DDD86481 (Zelenirstat) Stock Solutions in DMSO

Executive Summary This application note provides a comprehensive, self-validating framework for the preparation, storage, and handling of DDD86481 (also known as PCLX-001 or Zelenirstat) stock solutions in Dimethyl Sulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, self-validating framework for the preparation, storage, and handling of DDD86481 (also known as PCLX-001 or Zelenirstat) stock solutions in Dimethyl Sulfoxide (DMSO). Designed for researchers and drug development professionals, this guide bridges the gap between the compound's physicochemical properties and its successful application in both in vitro cell culture and in vivo xenograft models.

Mechanistic Rationale: The Role of NMT Inhibition

DDD86481 is a highly potent, first-in-class small molecule1[1]. Originally developed by the University of Dundee as a therapeutic for African sleeping sickness via T. brucei NMT inhibition, it has been successfully repositioned for oncology[2].

NMT catalyzes the co-translational and post-translational transfer of a 14-carbon myristoyl group from myristoyl-CoA to the N-terminal glycine of target proteins[3]. By occupying the active site, DDD86481 prevents the myristoylation of critical signaling proteins, notably the Src family kinases (SFKs) such as Lyn[1]. Without this lipid anchor, SFKs lose their membrane localization, disrupting B-cell antigen receptor (BCR) survival signaling and selectively inducing apoptosis in hematological malignancies like acute myeloid leukemia (AML) and non-Hodgkin lymphoma (NHL)[4],[5].

Mechanism A DDD86481 (Zelenirstat) B Inhibition of NMT1 & NMT2 A->B Binds Active Site C Blockade of SFK Myristoylation B->C Prevents Lipid Anchoring D Disruption of BCR Signaling C->D Loss of Membrane Localization E Targeted Cancer Cell Apoptosis D->E Selective Lethality

Caption: Mechanism of action of DDD86481 inhibiting NMT to induce targeted cancer cell apoptosis.

Physicochemical Properties & Storage Parameters

Understanding the physicochemical nature of DDD86481 is critical for maintaining its stability. The compound is highly lipophilic, rendering it 6[6].

Table 1: Physicochemical Properties of DDD86481

PropertyValue
Chemical Name Zelenirstat (PCLX-001 / DDD86481)
CAS Number 1215011-08-7 (Free base)
Molecular Weight 537.51 g/mol
Chemical Formula C24H30Cl2N6O2S
Solubility (DMSO) 20 mg/mL (37.2 mM) maximum
Solubility (Water/Ethanol) Insoluble (< 1 mg/mL)
Powder Storage -20°C (Stable for up to 3 years)
Stock Storage (DMSO) -20°C to -80°C (Stable for months)

Preparation of in vitro DMSO Stock Solutions

Because DDD86481 is highly hydrophobic, any introduction of moisture into the DMSO stock will cause rapid micro-precipitation, altering the true molarity of your solution. The following protocol is designed as a self-validating system to ensure complete dissolution and long-term stability.

Step-by-Step Methodology
  • Equilibration (Causality: Moisture Prevention): Allow the sealed vial of DDD86481 powder to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening. Opening a cold vial causes ambient humidity to condense on the powder, which will subsequently compromise its solubility in DMSO.

  • Solvent Addition (Causality: Purity Control): Add the required volume of sterile, anhydrous DMSO (≥99.9% purity) to the vial. Standard laboratory DMSO absorbs atmospheric water over time; using septum-capped anhydrous DMSO is mandatory.

  • Dissolution (Causality: Thermodynamic Activation): Vortex the mixture vigorously for 60 seconds. If the crystalline free base is not fully dissolved, sonicate the vial in a water bath at 37°C for 5–10 minutes. Mild heat provides the thermodynamic energy required to disrupt the crystal lattice.

    • Self-Validation Check: Inspect the vial against a strong light source. The absence of light-scattering micro-particles confirms a true solution rather than a suspension.

  • Sterile Filtration (Causality: Material Compatibility): If the stock is intended for long-term cell culture, pass the solution through a 0.22 µm PTFE syringe filter. Do not use PES or CA filters, as pure DMSO will dissolve these membranes and introduce toxic polymers into your stock.

  • Aliquot and Storage (Causality: Degradation Prevention): Divide the stock into 50–100 µL aliquots in amber, tightly sealed microcentrifuge tubes. Store at 7[7]. Aliquoting prevents repeated freeze-thaw cycles, which induce irreversible crystallization of the compound.

Workflow S1 1. Equilibrate Powder to RT S2 2. Add Anhydrous DMSO S1->S2 S3 3. Vortex & Sonicate (37°C) S2->S3 S4 4. Sterile Filter (0.22 µm PTFE) S3->S4 S5 5. Aliquot & Store (-20°C) S4->S5

Caption: Step-by-step workflow for the preparation and storage of DDD86481 DMSO stock solutions.

Table 2: Reconstitution Calculator for DMSO Stock Solutions (Based on a Molecular Weight of 537.51 g/mol )

Vial Size (Mass)Target ConcentrationVolume of Anhydrous DMSO Required
1.0 mg 1.0 mM1.860 mL
1.0 mg 5.0 mM0.372 mL
5.0 mg 10.0 mM0.930 mL
5.0 mg 20.0 mM0.465 mL
10.0 mg 37.2 mM (Max Solubility)0.500 mL

Note: For in vitro assays, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Formulation Protocol for in vivo Administration

Direct injection of pure DMSO stocks is highly toxic to animals. For in vivo xenograft models, DDD86481 must be formulated into a biocompatible microemulsion. The following validated protocol yields a clear solution at ≥ 1 mg/mL (1.86 mM) using a8[8].

Step-by-Step Formulation (Example for 1 mL of 1 mg/mL dosing solution):

  • Prepare Master Stock: Dissolve DDD86481 in anhydrous DMSO to a concentration of 10 mg/mL.

  • Add Co-solvent: To a sterile vial, add 100 µL of the 10 mg/mL DMSO stock. Immediately add 400 µL of PEG300 and vortex thoroughly.

    • Causality: PEG300 acts as a co-solvent to gradually step down the lipophilicity of the environment, preventing shock precipitation.

  • Add Surfactant: Add 50 µL of Tween-80 and vortex vigorously.

    • Causality: Tween-80 provides micellar encapsulation, shielding the hydrophobic drug molecules from the aqueous phase.

  • Aqueous Dilution: Add 450 µL of sterile Saline (0.9% NaCl) dropwise while continuously vortexing the vial.

    • Self-Validation Check: The final solution must remain optically clear. Any turbidity indicates premature precipitation, likely due to adding the saline too quickly or skipping the intermediate vortexing steps.

References

  • [7] DDD86481 free base | CAS# | NMT Inhibitor | Antifungal agent - MedKoo Biosciences. Source: medkoo.com. 7

  • [6] Zelenirstat (PCLX-001) Datasheet. Source: selleck.co.jp. 6

  • [4] A drug developed for African Sleeping Sickness shows potential as a leukemia treatment - Pacylex. Source: reportablenews.com. 4

  • [8] PCLX-001 | NMT Inhibitor - Ambeed.com. Source: ambeed.com.8

  • [1] A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas. Source: nih.gov (PMC). 1

  • [2] Repurposed drug shows potential as leukaemia treatment. Source: dundee.ac.uk. 2

  • [5] FDA Grants Orphan Drug Designation to PCLX-001 for AML. Source: onclive.com. 5

  • [3] N-Myristoyltransferase as a Glycine and Lysine Myristoyltransferase in Cancer, Immunity, and Infections. Source: acs.org. 3

  • From anti-parasitic to anti-cancer: a repositioning success story. Source: dundee.ac.uk.

Sources

Application

Application Notes and Protocols for Studying Oxidative Phosphorylation in Cancer Cells Using DDD86481

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Shifting Paradigm of Cancer Metabolism and the Emergence of N-Myristoyltransferase Inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Shifting Paradigm of Cancer Metabolism and the Emergence of N-Myristoyltransferase Inhibitors

For decades, the prevailing view of cancer metabolism, heavily influenced by the Warburg effect, centered on the profound reliance of tumor cells on aerobic glycolysis.[1] However, a growing body of evidence has illuminated a more complex and nuanced metabolic landscape within tumors. Many cancer cells, particularly those with high energetic demands for processes like metastasis and therapeutic resistance, exhibit a significant dependence on mitochondrial oxidative phosphorylation (OXPHOS).[2][3] This metabolic plasticity makes OXPHOS a compelling target for novel anticancer therapies.[3]

DDD86481 (also known as PCLX-001 or Zelenirstat) is a first-in-class, potent, and orally bioavailable small molecule inhibitor of N-myristoyltransferases 1 and 2 (NMT1 and NMT2).[4][5][6] N-myristoylation is a critical lipid modification that attaches a myristate group to the N-terminal glycine of a wide array of cellular proteins.[7] This modification is crucial for their proper localization, stability, and function, including many proteins integral to cell signaling and, significantly, mitochondrial function.[7][8] Recent multiomics studies have revealed that inhibition of N-myristoylation by DDD86481 leads to a significant disruption of oxidative phosphorylation, identifying it as a key vulnerability in cancer cells.[9] This document provides a comprehensive guide for utilizing DDD86481 to investigate and target OXPHOS in cancer cell models.

Mechanism of Action: How DDD86481 Disrupts Mitochondrial Respiration

DDD86481 is a pan-inhibitor of NMT1 and NMT2, with IC50 values in the low nanomolar range.[10][11] Its primary mechanism of action is the prevention of myristate conjugation to target proteins.[7] The absence of this lipid anchor leads to the mislocalization and subsequent degradation of numerous proteins, including several involved in mitochondrial function.[8][9]

One of the key consequences of NMT inhibition is the impairment of mitochondrial respiratory complex I.[8][9] This disruption of the electron transport chain directly curtails the cell's ability to perform oxidative phosphorylation, leading to a decrease in ATP production from this pathway.[9] The resulting metabolic stress can trigger apoptosis and cell death in cancer cells that are highly dependent on OXPHOS.[8][12]

cluster_0 Cellular Effects of DDD86481 cluster_1 Mitochondrial Impact cluster_2 Cancer Cell Outcome DDD86481 DDD86481 (Zelenirstat) NMT NMT1/NMT2 Inhibition DDD86481->NMT Inhibits Myristoylation Decreased Protein Myristoylation NMT->Myristoylation Prevents Degradation Degradation of Unmyristoylated Proteins Myristoylation->Degradation Leads to ComplexI Mitochondrial Complex I Impairment Degradation->ComplexI Impacts OXPHOS Reduced Oxidative Phosphorylation ComplexI->OXPHOS Inhibits ATP Decreased Mitochondrial ATP Production OXPHOS->ATP Results in Apoptosis Apoptosis & Cell Death ATP->Apoptosis Induces

Figure 1: Mechanism of DDD86481-induced disruption of OXPHOS.

Experimental Protocols

This section provides detailed protocols for assessing the impact of DDD86481 on key parameters of oxidative phosphorylation in cancer cells.

Cell Culture and Treatment with DDD86481

Rationale: Consistent and reproducible cell culture and treatment conditions are fundamental to obtaining reliable data. The choice of cell line should be guided by the research question, with consideration for their known metabolic phenotypes.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • DDD86481 (CAS: 1215011-08-7)[13][14]

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter

Protocol:

  • Cell Seeding:

    • Culture cancer cells in appropriate flasks until they reach 70-80% confluency.

    • Harvest the cells using standard trypsinization methods.[15]

    • Perform a cell count using a hemocytometer and trypan blue to determine cell viability.[15]

    • Seed the cells into the appropriate culture plates (e.g., 96-well plates for ATP assays, specialized Seahorse XF plates) at a predetermined optimal density.

    • Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • DDD86481 Preparation and Treatment:

    • Prepare a stock solution of DDD86481 in DMSO. For example, a 10 mM stock. Store at -20°C.

    • On the day of the experiment, dilute the DDD86481 stock solution in complete culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line (e.g., 1 nM to 10 µM).

    • Include a vehicle control group treated with the same concentration of DMSO as the highest DDD86481 concentration.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of DDD86481 or vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

Rationale: The Seahorse XF Analyzer provides real-time measurements of cellular metabolism by simultaneously determining the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[1][16][17] The Mitochondrial Stress Test is a standard assay to assess key parameters of mitochondrial function.[17]

Materials:

  • Seahorse XF Analyzer (e.g., XFe96, XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine[18]

  • DDD86481

  • Mitochondrial stress test compounds:

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (uncoupling agent)

    • Rotenone/Antimycin A (Complex I and III inhibitors)

Protocol:

  • Plate Seeding and Treatment:

    • Seed and treat cells with DDD86481 in a Seahorse XF Cell Culture Microplate as described in Protocol 1.

  • Sensor Cartridge Hydration:

    • The day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.

  • Assay Preparation:

    • On the day of the assay, warm the Seahorse XF assay medium to 37°C and adjust the pH to 7.4.[18]

    • Remove the treatment medium from the cells and wash twice with the pre-warmed Seahorse XF assay medium.

    • Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for at least 30 minutes to allow for temperature and pH equilibration.[19]

    • Load the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • Run the Mitochondrial Stress Test protocol on the Seahorse XF Analyzer. The instrument will measure baseline OCR and ECAR, followed by sequential injections of the mitochondrial inhibitors.

  • Data Normalization and Analysis:

    • After the assay, normalize the OCR data to the cell number in each well. This can be done using a variety of methods, including cell counting, or a DNA-based fluorescence assay.

    • Analyze the data to determine key parameters of mitochondrial function:

      • Basal Respiration: The baseline oxygen consumption.

      • ATP-linked Respiration: The decrease in OCR after oligomycin injection.

      • Maximal Respiration: The peak OCR after FCCP injection.

      • Spare Respiratory Capacity: The difference between maximal and basal respiration.

      • Proton Leak: The OCR remaining after oligomycin injection.

      • Non-Mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.

cluster_0 Seahorse XF Workflow Start Seed & Treat Cells with DDD86481 Hydrate Hydrate Sensor Cartridge Prepare Prepare Assay Medium & Equilibrate Cells Start->Prepare Load Load Inhibitors into Sensor Cartridge Hydrate->Load Run Run Mitochondrial Stress Test Prepare->Run Load->Run Analyze Normalize & Analyze OCR Data Run->Analyze

Figure 2: Workflow for assessing OCR with the Seahorse XF Analyzer.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Rationale: The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and is essential for ATP production. A decrease in ΔΨm is an early hallmark of apoptosis. The JC-1 dye is a ratiometric fluorescent probe that can be used to measure ΔΨm.[20][21] In healthy cells with high ΔΨm, JC-1 forms aggregates in the mitochondria that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.[20][21]

Materials:

  • JC-1 Mitochondrial Membrane Potential Assay Kit

  • Cells treated with DDD86481 in a suitable format (e.g., 96-well black-walled plate for plate reader analysis, chamber slides for microscopy, or tubes for flow cytometry)

  • CCCP (a protonophore used as a positive control for mitochondrial depolarization)[20]

  • Fluorescence plate reader, fluorescence microscope, or flow cytometer

Protocol:

  • Cell Preparation:

    • Seed and treat cells with DDD86481 as described in Protocol 1. Include a positive control group treated with CCCP (e.g., 10 µM for 30-60 minutes).[20]

  • JC-1 Staining:

    • Prepare the JC-1 working solution according to the manufacturer's instructions (typically 1-10 µM in cell culture medium).

    • Remove the treatment medium and wash the cells once with PBS or assay buffer.

    • Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the JC-1 staining solution and wash the cells 2-3 times with PBS or assay buffer to remove excess dye.[20][22]

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for red (J-aggregates) and green (monomers) fluorescence.

    • Plate Reader: Measure the fluorescence intensity at ~590 nm (red) and ~530 nm (green).[20] The ratio of red to green fluorescence is used to quantify the change in ΔΨm. A decrease in this ratio indicates depolarization.

    • Flow Cytometry: Harvest the cells, resuspend in assay buffer, and analyze on a flow cytometer, detecting the red and green fluorescence signals.

Quantification of Cellular ATP Levels

Rationale: Since DDD86481 is hypothesized to impair OXPHOS, a direct measurement of total cellular ATP levels is crucial. Luciferase-based ATP assays are highly sensitive and widely used for this purpose.[23][24] The principle of this assay is that firefly luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light that can be quantified with a luminometer.[25] The amount of light produced is directly proportional to the ATP concentration.[23]

Materials:

  • ATP detection assay kit (luciferin/luciferase-based)

  • Cells treated with DDD86481 in a 96-well white-walled plate

  • Luminometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed and treat cells with DDD86481 in a 96-well white-walled plate as described in Protocol 1.

  • ATP Assay:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Follow the manufacturer's protocol. Typically, this involves adding a single reagent that lyses the cells and provides the substrates for the luciferase reaction directly to the wells.[23][26]

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow for cell lysis and stabilization of the luminescent signal.[26]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • It is advisable to run a parallel plate for cell viability (e.g., using a non-lytic assay like resazurin) to normalize the ATP levels to the number of viable cells.[15]

    • Present the data as a percentage of the vehicle-treated control.

Data Presentation and Interpretation

Table 1: Hypothetical Data from Seahorse XF Mitochondrial Stress Test in A549 Lung Cancer Cells Treated with DDD86481 for 24 hours.

Treatment GroupBasal Respiration (pmol/min/µg protein)ATP-linked Respiration (pmol/min/µg protein)Maximal Respiration (pmol/min/µg protein)Spare Respiratory Capacity (pmol/min/µg protein)
Vehicle (DMSO)100 ± 875 ± 6250 ± 20150 ± 15
DDD86481 (10 nM)80 ± 760 ± 5180 ± 16100 ± 12
DDD86481 (100 nM)50 ± 535 ± 490 ± 1040 ± 8

Interpretation: The dose-dependent decrease in basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity suggests that DDD86481 impairs mitochondrial function in A549 cells. The reduction in spare respiratory capacity indicates that the cells have a diminished ability to respond to increased energy demands, making them more vulnerable to stress.

Table 2: Hypothetical Data from JC-1 and ATP Assays in A549 Cells Treated with DDD86481 for 24 hours.

Treatment GroupRed/Green Fluorescence Ratio (JC-1)Cellular ATP Levels (% of Control)
Vehicle (DMSO)1.00 ± 0.08100 ± 9
DDD86481 (10 nM)0.75 ± 0.0682 ± 7
DDD86481 (100 nM)0.40 ± 0.0555 ± 6
CCCP (Positive Control)0.25 ± 0.03N/A

Troubleshooting

Problem Possible Cause Solution
High variability in Seahorse data Uneven cell seeding; Edge effects in the plate; Inconsistent washing.Optimize cell seeding density; Avoid using the outer wells of the plate; Ensure gentle and consistent washing steps.
Weak signal in JC-1 assay Low dye concentration; Insufficient incubation time; Cell loss during washing.Optimize JC-1 concentration and incubation time for your cell line[20]; Be gentle during washing steps.
Low ATP levels in control group Cell death or stress; Reagent degradation.Ensure cells are healthy and not over-confluent; Use fresh or properly stored ATP assay reagents.
No effect of DDD86481 observed Inactive compound; Cell line is not dependent on OXPHOS; Insufficient treatment time or concentration.Verify the activity of the compound; Screen a panel of cell lines with different metabolic profiles; Perform a time-course and dose-response experiment.

Conclusion

DDD86481 represents a novel pharmacological tool to probe the reliance of cancer cells on oxidative phosphorylation. By inhibiting N-myristoylation, DDD86481 triggers a cascade of events that culminates in the impairment of mitochondrial respiration. The protocols outlined in this application note provide a robust framework for researchers to investigate the effects of DDD86481 on cancer cell metabolism, offering valuable insights that can guide the development of new therapeutic strategies targeting the metabolic vulnerabilities of cancer.

References

  • Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC. (n.d.). Retrieved from [Link]

  • Mitochondrial Membrane Potential Detection Kit. (n.d.). Retrieved from [Link]

  • The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed. (n.d.). Retrieved from [Link]

  • Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit Dojindo. (n.d.). Retrieved from [Link]

  • ATP-Based Luciferase Viability Assay: A Homogenous Method to Evaluate the Growth-Inhibitory Potential of Test Agents on Tumor Organoids - JoVE. (n.d.). Retrieved from [Link]

  • Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - Bio-protocol. (2022, February 20). Retrieved from [Link]

  • WO2022082306A1 - Use of n-myristoyl transferase (nmt) inhibitors in the treatment of cancer, autoimmune disorders, and inflammatory disorders - Google Patents. (n.d.).
  • Mitochondrial Membrane Potential Assay Kit(with JC-1) - Elabscience. (n.d.). Retrieved from [Link]

  • Protocol for real-time assessment of mitochondrial and glycolytic ATP production in patient-derived glioma stem-like cells - PMC. (2024, June 27). Retrieved from [Link]

  • JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322) - G-Biosciences. (n.d.). Retrieved from [Link]

  • The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • N-Myristoytransferase Inhibition Causes Mitochondrial Iron Overload and Parthanatos in TIM17A-Dependent Aggressive Lung Carcinoma - PMC. (n.d.). Retrieved from [Link]

  • Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells | Molecular Cancer Therapeutics - AACR Journals. (2025, January 2). Retrieved from [Link]

  • Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PMC. (2025, January 2). Retrieved from [Link]

  • Agilent Seahorse XF Live-Cell Metabolism Solutions for Cancer Research. (2021, October 20). Retrieved from [Link]

  • Measurement of oxidative phosphorylation. (n.d.). Retrieved from [Link]

  • Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase - Signalling and Oxidative Phosphorylation Killing Acute Myeloid Leukemia Cells - AACR Journals. (n.d.). Retrieved from [Link]

  • ATP Cell Viability Assay - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Luciferase Assay System Protocol - プロメガ. (n.d.). Retrieved from [Link]

  • Multiomics analysis identifies oxidative phosphorylation as a cancer vulnerability arising from myristoylation inhibition - PMC. (n.d.). Retrieved from [Link]

  • A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC. (2024, June 5). Retrieved from [Link]

  • Pacylex Pharmaceuticals Seeks Partners for New ADC Payload Class: N-myristoyltransferase (NMT) Inhibitors. (2024, September 3). Retrieved from [Link]

  • Cell biology assays -Cellular energetics -Cancer Biology-BIO-PROTOCOL. (n.d.). Retrieved from [Link]

  • Pacylex Pharmaceuticals N-myristoyltransferase inhibitors highlighted at BIO Annual Meeting. (2025, June 10). Retrieved from [Link]

  • Methods and Guidelines for Metabolism Studies: Applications to Cancer Research - MDPI. (2025, August 30). Retrieved from [Link]

  • (PDF) Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - ResearchGate. (n.d.). Retrieved from [Link]

  • The Effect of Oxidative Phosphorylation on Cancer Drug Resistance - PMC - NIH. (2022, December 22). Retrieved from [Link]

Sources

Method

High-Resolution Profiling of N-Myristoylation Inhibition by DDD86481 (Zelenirstat) in Cell Lysates

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Oncology and Parasitology. Content Focus: Mechanistic rationale, bio-orthogonal labeling, and self-validating biochemical proto...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Oncology and Parasitology. Content Focus: Mechanistic rationale, bio-orthogonal labeling, and self-validating biochemical protocols.

Mechanistic Context: N-Myristoylation and DDD86481

N-myristoylation is a critical co-translational lipid modification catalyzed by N-myristoyltransferases (NMT1 and NMT2). The enzyme covalently attaches a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine of nascent polypeptides, a process essential for the membrane localization and stability of numerous oncogenic signaling proteins, including Src family kinases (SFKs) and ARL1[1].

DDD86481 (clinically known as Zelenirstat or PCLX-001) is a highly potent, first-in-class pan-NMT inhibitor originally developed for parasitic infections but now in clinical trials for acute myeloid leukemia (AML) and B-cell lymphomas[1]. When DDD86481 occupies the catalytic pocket of NMT, it prevents the transfer of myristate. Consequently, substrate proteins are left with an exposed, unmodified N-terminal glycine. This exposed glycine acts as a degradation signal via the highly conserved glycine-specific N-degron pathway , leading to rapid ubiquitination and proteasomal degradation of the target proteins[2].

Mechanism NMT NMT1 / NMT2 (Active) MyrProt Myristoylated Protein (Membrane Bound) NMT->MyrProt Catalyzes (Normal State) UnMyrProt Unmyristoylated Protein (Exposed Glycine) NMT->UnMyrProt Blocked by DDD86481 DDD DDD86481 (Zelenirstat) DDD->NMT Inhibits Substrate Nascent Protein (N-terminal Glycine) Substrate->NMT Binds Substrate->UnMyrProt Accumulates (Inhibited State) Myr Myristoyl-CoA Myr->NMT Binds Degradation Proteasomal Degradation (N-Degron Pathway) UnMyrProt->Degradation Recognized by N-Degron

Fig 1: Mechanism of NMT inhibition by DDD86481 and subsequent N-degron mediated proteasomal degradation.

Analytical Strategies for Measuring NMT Inhibition

To rigorously validate NMT target engagement and inhibition by DDD86481 in cell lysates, a multi-tiered analytical approach is required. Relying on a single readout is susceptible to artifacts (e.g., changes in global protein translation). Therefore, we employ three orthogonal strategies:

  • Metabolic Tagging via Click Chemistry (MTCC): Cells are pulsed with an alkyne-tagged myristate analog (YnMyr). Active NMT incorporates YnMyr into substrates. Lysates are then subjected to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a multifunctional capture reagent like AzTB (Azide-TAMRA-Biotin)[3]. Causality: Inhibition by DDD86481 results in a direct, quantifiable loss of fluorescence/biotin signal.

  • Sortase A-Mediated N-Terminal Tagging: This is a bio-orthogonal "gain-of-signal" approach. NMT inhibition leaves free N-terminal glycines. Staphylococcus aureus Sortase A (SrtA) specifically recognizes these unmodified glycines and ligates a biotinylated depsipeptide (Biotin-ALPET-Haa) to them[4]. Causality: DDD86481 treatment directly increases the pool of SrtA-targetable glycines, resulting in a measurable 0.8 kDa molecular weight shift for substrates like ARL1[5].

  • Downstream Substrate Degradation: Standard immunoblotting for known NMT substrates (e.g., SFKs, ARL1) to monitor their depletion via the N-degron pathway[2].

Quantitative Data Summary
ParameterYnMyr Click Chemistry (MTCC)Sortase A LabelingImmunoblotting (N-degron)
Readout Type Loss-of-signal (Fluorescence/Biotin)Gain-of-signal (MW Shift/Biotin)Loss-of-signal (Protein Degradation)
Target Pool Newly synthesized proteinsUnmyristoylated existing/new proteinsTotal steady-state protein levels
Typical Reagent Conc. 20 - 100 µM YnMyr75 µM Biotin-ALPET-HaaStandard primary antibodies
Key Biomarker Global proteome fluorescenceARL1 (+0.8 kDa shift)Src Family Kinases (e.g., Lyn, Fyn)
Sensitivity to DDD86481 High (Direct target engagement)High (Direct target engagement)Moderate (Dependent on half-life)

Experimental Workflows and Protocols

Workflow cluster_A Strategy A: YnMyr Click Chemistry cluster_B Strategy B: Sortase A Labeling Cells Cultured Cells (+/- DDD86481) Pulse Pulse with YnMyr (Metabolic Labeling) Cells->Pulse Pathway A LysisB Cell Lysis (Preserve N-termini) Cells->LysisB Pathway B LysisA Cell Lysis (SDS Buffer) Pulse->LysisA Click CuAAC Click Reaction (AzTB Capture) LysisA->Click ReadoutA In-Gel Fluorescence & Avidin Enrichment Click->ReadoutA Sortase Sortase A Reaction (Biotin-ALPET-Haa) LysisB->Sortase ReadoutB Western Blot (0.8 kDa MW Shift) Sortase->ReadoutB

Fig 2: Parallel experimental workflows for validating DDD86481 NMT inhibition via YnMyr and Sortase A.

Protocol A: YnMyr Metabolic Labeling & CuAAC Click Chemistry

Scientific Rationale: YnMyr effectively mimics myristoyl-CoA. By utilizing CuAAC, we covalently attach AzTB to the alkyne handle. TCEP is strictly required to reduce Cu(II) to the catalytically active Cu(I), while TBTA stabilizes Cu(I) to prevent oxidative damage to the proteome[6].

Step-by-Step Procedure:

  • Cell Treatment: Seed target cells (e.g., AML cell lines) and treat with varying concentrations of DDD86481 (e.g., 1 nM to 1 µM) or DMSO vehicle for 1 hour to establish target engagement.

  • Metabolic Pulse: Spike the culture media with 20 µM YnMyr. Incubate for 18–24 hours[6]. Self-validating control: Include a well treated with standard myristic acid (Myr) lacking the alkyne tag to assess non-specific background binding.

  • Harvest & Lysis: Wash cells with cold PBS. Lyse in 1% SDS, 50 mM Tris-HCl (pH 8.0) supplemented with protease inhibitors. Sonicate to shear DNA and clarify by centrifugation (14,000 × g, 15 min). Normalize protein concentrations to 1–2 mg/mL.

  • CuAAC Click Reaction: To 100 µL of lysate, sequentially add the following reagents (vortexing between each addition to prevent localized precipitation):

    • Capture reagent AzTB: 0.1 mM final concentration.

    • CuSO4: 1 mM final concentration.

    • TCEP (freshly prepared): 1 mM final concentration.

    • TBTA (dissolved in DMSO): 0.1 mM final concentration[6].

  • Incubation & Precipitation: Vortex the mixture at room temperature for 1 hour. Quench the reaction by adding 1 mL of ice-cold Methanol containing 10 mM EDTA to chelate copper. Keep at -80°C overnight to precipitate proteins[6].

  • Readout: Centrifuge to pellet proteins, wash twice with cold methanol, and resuspend in 1x Laemmli buffer. Resolve via SDS-PAGE and scan the gel for TAMRA fluorescence (Ex 545 nm / Em 580 nm) prior to Western blotting.

Protocol B: Sortase A-Mediated N-Terminal Tagging

Scientific Rationale: To measure the unmyristoylated pool directly, we utilize an engineered SrtA pentamutant. This mutant exhibits highly evolved kinetics, allowing efficient transpeptidation. The use of a depsipeptide (Biotin-ALPET-Haa) provides an excellent leaving group (2-hydroxyacetamide), driving the reaction forward to tag free N-terminal glycines[4].

Step-by-Step Procedure:

  • Cell Treatment & Lysis: Treat cells with DDD86481 for 18 hours. Lyse cells mechanically (e.g., passing through a 21-gauge needle) in SrtA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.5% NP-40) to preserve native N-termini[4].

  • Reaction Setup: Normalize protein concentration to 1 mg/mL. To 50 µg of lysate, add 75 µM of the Biotin-ALPET-Haa substrate and 0.1 µM of SrtA pentamutant enzyme[4].

  • Incubation: Incubate the mixture at 37°C for 2 hours.

  • Readout (MW Shift): Stop the reaction by boiling in SDS sample buffer. Resolve on a high-percentage (12-15%) SDS-PAGE gel. Transfer to PVDF and immunoblot for a known NMT substrate, such as ARL1.

  • Data Interpretation: In DDD86481-treated samples, unmyristoylated ARL1 will be tagged by the Biotin-ALPET peptide, resulting in a distinct 0.8 kDa upward shift compared to the DMSO control[5].

Troubleshooting & Self-Validating Controls

To ensure absolute trustworthiness in your assay systems, implement the following checks:

  • Loss of Signal vs. Cell Death: DDD86481 is highly cytotoxic to sensitive cancer lines. Ensure that the loss of YnMyr signal is due to NMT inhibition and not simply apoptotic translational shutdown. Validation: Always probe for a loading control (e.g., HSP90 or GAPDH) and perform cell viability assays in parallel.

  • Avidin Contamination in Proteomics: If coupling the Sortase A assay to mass spectrometry, the biotin/avidin affinity enrichment step can introduce avidin-derived tryptic peptides. Solution: Use chemically dimethylated NeutrAvidin resin combined with an on-bead LysC / off-bead trypsin digestion protocol to eliminate avidin background[4].

  • N-Degron Interference: Because unmyristoylated proteins degrade rapidly, the Sortase A target pool may be artificially low. Validation: Co-treat a subset of cells with DDD86481 and a proteasome inhibitor (e.g., MG132) to stabilize the unmyristoylated pool and maximize the Sortase A labeling signal.

References

  • Pacylex Presented Initial Clinical Experience with PCLX-001 in Patients at ASH 2021. Reportable News.
  • Pacylex Announces FDA Clearance of IND Application for PCLX-001. BioSpace.
  • Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells. PMC - NIH.
  • Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling... Molecular Cancer Therapeutics - AACR Journals.
  • Whole Proteome Profiling of N-Myristoyltransferase Activity and Inhibition Using Sortase A. PMC - NIH.
  • N-Myristoylation as a Drug Target in Malaria: Exploring the Role of N-Myristoyltransferase Substrates in the Inhibitor Mode of Action. ACS Infectious Diseases.
  • Effects on Cellular N-myristoylation, N-myristoyltransferases, and Substrate ARL1 in Living Cells. ResearchGate.
  • N-Myristoylation by NMT1 Is POTEE-Dependent to Stimulate Liver Tumorigenesis via Differentially Regulating Ubiquitination of Targets. PMC - NIH.

Sources

Application

Application Notes &amp; Protocols: The N-Myristoyltransferase Inhibitor DDD86481 as a Novel Tool in Fluconazole-Resistant Candida Research

Abstract The escalating prevalence of fluconazole-resistant Candida species poses a significant threat to public health, necessitating the exploration of novel therapeutic strategies and research tools.[1][2][3] This doc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The escalating prevalence of fluconazole-resistant Candida species poses a significant threat to public health, necessitating the exploration of novel therapeutic strategies and research tools.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of DDD86481 (also known as zelenirstat or PCLX-001), a potent first-in-class N-myristoyltransferase (NMT) inhibitor, in the study of fluconazole-resistant Candida.[4][5][6][7][8] N-myristoylation is a critical lipid modification of numerous proteins essential for fungal viability, making NMT a compelling target for new antifungal agents.[9] These application notes detail the scientific rationale for targeting Candida NMT, provide step-by-step protocols for evaluating the intrinsic antifungal activity of DDD86481, and describe methodologies for assessing its synergistic potential with fluconazole against resistant strains. Furthermore, we outline experimental workflows to investigate its impact on key resistance phenotypes such as biofilm formation.

Scientific Background & Rationale

The Challenge of Fluconazole Resistance in Candida

Fluconazole, a triazole antifungal, is a cornerstone of therapy for infections caused by Candida species.[1][10] Its mechanism involves the inhibition of lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway.[11] Ergosterol is an essential component of the fungal cell membrane, and its disruption compromises membrane integrity and function.[11] However, the efficacy of fluconazole is increasingly undermined by the emergence of resistance, which can arise through several molecular mechanisms.[1][2][11]

Key Mechanisms of Fluconazole Resistance:

  • Target Site Modification: Mutations in the ERG11 gene can alter the structure of the target enzyme, reducing its binding affinity for fluconazole.[12]

  • Target Overexpression: Increased expression of the ERG11 gene, often due to gain-of-function mutations in transcription factors like Upc2, leads to higher levels of the target enzyme, effectively diluting the drug's effect.[1][13]

  • Active Drug Efflux: Overexpression of efflux pump proteins is a major resistance mechanism.[13][14] These include ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters (e.g., Mdr1p), which actively pump fluconazole out of the cell.[15][16]

  • Biofilm Formation: Candida species can form biofilms, which are structured communities of cells encased in an extracellular matrix.[12][17] This matrix acts as a physical barrier to drug penetration and the biofilm environment promotes resistance development.[15][17]

Fluconazole_Resistance cluster_mechanisms Resistance Mechanisms Fluconazole Fluconazole Erg11 Erg11p (Target Enzyme) Lanosterol 14α-demethylase Fluconazole->Erg11 Inhibits Ergosterol Ergosterol Synthesis Erg11->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Efflux Efflux Pumps (Cdr1/2p, Mdr1p) Overexpressed Efflux->Fluconazole Expels Drug Target_Mutation Target Modification (ERG11 mutations) Target_Mutation->Erg11 Alters Target_Overexpression Target Overexpression (↑ ERG11 transcription) Target_Overexpression->Erg11 Increases Biofilm Biofilm Formation Biofilm->Fluconazole Blocks Penetration

Caption: Key mechanisms of fluconazole resistance in Candida species.

N-Myristoyltransferase (NMT): A Novel Antifungal Target

N-myristoylation is an irreversible post-translational modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a protein.[6][8] This process is catalyzed by N-myristoyltransferase (NMT).[9] Myristoylation is crucial for localizing proteins to cellular membranes and for mediating protein-protein interactions.[6] In fungi, numerous proteins involved in signaling, cell morphogenesis, and virulence require myristoylation for their function. Genetic and biochemical studies have validated NMT as an essential and druggable target for antifungal therapy in pathogens like Candida albicans.[9]

DDD86481: A Potent NMT Inhibitor

DDD86481 (zelenirstat) is a potent, orally bioavailable, small-molecule inhibitor of both human NMT isoforms (NMT1 and NMT2).[6][8] While its primary development has been in oncology, its mechanism of action is broadly applicable.[5] By inhibiting NMT, DDD86481 prevents the myristoylation of key proteins, leading to their mislocalization, degradation, and loss of function.[6][7] Given the essentiality of NMT in Candida, DDD86481 presents a powerful chemical tool to probe the consequences of NMT inhibition in fluconazole-resistant strains and to evaluate its potential as a standalone or synergistic antifungal agent.

Application I: Determination of Intrinsic Antifungal Activity

The first step in evaluating DDD86481 is to determine its intrinsic antifungal activity by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[18][19]

Protocol 2.1: Broth Microdilution MIC Assay

This protocol is harmonized with the standards of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.[18][20]

Materials:

  • DDD86481 stock solution (e.g., 10 mg/mL in DMSO)

  • Fluconazole powder (for control arms)

  • Candida isolates (fluconazole-susceptible and -resistant strains, e.g., C. albicans SC5314).[21][22][23]

  • Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258).[20]

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.[24]

  • Sterile 96-well flat-bottom microtiter plates.[24]

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer and plate reader (600 nm)

  • Multi-channel pipette

Causality and Experimental Choices:

  • Medium: RPMI 1640 is the standard medium recommended by CLSI for antifungal susceptibility testing, ensuring reproducibility and comparability of results.[24]

  • Inoculum Standardization: Adjusting the inoculum to a 0.5 McFarland standard ensures that a consistent number of fungal cells (approx. 1-5 x 10⁶ CFU/mL) are used, which is critical for accurate MIC determination.[18]

  • Controls: Including quality control strains with known MIC ranges validates the assay's accuracy.[18] Growth (no drug) and sterility (no inoculum) controls are essential to confirm fungal viability and medium sterility, respectively.[18]

Step-by-Step Methodology:

  • Plate Preparation (Drug Dilution): a. Prepare a working solution of DDD86481 in RPMI 1640 at twice the highest desired final concentration (e.g., if the top final concentration is 64 µg/mL, prepare a 128 µg/mL solution). b. Add 100 µL of RPMI 1640 to wells 2 through 11 of a 96-well plate. Leave column 12 for the sterility control. c. Add 200 µL of the 2X DDD86481 working solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. e. Continue this serial dilution across the plate to well 10. Discard the final 100 µL from well 10. f. Well 11 will serve as the drug-free growth control. Add 100 µL of RPMI to this well. g. Add 200 µL of RPMI to well 12 (sterility control).

  • Inoculum Preparation: a. Subculture the Candida isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24 hours to ensure purity and viability.[18] b. Harvest several colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (absorbance at 530 nm of 0.08-0.10).[18] This yields a stock of ~1-5 x 10⁶ CFU/mL. d. Dilute this stock suspension 1:1000 in RPMI 1640 to obtain the final inoculum density of ~1-5 x 10³ CFU/mL.

  • Inoculation and Incubation: a. Add 100 µL of the final standardized fungal inoculum to each well from columns 1 to 11. Do not add inoculum to the sterility control well (column 12). b. The final volume in each test well is now 200 µL. c. Seal the plate and incubate at 35°C for 24-48 hours.[24]

  • Reading and Interpreting Results: a. The MIC is determined as the lowest concentration of DDD86481 that causes a significant inhibition of growth (e.g., ≥50% reduction, or MIC₅₀) compared to the drug-free growth control.[19] b. This can be assessed visually or by reading the optical density (OD₆₀₀) on a microplate reader. c. For OD reading: Percent Inhibition = (1 - (OD_test_well - OD_sterility_control) / (OD_growth_control - OD_sterility_control)) * 100. The MIC₅₀ is the lowest concentration achieving ≥50% inhibition.

Data Presentation: Example MIC Data
Candida IsolateFluconazole MIC (µg/mL)DDD86481 MIC₅₀ (µg/mL)Phenotype
C. albicans SC53140.50.06Susceptible
Clinical Isolate 10.250.03Susceptible
Clinical Isolate 2 (C. albicans)640.06FLC-Resistant
Clinical Isolate 3 (C. glabrata)1280.125FLC-Resistant
C. parapsilosis ATCC 2201920.03QC Strain

Application II: Investigating Synergy with Fluconazole

A key strategy to combat resistance is combination therapy.[25] DDD86481, with its distinct mechanism of action, may act synergistically with fluconazole, restoring its activity against resistant strains. The checkerboard microdilution assay is the standard method to quantify this interaction.[25]

Protocol 3.1: Checkerboard Synergy Assay

This assay creates a matrix of concentrations for both drugs, allowing for the determination of the Fractional Inhibitory Concentration Index (FICI).

Principle: The FICI is calculated to classify the drug interaction:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

The FICI is calculated as: FICI = FIC_A + FIC_B, where FIC_A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC_B = (MIC of Drug B in combination) / (MIC of Drug B alone).[26]

Checkerboard_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_analysis Analysis Inoculum Prepare Standardized Candida Inoculum (0.5 McFarland -> Dilute) Add_Inoculum Add 100µL Inoculum to All Wells Inoculum->Add_Inoculum DrugA Prepare 4x Stock of DDD86481 Dispense_A Dispense 50µL DDD86481 (Serial Dilution Horizontally) DrugA->Dispense_A DrugB Prepare 4x Stock of Fluconazole Dispense_B Dispense 50µL Fluconazole (Serial Dilution Vertically) DrugB->Dispense_B Dispense_A->Add_Inoculum Dispense_B->Add_Inoculum Incubate Incubate Plate (35°C, 24-48h) Add_Inoculum->Incubate Read_MIC Read MICs (Visually or Spectrophotometrically) Incubate->Read_MIC Calc_FICI Calculate FICI for Each Well FICI = FIC_A + FIC_B Read_MIC->Calc_FICI Interpret Interpret Result: Synergy (≤0.5) Indifference (>0.5 to 4) Antagonism (>4) Calc_FICI->Interpret

Caption: Workflow for the checkerboard synergy assay.

Step-by-Step Methodology:

  • Drug Preparation: Prepare stock solutions of DDD86481 and fluconazole in RPMI 1640 at 4 times the highest desired final concentration.

  • Plate Setup: a. Dispense 50 µL of RPMI 1640 into each well of a 96-well plate. b. Create a horizontal gradient of DDD86481: Add 50 µL of the 4x DDD86481 stock to each well in column 1. Perform a serial dilution across the rows (e.g., to column 10). c. Create a vertical gradient of fluconazole: Add 50 µL of the 4x fluconazole stock to each well in row A. Perform a serial dilution down the columns (e.g., to row G). d. The plate now contains a matrix of drug combinations, each in a volume of 100 µL. Include rows and columns with each drug alone as controls.

  • Inoculation: Prepare the Candida inoculum as described in Protocol 2.1 to a final density of ~2-5 x 10³ CFU/mL (this is a 2x concentration).

  • Final Inoculation: Add 100 µL of the 2x inoculum to each well. The final volume is 200 µL, and all drug and inoculum concentrations are now at 1x.

  • Incubation and Reading: Incubate and read the plate as described in Protocol 2.1.

  • FICI Calculation: Identify the MIC of each drug alone and the MICs of the drugs in combination in each well that shows ≥50% growth inhibition. Calculate the FICI for each inhibitory combination. The lowest FICI value is reported as the FICI for the combination.

Protocol 3.2: Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the antifungal interaction and can distinguish between fungistatic and fungicidal activity.[27]

Step-by-Step Methodology:

  • Setup: In sterile tubes, prepare Candida inoculum (~1-5 x 10⁵ CFU/mL) in RPMI 1640.

  • Drug Addition: Add drugs at relevant concentrations (e.g., MIC, 0.5x MIC) for:

    • Growth Control (no drug)

    • DDD86481 alone

    • Fluconazole alone

    • DDD86481 + Fluconazole combination

  • Sampling: Incubate tubes at 35°C with shaking. At time points (0, 2, 4, 8, 12, 24 hours), remove an aliquot from each tube.

  • Plating: Perform serial dilutions of the aliquot in sterile saline and plate onto Sabouraud Dextrose Agar.

  • Quantification: Incubate plates for 24-48 hours and count the number of colony-forming units (CFU).

  • Analysis: Plot log₁₀ CFU/mL versus time.

    • Synergy is defined as a ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.[28]

    • Fungicidal activity is defined as a ≥3-log₁₀ decrease in CFU/mL compared to the starting inoculum.[28]

Application III: Investigating Effects on Resistance Phenotypes

Beyond direct killing or synergy, DDD86481 may reverse or mitigate specific resistance phenotypes, such as biofilm formation.

Protocol 4.1: Biofilm Inhibition and Disruption Assay

This protocol uses a crystal violet staining method to quantify biofilm mass.

Materials:

  • Materials from Protocol 2.1

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%)

  • Glacial Acetic Acid (33%)

Step-by-Step Methodology (Inhibition):

  • Inoculum: Prepare a standardized Candida suspension (1 x 10⁶ CFU/mL) in RPMI 1640.

  • Plate Setup: In a 96-well plate, add 100 µL of serially diluted DDD86481.

  • Inoculation: Add 100 µL of the inoculum to each well.

  • Incubation: Incubate the plate without shaking at 37°C for 24-48 hours to allow biofilm formation.

  • Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.

  • Fixation and Staining: a. Add 150 µL of 95% ethanol to each well to fix the biofilm (15 min). b. Remove ethanol and allow plates to air dry. c. Add 150 µL of 0.1% crystal violet solution and stain for 20 minutes. d. Wash wells thoroughly with sterile water until the wash water is clear.

  • Quantification: a. Add 200 µL of 33% glacial acetic acid to each well to solubilize the stain. b. Read the absorbance at 570 nm. A lower absorbance indicates inhibition of biofilm formation.

Methodology (Disruption):

  • Biofilm Formation: First, form the biofilm by inoculating wells with Candida and incubating for 24 hours as described above.

  • Drug Treatment: After the initial incubation, wash away planktonic cells and add fresh RPMI medium containing serial dilutions of DDD86481 to the established biofilms.

  • Incubation: Incubate for another 24 hours.

  • Staining and Quantification: Proceed with the washing, staining, and quantification steps as described for the inhibition assay. A lower absorbance indicates disruption of the pre-formed biofilm.

Proposed_Mechanism cluster_cell Fluconazole-Resistant Candida Cell NMT NMT Myristoylation Protein Myristoylation NMT->Myristoylation Catalyzes Membrane_Proteins Membrane-Targeted Proteins Myristoylation->Membrane_Proteins Enables Cell_Integrity Cell Wall/Membrane Integrity & Function Membrane_Proteins->Cell_Integrity Maintains Efflux Efflux Pump (e.g., Cdr1p) Cell_Integrity->Efflux Synergistic Effect Erg11 Erg11p Cell_Integrity->Erg11 Synergistic Effect Fluconazole Fluconazole Efflux->Fluconazole Expels DDD86481 DDD86481 DDD86481->NMT Inhibits Fluconazole->Erg11 Inhibits

Caption: Proposed synergistic action of DDD86481 and Fluconazole.

References

  • Bio-protocol. (2015, October 15). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]

  • Pacylex Pharmaceuticals. (2024, October 10). Pacylex Pharmaceuticals' Publishes a New Myristoylation Inhibitor Mechanism of Anti-Cancer Activity in Molecular Cancer Therapeutics. GlobeNewswire. [Link]

  • Mukherjee, P. K., et al. (2003). Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols. Antimicrobial Agents and Chemotherapy. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Fluconazole resistance in Candida species: a current perspective. Infection and Drug Resistance. [Link]

  • Pacylex Pharmaceuticals. (2025, May 8). Pacylex Pharmaceutical' CEO presents N-myristoyltransferase inhibitors as potential payloads for ADCs at 2nd Annual ADC Payload Summit. GlobeNewswire. [Link]

  • Assi, R., et al. (2024). A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas. ESMO Open. [Link]

  • Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells. (2025). Molecular Cancer Therapeutics. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Fluconazole resistance in Candida species: a current perspective. CDC Stacks. [Link]

  • Espinel-Ingroff, A., et al. (2004). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology. [Link]

  • Creative Biolabs. Antifungal Drug Combination & Synergy Study Service. Creative Biolabs. [Link]

  • M. A. Ghannoum, L. A. B. (2004). Fluconazole resistance in Candida albicans: a review of mechanisms. Mycoses. [Link]

  • Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells. (2025). AACR Journals. [Link]

  • Tan, Y., et al. (2025). Understanding the mechanisms of resistance to azole antifungals in Candida species. The Journal of Antimicrobial Chemotherapy. [Link]

  • Wanger, A. (2018). A Practical Guide to Antifungal Susceptibility Testing. Current Fungal Infection Reports. [Link]

  • Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase - Signalling and Oxidative Phosphorylation Killing Acute Myeloid Leukemia Cells. (2024). AACR Journals. [Link]

  • Dannaoui, E. (2021). Techniques for Antifungal Combinations. Encyclopedia.pub. [Link]

  • MacNair, C. R., et al. (2025). A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. bioRxiv. [Link]

  • Ceballos-Garzon, A., et al. (2021). Evaluation of the Synergistic Activity of Antibacterial and Antifungal Drugs against Candida auris Using an Inkjet Printer-Assisted Method. Antimicrobial Agents and Chemotherapy. [Link]

  • Bhatt, P., et al. (2019). Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis. Indian Journal of Dermatology, Venereology and Leprology. [Link]

  • Chalon, S., et al. (2007). Synthesis and biological evaluation of two glycerolipidic prodrugs of didanosine for direct lymphatic delivery against HIV. European Journal of Medicinal Chemistry. [Link]

  • Liu, J., et al. (2025). Research progress on the drug resistance mechanisms of Candida tropicalis and future solutions. Frontiers in Microbiology. [Link]

  • Robbins, N., et al. (2016). Drug Resistance and Novel Therapeutic Approaches in Invasive Candidiasis. Genes. [Link]

  • Dagiantis, T., et al. (2011). Antifungal drug resistance: do molecular methods provide a way forward? Current Opinion in Infectious Diseases. [Link]

  • Berthiaume, L. G., et al. (2022). Use of n-myristoyl transferase (nmt) inhibitors in the treatment of cancer, autoimmune disorders, and inflammatory disorders.
  • MONISTAT®. MONISTAT® Drug Resistance Studies. [Link]

  • Cushman, M., et al. (2006). Synthesis and biological evaluation of bisindenoisoquinolines as topoisomerase I inhibitors. Journal of Medicinal Chemistry. [Link]

  • Cannon, R. (2023, May 7). How do Candida auris and other fungi develop drug resistance? ASBMB. [Link]

  • Demirel, G., & Kalkanci, A. (2022). Perspective Chapter: Antifungal Drug Resistance in Candida Species. IntechOpen. [Link]

  • Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells. (2024). ResearchGate. [Link]

  • Sanglard, D., et al. (1998). Fluconazole resistance associated with drug efflux and increased transcription of a drug transporter gene, PDH1, in Candida glabrata. Antimicrobial Agents and Chemotherapy. [Link]

  • Kumar, A., et al. (2017). Synthesis and biological evaluation of new C-12(α/β)-(N-) sulfamoyl-phenylamino-14-deoxy-andrographolide derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Stohs, S. J. (2023). Fluconazole resistance in non-albicans Candida species in the United States, 2012-2021. Open Forum Infectious Diseases. [Link]

  • Nagy, A., et al. (1998). Synthesis and biological evaluation of cytotoxic analogs of somatostatin containing doxorubicin or its intensely potent derivative, 2-pyrrolinodoxorubicin. Proceedings of the National Academy of Sciences. [Link]

  • Rybak, J. M., et al. (2025). Mutations in transcription factors that confer fluconazole resistance also confer reduced susceptibility to manogepix in Candida auris (Candidozyma auris), Candida albicans, Candida parapsilosis, and Candida glabrata (Nakaseomyces glabratus). mBio. [Link]

  • Vogle, A. M., et al. (2023). The Candida albicans reference strain SC5314 contains a rare, dominant allele of the transcription factor Rob1 that modulates biofilm formation and oral commensalism. mBio. [Link]

  • UniProt. Proteomes · Candida albicans (strain SC5314 / ATCC MYA-2876) (Yeast). UniProt. [Link]

  • Vogle, A. M., et al. (2023). The Candida albicans reference strain SC5314 contains a rare, dominant allele of the transcription factor Rob1 that modulates filamentation, biofilm formation, and oral commensalism. mBio. [Link]

  • Masuda, Y., et al. (2002). Crystal structures of Candida albicans N-myristoyltransferase with two distinct inhibitors. Chemistry & Biology. [Link]

  • UniProt. USP domain-containing protein - Candida albicans (strain SC5314 / ATCC MYA-2876) (Yeast). UniProt. [Link]

Sources

Method

Application Note: Quantifying the Accumulation of Unmyristoylated Proteins Following N-Myristoyltransferase Inhibition with DDD86481

Introduction: The Critical Role of N-Myristoylation and its Inhibition N-myristoylation is a vital, irreversible post-translational modification where the enzyme N-myristoyltransferase (NMT) attaches a 14-carbon saturate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of N-Myristoylation and its Inhibition

N-myristoylation is a vital, irreversible post-translational modification where the enzyme N-myristoyltransferase (NMT) attaches a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine residue of a target protein.[1][2] This lipid modification is crucial for mediating protein-membrane interactions, subcellular localization, protein stability, and signal transduction.[1][3] A multitude of proteins involved in key cellular processes, including signaling kinases (e.g., Src family kinases), GTP-binding proteins (e.g., ARF family), and proteins involved in apoptosis, are dependent on myristoylation for their proper function.[4][5][6]

The human genome encodes two NMT isoforms, NMT1 and NMT2, which are often overexpressed in various cancers, making them attractive therapeutic targets.[7][8] DDD86481 (also known as Zelenirstat or PCLX-001) is a potent, first-in-class, orally bioavailable small molecule that acts as a pan-inhibitor of both NMT1 and NMT2.[5][9][10] By blocking the action of NMT, DDD86481 prevents the myristoylation of substrate proteins. This leads to an accumulation of unmyristoylated proteins, which are often mislocalized, functionally impaired, and targeted for degradation.[5][10] The therapeutic effect of DDD86481 is pleiotropic, disrupting numerous oncogenic pathways that are dependent on myristoylated proteins, ultimately leading to cancer cell apoptosis.[9][11]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust methodologies to quantify the accumulation of unmyristoylated proteins in cells following treatment with DDD86481. We will detail two primary, high-confidence methods: a click chemistry-based approach using bio-orthogonal myristic acid analogs and a mass spectrometry-based proteomic analysis.

The Mechanism of N-Myristoylation and its Inhibition by DDD86481

The process of N-myristoylation begins with the recognition of a specific consensus sequence on the substrate protein by NMT. The enzyme then catalyzes the transfer of myristate from myristoyl-Coenzyme A (Myr-CoA) to the N-terminal glycine.[2] This modification significantly increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes.[12]

DDD86481 is a derivative of the NMT inhibitor DDD85646 and exhibits high potency with an IC50 in the low nanomolar range.[2][4] It binds to the peptide-binding pocket of NMT, preventing the substrate protein from accessing the active site and thus inhibiting the transfer of myristate.[4][13] This leads to a dose-dependent increase in the cellular pool of unmyristoylated target proteins.

Method 1: Click Chemistry-Based Quantification of Unmyristoylated Proteins

This method utilizes a bio-orthogonal myristic acid analog, such as one containing a terminal alkyne (e.g., YnMyr), which can be metabolically incorporated into proteins in place of natural myristate.[14][15] Following treatment with DDD86481, a decrease in the incorporation of the clickable analog is observed, which directly correlates with the increase in unmyristoylated proteins. The alkyne-modified proteins can then be "clicked" to an azide-containing reporter molecule, such as a fluorophore or biotin, for visualization and quantification.[16]

Workflow for Click Chemistry-Based Quantification

G cluster_0 Cell Culture & Treatment cluster_1 Cell Lysis & Protein Extraction cluster_2 Click Reaction & Detection A 1. Seed cells and allow to adhere B 2. Pre-treat with DDD86481 or Vehicle (DMSO) A->B C 3. Add YnMyr (alkyne-myristate analog) B->C D 4. Harvest and lyse cells C->D E 5. Determine protein concentration (BCA assay) D->E F 6. Perform CuAAC Click Reaction with Azide-Fluorophore/Biotin E->F G 7. Separate proteins via SDS-PAGE F->G H 8. In-gel fluorescence scanning or Western Blot for Biotin G->H I 9. Quantify band intensity H->I

Figure 1. Workflow for quantifying unmyristoylated proteins using click chemistry.

Detailed Protocol

Materials:

  • Cell line of interest (e.g., a hematological cancer cell line sensitive to NMT inhibition)[7]

  • Complete cell culture medium

  • DDD86481 (Zelenirstat)

  • YnMyr (12-tridecynoic acid or similar alkyne-myristate analog)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Click chemistry reaction components (e.g., CuSO4, TBTA ligand, sodium ascorbate, azide-fluorophore or azide-biotin)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner or Western blot imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach approximately 70-80% confluency.

    • Prepare a stock solution of DDD86481 in DMSO. Create a dilution series of DDD86481 in culture medium. Also, prepare a vehicle control (DMSO only).

    • Aspirate the old medium and add the medium containing DDD86481 or vehicle. Incubate for a predetermined time (e.g., 1-4 hours).[13]

    • Add the YnMyr analog to the culture medium to a final concentration of 25-50 µM.[15] Incubate for an additional 4-16 hours.[15]

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Click Reaction:

    • In a microcentrifuge tube, combine 20-50 µg of protein lysate with the click chemistry reaction cocktail containing the azide-fluorophore (e.g., TAMRA-azide) or azide-biotin.

    • Incubate the reaction at room temperature for 1 hour in the dark.

  • Detection and Quantification:

    • Add SDS-PAGE sample buffer to the reaction mixture and boil for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • For fluorescent detection: Scan the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore.

    • For biotin detection: Transfer the proteins to a PVDF membrane. Block the membrane and probe with streptavidin-HRP, followed by a chemiluminescent substrate. Image the blot using a digital imager.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).[8] The decrease in signal in the DDD86481-treated samples compared to the vehicle control reflects the inhibition of myristoylation.

Data Presentation
Treatment GroupDDD86481 Conc. (nM)Mean Fluorescence Intensity (Arbitrary Units)% Inhibition of Myristoylation
Vehicle Control015,2340%
DDD864811011,87622%
DDD86481506,54357%
DDD864811002,89181%
DDD8648150098793.5%

Table 1. Example quantitative data from a click chemistry-based assay showing a dose-dependent decrease in YnMyr incorporation with increasing concentrations of DDD86481.

Method 2: Mass Spectrometry-Based Proteomic Analysis

Mass spectrometry (MS) offers a powerful and unbiased approach to identify and quantify changes in the myristoylated proteome.[12][17] This method can be performed with or without metabolic labeling. When combined with metabolic labeling using clickable analogs, it allows for the specific enrichment and identification of myristoylated proteins.[14] Alternatively, label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) can be used to compare the abundance of endogenously myristoylated peptides between DDD86481-treated and control cells.[14]

Workflow for MS-Based Proteomic Analysis

G cluster_0 Sample Preparation cluster_1 Enrichment & Digestion cluster_2 LC-MS/MS & Data Analysis A 1. Treat cells with DDD86481 or Vehicle B 2. (Optional) Metabolic labeling with YnMyr A->B C 3. Lyse cells and extract proteins B->C D 4. (If labeled) Click reaction with Azide-Biotin & Streptavidin pull-down E 5. Protein digestion (e.g., with Trypsin) C->E D->E F 6. Liquid Chromatography separation of peptides E->F G 7. Tandem Mass Spectrometry (MS/MS) analysis F->G H 8. Database search to identify peptides and proteins G->H I 9. Quantify peptide abundance (LFQ/SILAC) H->I

Figure 2. Workflow for quantifying unmyristoylated proteins using mass spectrometry.

Detailed Protocol

Materials:

  • All materials from Method 1 (if using metabolic labeling)

  • SILAC labeling medium and heavy isotopes (if using SILAC)

  • Dithiothreitol (DTT) and iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software (e.g., MaxQuant, Perseus)

Procedure:

  • Cell Culture and Treatment:

    • Culture and treat cells with DDD86481 as described in Method 1. For SILAC, cells are cultured for several passages in medium containing either "light" (normal) or "heavy" (isotope-labeled) arginine and lysine before treatment.

  • Protein Extraction and Digestion:

    • Lyse cells and extract proteins.

    • (Optional) If using YnMyr labeling, perform a click reaction with azide-biotin and enrich the labeled proteins using streptavidin beads.[14]

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Desalt the peptide mixture using a C18 solid-phase extraction column.

    • Analyze the peptides using a high-resolution LC-MS/MS system.

  • Data Analysis:

    • Process the raw MS data using software like MaxQuant. Search the data against a human protein database to identify peptides and proteins.

    • For LFQ, compare the peptide intensities between the DDD86481-treated and control groups. For SILAC, calculate the heavy/light ratios for each peptide.

    • Identify proteins whose myristoylated N-terminal peptides show a significant decrease in abundance upon DDD86481 treatment. This directly reflects the inhibition of myristoylation.

Data Presentation
Protein NameGene NameLog2 Fold Change (DDD86481 vs. Vehicle)p-valueFunction
Proto-oncogene tyrosine-protein kinase SrcSRC-3.1< 0.001Signal Transduction
ADP-ribosylation factor 1ARF1-2.8< 0.001Vesicular Trafficking
Guanine nucleotide-binding protein G(i) subunit alpha-1GNAI1-2.5< 0.005Signal Transduction
Lyn tyrosine kinaseLYN-3.5< 0.001B-cell Receptor Signaling

Table 2. Example quantitative proteomics data identifying specific proteins with significantly reduced myristoylation following DDD86481 treatment.

Conclusion and Future Perspectives

The methodologies outlined in this application note provide robust and quantitative approaches to assess the efficacy of DDD86481 in inhibiting N-myristoyltransferase activity within a cellular context. The click chemistry-based method offers a straightforward and high-throughput way to measure global NMT inhibition, while mass spectrometry-based proteomics provides a comprehensive and unbiased profile of the specific proteins affected by the treatment.

By accurately quantifying the accumulation of unmyristoylated proteins, researchers can effectively determine the on-target activity of DDD86481, elucidate its mechanism of action in different cellular models, and identify novel NMT substrates that may be critical for its anti-cancer effects. These techniques are indispensable tools for the continued preclinical and clinical development of NMT inhibitors as a promising new class of therapeutics.

References

  • Thinon, E., et al. (2014). Global profiling of co- and post-translationally N-myristoylated proteomes in human cells. Nature Communications, 5, 4919. Retrieved from [Link]

  • Miyanishi, K., et al. (2018). Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics. Molecular & Cellular Proteomics, 17(10), 2006-2015. Retrieved from [Link]

  • Ghaffari, F., et al. (2025). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Journal of Biological Chemistry. Retrieved from [Link]

  • Olokpa, E., et al. (2022). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. Molecules, 27(17), 5529. Retrieved from [Link]

  • Martin, D. D. O., et al. (2008). Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog. The FASEB Journal, 22(3), 797-806. Retrieved from [Link]

  • Utsumi, T., et al. (2013). N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses. Journal of Biochemistry, 154(4), 299-311. Retrieved from [Link]

  • Wikipedia. (n.d.). N-myristoyltransferase inhibitors. Retrieved from [Link]

  • Beauchamp, E., et al. (2020). Targeting N-myristoylation for therapy of B-cell lymphomas. Nature Communications, 11, 5358. Retrieved from [Link]

  • Pacylex Pharmaceuticals. (2024, September 3). Pacylex Pharmaceuticals Seeks Partners for New ADC Payload Class: N-myristoyltransferase (NMT) Inhibitors. Retrieved from [Link]

  • Broncel, M., et al. (2025). Chemical proteomic approaches to investigate N-myristoylation. Methods in Enzymology. Retrieved from [Link]

  • Pacylex Pharmaceuticals. (2025, May 8). Pacylex Pharmaceutical' CEO presents N-myristoyltransferase inhibitors as potential payloads for ADCs at 2nd Annual ADC Payload Summit. Retrieved from [Link]

  • Charron, G., et al. (2009). Profiling Cellular Myristoylation and Palmitoylation Using ω-Alkynyl Fatty Acids. Current Protocols in Chemical Biology, 1, 215-231. Retrieved from [Link]

  • Broncel, M., et al. (2020). Profiling of myristoylation in Toxoplasma gondii reveals an N-myristoylated protein important for host cell penetration. eLife, 9, e58273. Retrieved from [Link]

  • Ben-Sahra, I., et al. (2025). Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Gray, D. W., et al. (2022). Use of n-myristoyl transferase (nmt) inhibitors in the treatment of cancer, autoimmune disorders, and inflammatory disorders. Google Patents.
  • Rizzieri, D., et al. (2024). A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas. Investigational New Drugs. Retrieved from [Link]

  • Olokpa, E., et al. (2021). Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. International Journal of Molecular Sciences, 22(19), 10769. Retrieved from [Link]

  • Heuckeroth, R. O., & Gordon, J. I. (1992). Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of myristic acid and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution. Proceedings of the National Academy of Sciences, 89(23), 11292-11296. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophoretic mobility shift assay. Retrieved from [Link]

  • Takeda, H., et al. (2007). Detection of co- and posttranslational protein N-myristoylation by metabolic labeling in an insect cell-free protein synthesis system. Analytical Biochemistry, 362(2), 245-252. Retrieved from [Link]

  • Tsumagari, K., et al. (2015). Identification of Human N-Myristoylated Proteins from Human Complementary DNA Resources by Cell-Free and Cellular Metabolic Labeling Analyses. PLOS One, 10(8), e0136362. Retrieved from [Link]

  • Thinon, E., et al. (2014). Global profiling of co- and post-translationally N-myristoylated proteomes in human cells. Nature Communications, 5, 4919. Retrieved from [Link]

  • Rios Medrano, C. A., et al. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR Protocols, 5(3), 103099. Retrieved from [Link]

  • Beauchamp, E., et al. (2022). Multiomics analysis identifies oxidative phosphorylation as a cancer vulnerability arising from myristoylation inhibition. Cell Reports, 40(11), 111333. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting DDD86481 Precipitation in In Vitro Assays

Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering precipitation issues with the N-myristoyltransferase (NMT) inhibitor, DDD86481 (also known as Zelenir...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering precipitation issues with the N-myristoyltransferase (NMT) inhibitor, DDD86481 (also known as Zelenirstat or PCLX-001), in in vitro assays. This guide provides in-depth troubleshooting strategies and scientific explanations to help you identify the root cause of precipitation and ensure the integrity and reliability of your experimental data.

Introduction: The Challenge of DDD86481 Solubility

DDD86481 is a potent, orally active inhibitor of NMT1 and NMT2 with significant potential in various research areas, including antifungal and cancer studies.[1][2] However, like many small molecule inhibitors developed through high-throughput screening, DDD86481 is a hydrophobic compound with poor aqueous solubility.[3][4] Its physicochemical properties (Molecular Weight: ~537.5 g/mol ) indicate that while it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), it is insoluble in water and ethanol.[2][4]

This low aqueous solubility is the primary reason for precipitation when a concentrated DMSO stock solution of DDD86481 is diluted into the aqueous environment of typical in vitro assay buffers or cell culture media.[5][6] This phenomenon, often termed "crashing out," can lead to a number of experimental artifacts:

  • Inaccurate Compound Concentration: The actual concentration of the compound in solution will be lower than the intended nominal concentration, leading to erroneous dose-response curves and potency measurements (e.g., IC50).[6]

  • Assay Interference: Precipitated particles can interfere with optical-based assay readouts (e.g., absorbance, fluorescence, luminescence) by scattering light.[7]

  • Non-Specific Activity: Compound aggregates can sequester and denature proteins, leading to non-specific inhibition that is independent of the intended target.[7][8]

  • Clogged Liquid Handlers: In automated screening, precipitates can clog the tips and tubing of liquid handling instruments, compromising assay precision and accuracy.[9][10]

This guide will walk you through a systematic approach to diagnose, resolve, and prevent DDD86481 precipitation.

Part 1: Frequently Asked Questions (FAQs)

Q1: My DDD86481 precipitated immediately upon dilution from my DMSO stock into my aqueous assay buffer. What happened?

This is a classic case of "solvent shock."[5] DDD86481 is highly soluble in 100% DMSO but becomes poorly soluble when the solvent polarity is drastically and rapidly increased by dilution into an aqueous buffer.[11] The compound molecules aggregate faster than they can be evenly dispersed, leading to visible precipitation.[5]

Q2: I don't see any visible precipitate, but my results are inconsistent. Could sub-visible precipitation be the issue?

Absolutely. Upon dilution, many poorly soluble compounds form non-crystalline, nanometer-sized particles or colloids.[12] These aggregates are often not visible to the naked eye but can significantly interfere with assay results, particularly by causing non-specific protein sequestration.[7][12] This is a major source of false positives in high-throughput screening.

Q3: What is the maximum recommended final concentration of DMSO in an assay?

The tolerance for DMSO is cell-line and assay-dependent.[11] As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[11] However, sensitive cell lines may be affected at concentrations as low as 0.1%.[11] It is crucial to perform a vehicle control (media with the same final DMSO concentration but without the compound) to assess the impact of the solvent on your specific system.[6]

Q4: Is it a good idea to filter out the precipitate?

No, filtering is not recommended as a solution for precipitation.[6] Filtering removes the precipitated compound, which means the final concentration of DDD86481 in your experiment will be unknown and lower than intended. This compromises the validity and reproducibility of your results. The best approach is to address the root cause of the precipitation to ensure the compound remains fully dissolved at the desired concentration.[6]

Part 2: Systematic Troubleshooting Workflow

When encountering precipitation, a systematic approach is key to identifying the cause and finding a solution.

Step 1: Stock Solution Integrity Check

Before troubleshooting downstream steps, ensure the problem does not originate with your stock solution.

Potential Issues & Solutions:

  • Incomplete Dissolution: Visually inspect your thawed DMSO stock solution. If you see any crystals or cloudiness, it may not be fully dissolved.

    • Solution: Gently warm the stock solution in a 37-50°C water bath and vortex or sonicate to aid dissolution.[6][13][14]

  • Water Contamination: DMSO is hygroscopic and can absorb moisture from the air over time.[11] Water contamination reduces its solvating power for hydrophobic compounds like DDD86481.

    • Solution: Use fresh, anhydrous (low water content) DMSO to prepare stock solutions.[11][14] Aliquot the stock into single-use volumes in tightly sealed tubes to minimize exposure to air and prevent repeated freeze-thaw cycles.[6][15]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to come out of solution.[6]

    • Solution: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.[16]

Step 2: Optimizing the Dilution Protocol

The way you dilute your stock solution is one of the most critical factors in preventing precipitation.

Key Principles:

  • Avoid Direct, Rapid Dilution: Do not add a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. This causes the "solvent shock" described earlier.[5]

  • Use Serial or Stepwise Dilution: This method gradually decreases the solvent polarity, giving the compound a better chance to stay in solution.[5]

  • Order of Addition Matters: Always add the compound stock solution to the buffer, not the other way around. This "reverse dilution" method ensures the DMSO is rapidly dispersed in the larger aqueous volume.[11]

Recommended Dilution Protocol:
  • Pre-warm your assay buffer/media to the experimental temperature (e.g., 37°C), as solubility is often temperature-dependent.[5]

  • Prepare an intermediate dilution of the DDD86481 stock in your assay buffer. For example, first, dilute the 10 mM DMSO stock 1:10 in buffer to create a 1 mM intermediate solution.

  • Add the stock solution dropwise to the buffer while gently vortexing or swirling.[6] This promotes rapid and even distribution.

  • Use this intermediate dilution to make your final working concentrations.

Step 3: Modifying Assay Buffer Composition

If optimizing the dilution technique is insufficient, the composition of your assay buffer may need to be adjusted.

Buffer Parameters and Their Impact on Solubility
ParameterImpact on SolubilityTroubleshooting Recommendations
pH The solubility of ionizable compounds is highly pH-dependent.[17][18] Changes in pH can alter the charge state of a compound, affecting its interaction with the solvent.Determine if DDD86481 has ionizable groups and its pKa. Test a range of buffer pH values to find the optimal solubility. Note that cellular metabolism can alter the pH of culture media over time.[5]
Ionic Strength The effect of ionic strength is complex. At low concentrations, salts can increase solubility ("salting-in"). At high concentrations, they can compete for water molecules, decreasing solubility ("salting-out").[17][19]Systematically test a range of salt (e.g., NaCl) concentrations in your buffer to determine the optimal ionic strength for DDD86481 solubility.[20][21]
Proteins (e.g., BSA, Serum) Proteins like albumin can bind to hydrophobic compounds, effectively acting as carriers and increasing their apparent solubility.[6]If your assay permits, include Bovine Serum Albumin (BSA) (e.g., 0.01-0.1%) in your biochemical assay buffer. For cell-based assays, the presence of Fetal Bovine Serum (FBS) in the media often helps keep compounds in solution.[6]
Step 4: Employing Solubility Enhancers (Excipients)

For particularly challenging compounds, the use of solubilizing agents, or excipients, may be necessary. Always validate that the chosen excipient does not interfere with your specific assay.[22]

Commonly Used Excipients:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble complex. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for in vitro assays.[6]

  • Detergents/Surfactants: Low concentrations (typically below the critical micelle concentration) of non-ionic detergents like Tween-20 or Triton X-100 can help prevent aggregation.[3][7] This is also a diagnostic tool; if adding a detergent resolves the issue, it strongly suggests the problem was due to compound aggregation.[7]

  • Co-solvents: In some cases, preparing the initial stock in a mixed solvent system (e.g., DMSO and polyethylene glycol) can improve solubility upon aqueous dilution.[6][23]

Part 3: Experimental Protocols & Visualization

Protocol: Kinetic Solubility Assessment

This protocol helps you determine the maximum soluble concentration of DDD86481 in your specific assay buffer.

Materials:

  • DDD86481 10 mM stock in 100% DMSO

  • Your specific in vitro assay buffer

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance or light scattering (nephelometry)

Procedure:

  • Prepare a 2-fold serial dilution of the 10 mM DDD86481 stock in 100% DMSO in a separate plate (e.g., from 10 mM down to ~20 µM).

  • In your 96-well assay plate, add 198 µL of your pre-warmed assay buffer to each well.

  • Transfer 2 µL from each DMSO dilution into the corresponding wells of the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%. Your final compound concentrations will range from 100 µM down to ~0.2 µM.

  • Include a vehicle control (2 µL of 100% DMSO in 198 µL of buffer).

  • Seal the plate and incubate at your experimental temperature (e.g., 37°C) for 1-2 hours with gentle shaking.

  • Visually inspect the plate for any signs of precipitation (cloudiness, crystals).

  • For a quantitative assessment, measure the light scattering at a wavelength outside the compound's absorbance spectrum (e.g., 600-700 nm). An increase in signal compared to the vehicle control indicates precipitation.[3]

  • The highest concentration that shows no significant increase in light scattering is your approximate kinetic solubility limit.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting DDD86481 precipitation.

Troubleshooting_Workflow cluster_start Start cluster_stock Step 1: Stock Solution Check cluster_dilution Step 2: Dilution Method cluster_buffer Step 3: Buffer & Assay Conditions cluster_excipients Step 4: Solubility Enhancers cluster_end Resolution Start Precipitation Observed with DDD86481 Stock_Clear Is stock solution clear upon thawing? Start->Stock_Clear Warm_Vortex Warm (37-50°C) & Vortex/Sonicate Stock_Clear->Warm_Vortex No Dilution_Method How was it diluted? Stock_Clear->Dilution_Method Yes Warm_Vortex->Stock_Clear Check Again Remake_Stock Prepare fresh stock in anhydrous DMSO. Aliquot for single use. Warm_Vortex->Remake_Stock Still Not Clear Remake_Stock->Stock_Clear Optimize_Dilution Implement Optimized Dilution: - Pre-warm buffer - Reverse, dropwise addition - Use serial/intermediate dilution Dilution_Method->Optimize_Dilution Direct/Rapid Buffer_Mod Still Precipitates? Dilution_Method->Buffer_Mod Optimized Optimize_Dilution->Buffer_Mod Test_pH Test pH Range Buffer_Mod->Test_pH Yes Resolved Issue Resolved: Proceed with Experiment Buffer_Mod->Resolved No Test_Ionic Test Ionic Strength Test_pH->Test_Ionic Add_Protein Add Carrier Protein (e.g., BSA, Serum) Test_Ionic->Add_Protein Excipient_Mod Still Precipitates? Add_Protein->Excipient_Mod Add_Excipient Test Excipients: - Cyclodextrins - Low-level Detergent (Validate for assay compatibility) Excipient_Mod->Add_Excipient Yes Excipient_Mod->Resolved No Lower_Conc Consider Lowering Final Concentration Add_Excipient->Lower_Conc

Caption: A step-by-step workflow for troubleshooting DDD86481 precipitation.

Factors Influencing Compound Solubility

The interplay between the compound, solvent, and assay components determines final solubility.

Factors_Solubility Solubility DDD86481 Solubility Compound Compound Properties (Hydrophobicity, pKa) Solubility->Compound Solvent Solvent System (DMSO %, Co-solvents) Solubility->Solvent Buffer Buffer Conditions (pH, Ionic Strength) Solubility->Buffer Assay Assay Components (Proteins, Excipients) Solubility->Assay Temp Temperature Solubility->Temp Dilution Dilution Method (Speed, Order) Solubility->Dilution

Caption: Key factors influencing the solubility of DDD86481 in vitro.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 58561243, Zelenirstat. Available from: [Link]

  • Creative Biostructure. The important role of buffer pH and ionic strength in protein purification. Available from: [Link]

  • Gorniak, M., Gorniak, P., & Gloc, E. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5057. Available from: [Link]

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications?. Available from: [Link]

  • Pharmaceutical Technology. Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Available from: [Link]

  • University of Manchester. The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Available from: [Link]

  • Selleck China. Zelenirstat (PCLX-001)产品说明书. Available from: [Link]

  • Beckman Coulter Life Sciences. Compound Management and Integrity. Available from: [Link]

  • Cheng, X., Yan, J., & Li, Y. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 566–572. Available from: [Link]

  • Rocchiccioli, M., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 30(1), 1. Available from: [Link]

  • Hamed, R., et al. (2017). The effect of pH, buffer capacity and ionic strength on quetiapine fumarate release from matrix tablets prepared using two different polymeric blends. Pharmaceutical Development and Technology, 23(7), 673-682. Available from: [Link]

  • Chai, S. C., et al. (2013). Practical Considerations of Liquid Handling Devices in Drug Discovery. IntechOpen. Available from: [Link]

  • ResearchGate. Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?. Available from: [Link]

  • Wiendahl, M., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Biotechnology and Bioengineering, 116(6), 1279-1291. Available from: [Link]

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link]

  • Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. Available from: [Link]

  • University of Tennessee, Knoxville. Effects of pH and Ionic Strength on Aggregation of Surfactants and Preservatives in Biologic Drug Formulations. Available from: [Link]

  • Hamed, R., et al. (2017). The effect of pH, buffer capacity and ionic strength on quetiapine fumarate release from matrix tablets prepared using two different polymeric blends. Pharmaceutical Development and Technology, 23(7), 673-682. Available from: [Link]

  • Coussens, N. P., et al. (2021). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. SLAS Discovery, 26(10), 1277–1279. Available from: [Link]

  • Laflin, P., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. Available from: [Link]

  • O'Connell, T., et al. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Crystal Growth & Design, 24(1), 307-318. Available from: [Link]

  • Kurz, J. E., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research, 19(5), 2133–2139. Available from: [Link]

  • Power, C., et al. (2022). Impact of Excipients and Seeding on the Solid-State Form Transformation of Indomethacin during Liquid Antisolvent Precipitation. Crystal Growth & Design, 22(10), 5891–5902. Available from: [Link]

Sources

Optimization

optimizing DDD86481 concentration for maximum NMT inhibition

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals optimize the concentration and experimental conditions for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals optimize the concentration and experimental conditions for DDD86481 (also known clinically as PCLX-001 or Zelenirstat).

Working with targeted lipid-modification inhibitors requires a fundamental shift in how we design assays. Unlike direct kinase inhibitors that yield immediate signaling blockade, N-myristoyltransferase (NMT) inhibitors rely on the natural turnover of target proteins. This guide synthesizes mechanistic causality, self-validating protocols, and field-proven troubleshooting to ensure your in vitro and in vivo assays yield robust, reproducible data.

Mechanistic Grounding: The Causality of NMT Inhibition

To optimize DDD86481 concentration, one must first understand the biochemical causality of its mechanism. DDD86481 is a first-in-class, highly potent small-molecule pan-inhibitor of both human N-myristoyltransferases (NMT1 and NMT2)[1]. Originally developed by the University of Dundee for African sleeping sickness, it has been successfully repurposed for oncology, specifically acute myeloid leukemia (AML), B-cell lymphomas, and solid tumors.

NMT enzymes catalyze the co-translational and post-translational attachment of a 14-carbon fatty acid (myristate) to the N-terminal glycine of over 200 target proteins[1]. This lipid anchor is critical for the membrane localization and stability of proto-oncogenic Src family kinases (SFKs) such as Lyn, c-Src, Yes, and Fyn[2].

When DDD86481 inhibits NMT, newly synthesized SFKs remain unmyristoylated. Without their lipid anchor, these proteins fail to reach the plasma membrane and are rapidly recognized by the glycine-specific N-degron pathway , leading to their degradation[2]. The depletion of these survival signals induces endoplasmic reticulum stress and drives the cancer cell into apoptosis[2].

Mechanism DDD DDD86481 (Zelenirstat) NMT NMT1 / NMT2 Enzymes DDD->NMT Inhibits Myr_SFK Myristoylated SFKs (Membrane Bound) NMT->Myr_SFK Normal Pathway Unmyr_SFK Unmyristoylated SFKs (Cytosolic) NMT->Unmyr_SFK Inhibited Pathway Substrate Myristoyl-CoA + SFKs Substrate->NMT Binds Degradation Glycine-specific N-degron pathway Unmyr_SFK->Degradation Apoptosis Cancer Cell Apoptosis (AML / Lymphoma) Degradation->Apoptosis

Pathway: DDD86481 inhibits NMT, diverting SFKs to the N-degron degradation pathway, causing apoptosis.

Quantitative Reference Data

When establishing your concentration gradients, use the following validated parameters as your baseline. DDD86481 demonstrates high potency across species, but cellular assays require specific ranges to account for membrane permeability and protein turnover.

ParameterValue / RangeBiological ContextReference
Target Profile NMT1, NMT2Pan-NMT inhibition; no relevant off-target kinase activity.[2],[1]
Enzymatic IC50 12 nMA. fumigatus NMT cell-free assay.[3]
In Vitro Working Range 10 nM – 10 µMTypical dose-response range for AML and Lymphoma cell lines.[2]
Clinical Dosing (Phase I) 20 mg – 210 mg ODDaily oral dosing in human solid tumor / NHL trials.[1],[4]

Self-Validating Experimental Protocol: IC50 Determination

A trustworthy protocol must be self-validating. To ensure your calculated IC50 is a result of on-target NMT inhibition rather than non-specific toxicity, you must multiplex a phenotypic readout with a target-engagement readout.

Step 1: Stock Preparation & Storage

  • Reconstitute lyophilized DDD86481 in 100% anhydrous DMSO to create a 10 mM master stock.

  • Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C for long-term stability (months) or 4°C for short-term use[3].

Step 2: Serial Dilution & Cell Treatment

  • Plate target cells (e.g., AML lines) in 96-well plates at an optimized seeding density to ensure they remain in the log-growth phase for 72 hours.

  • Prepare a 10-point serial dilution of DDD86481 in complete culture media (Range: 0.1 nM to 10 µM).

  • Critical: Ensure the final DMSO concentration in all wells, including vehicle controls, normalizes to exactly 0.1% (v/v).

Step 3: Incubation Dynamics

  • Incubate cells for 72 hours . Do not use standard 24-hour endpoints (see FAQ for causality).

Step 4: Dual-Readout Validation

  • Phenotypic Assay: Add CellTiter-Glo (or equivalent ATP-based viability reagent) to determine the absolute IC50 for cell death.

  • Target Engagement Assay: Harvest parallel wells treated at the IC50 and IC90 concentrations. Lyse cells and perform a Western Blot probing for total Lyn or c-Src. A dose-dependent loss of these SFKs confirms that the N-degron pathway has cleared the unmyristoylated proteins[2].

Workflow Stock 1. Stock Prep (10mM in DMSO) Dilution 2. Serial Dilution (0.1nM - 10µM) Stock->Dilution Treat 3. Cell Treatment (72h Incubation) Dilution->Treat Assay1 4a. Target Engagement (Western Blot for SFKs) Treat->Assay1 Assay2 4b. Phenotypic Readout (Cell Viability Assay) Treat->Assay2

Workflow: Self-validating assay pairing phenotypic viability readouts with target engagement validation.

Troubleshooting Guides & FAQs

Q: I am treating AML cells with 1 µM DDD86481 for 24 hours, but I see no reduction in cell viability. Is the drug degraded? A: The issue is the incubation time, not drug stability. NMT inhibition prevents de novo myristoylation but does not actively destroy already-myristoylated proteins. Existing myristoylated SFKs have a specific half-life and must undergo natural cellular turnover before the oncogenic signaling cascade is sufficiently depleted to trigger apoptosis[2]. Extend your incubation time to 48–72 hours to observe maximum phenotypic effects.

Q: My IC50 values are highly variable across different hematological cell lines. How do I normalize this? A: Sensitivity to DDD86481 is heavily dependent on the baseline expression ratio of NMT1 to NMT2. While NMT1 is universally expressed in AML, NMT2 expression is highly variable; in fact, some AML patient samples and cell lines have undetectable NMT2[2]. Cells lacking NMT2 rely entirely on NMT1 for survival and are significantly more sensitive to pan-NMT inhibition[2]. We strongly recommend profiling baseline NMT1/2 expression via Western blot before establishing your concentration ranges.

Q: I am seeing compound precipitation when dosing at 10 µM in my culture media. How can I fix this? A: DDD86481 is highly hydrophobic. Precipitation occurs when the aqueous transition is too abrupt. Ensure your initial stock is prepared in 100% DMSO. Perform your intermediate dilutions in a higher concentration of DMSO before the final spike into complete media, ensuring the final DMSO concentration in the cell culture remains strictly at or below 0.1% (v/v).

Q: How can I definitively prove that my observed IC50 is due to on-target NMT inhibition and not off-target kinase toxicity? A: DDD86481 has been shown to lack relevant off-target kinase inhibition[1]. However, to prove on-target causality in your specific model, you must monitor the N-degron pathway's activity. Perform a Western blot for a known NMT substrate (e.g., Lyn, c-Src) alongside a non-myristoylated loading control (e.g., GAPDH or Actin). A dose-dependent decrease in total SFK protein levels confirms that NMT is inhibited and unmyristoylated proteins are being actively degraded[1][2].

References[4] DDD86481 free base | CAS# | NMT Inhibitor | Antifungal agent - MedKoo Biosciences. MedKoo.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8NBR7iBKV5Icv6Xf7fSYewGX1ljKIqZ8eQmwLXouMtJLmHfhcbSp0MYMSMVlyaIkpGRVWjriQqoeBL7T6MmziHE-0Jxgso6mGrwBxTlI6HVV0GrUgIDxWtDNLEeh2aw==[3] Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells. Molecular Cancer Therapeutics - AACR Journals.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQCPXCArRfzSOlKWUpOPmQf-FILBdJs0dyDOQ0ifeO3t-W4JzBWOVFocsIPFUrRNtq9UK8SLiaGucpXy7O5th7YZznR5UDnqf67RUdh6mTid3TQuiAUQJg0qHDJlVUgYtAQWM-T0Sz-rgAooQT8-uynQP_VWyNUCBHKwYSuNO98xqZML5xajgtKvuKjQrXpYz4mCYsry5Q3hqFCGxq[1] A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas. PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7AYGGQn6gFaDSdCEc4tawi0jWTNR1Hpq_a8Fd-_P8Er0_F4zSwWy17VUleuxABlz8GYxJHuC0L6U9ZVTS7Ie858hAKG_SYC963x2RkRk7N_nIpYHVcbRQ-LOeaGvnj2z19YN15E6_Z0YNp90=[2] Repurposed drug shows potential as leukaemia treatment. Dundee Drug Discovery Unit.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwuinuLnlR811qw9_WUPP95z_KieZkLuf4ku6IKorKu8Y_43b3oSRe0OWhmSPKKei8qYxJwhFqSfKCSQ42MZvLnfVUdaMBVegbWT83MIvYdRlg5ETnCU0kNXq3k7rJmmn84mUtouHT-ahaKrapAmRcikz8ORNw4-WZb629f2Gj7M_IcbZKGdsHTs8he69gdQQTS3uRPHVKag==[5] FDA Grants Orphan Drug Designation to PCLX-001 for AML. OncLive.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSkJqlNvkmkJLUkSpt9UmE4lY0Cy-kWdKXa3vHI3LxDiuDSdqrGpk_nXbj680Pk4O2p6EwX7Up98KScUnN8bHiZ3AVVVWwoN3f9fqlzZFT4-PmhMbjYX5TYcp3vfxSvif4vOX-LNdwL4s1bu4Zude2Q6IS2_y0FYFClAtrGDA7umLrBHxtxsHZo3u_QUU=

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Troubleshooting

Mechanistic Grounding: Why Stability Dictates Efficacy

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced handling of targeted small-molecule inhibitors. DDD86481 (also known clinically as PCLX-001 o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced handling of targeted small-molecule inhibitors.

DDD86481 (also known clinically as PCLX-001 or Zelenirstat) is a highly potent, first-in-class pan-N-myristoyltransferase (NMT) inhibitor. Originally developed for parasitic infections, it has profound applications in oncology, specifically in acute myeloid leukemia (AML), lymphomas, and solid tumors[1]. Maintaining the structural integrity of DDD86481 during long-term storage at -20°C is not merely a laboratory best practice—it is an absolute requirement to preserve its precise pharmacological mechanism.

Below is our comprehensive, causality-driven guide to the stability, storage, and functional validation of DDD86481.

DDD86481 functions by binding to the myristoyl-CoA pocket of the NMT1 and NMT2 enzymes[2]. Molecular dynamics simulations have demonstrated that the efficacy of DDD86481 relies entirely on maintaining an exquisitely stable salt bridge (distance < 4 Å) with the C-terminus of the NMT enzyme[3].

If the compound degrades due to improper storage (e.g., hydrolysis of its sulfonamide linkage or oxidation of its piperazine ring), this critical 3D conformation is lost. Consequently, the drug fails to inhibit N-myristoylation, preventing the downstream N-degron-mediated degradation of oncogenic Src-family kinases (SFKs)[1].

Pathway DDD DDD86481 (Zelenirstat) NMT NMT1 / NMT2 Enzymes DDD->NMT Binds C-terminus (Salt Bridge <4Å) Myr Protein N-Myristoylation DDD->Myr Inhibits NMT->Myr Catalyzes SFK Unmyristoylated SFKs (Exposed N-Glycine) Myr->SFK Blockade yields Degron N-Degron Degradation SFK->Degron Triggers

Mechanistic pathway of DDD86481-mediated NMT inhibition and SFK degradation.

Troubleshooting & FAQ Guide

Q1: Why is -20°C the mandatory long-term storage temperature for DDD86481 powder? Causality: DDD86481 is a complex molecule (C24H30Cl2N6O2S)[4]. While it is chemically stable under ambient conditions for short durations (days to weeks), long-term exposure to ambient moisture and fluctuating temperatures accelerates thermodynamic degradation kinetics. Storing the lyophilized powder at -20°C in a desiccated, dark environment effectively halts these reactions, ensuring the compound retains the precise stereochemistry required to form the < 4 Å salt bridge with NMT[4],[3].

Q2: How should I prepare and store liquid stock solutions to prevent loss of potency? Causality: DDD86481 is highly soluble in DMSO[5]. However, DMSO is notoriously hygroscopic. If a stock solution is repeatedly subjected to freeze-thaw cycles, atmospheric water condenses into the solvent. This water not only precipitates the highly hydrophobic DDD86481 out of solution but also promotes slow hydrolysis. Solution: Reconstitute the powder in anhydrous DMSO, immediately divide it into single-use aliquots in amber vials, and flash-freeze them at -20°C or -80°C. Never return a thawed aliquot to the freezer.

Q3: My shipment of DDD86481 arrived at ambient temperature. Is the compound compromised? Causality: No. The activation energy required to degrade the solid free base is relatively high. The product is stable enough to withstand ambient temperatures for a few weeks during routine shipping and customs clearance[4]. Upon receipt, simply transfer it to a -20°C desiccator for long-term storage.

Q4: How does storage instability manifest in my in vitro assays? Causality: Degraded DDD86481 will fail to engage the myristoyl-CoA pocket. Phenotypically, you will observe a lack of apoptosis in sensitive cell lines. Mechanistically, the unmyristoylated proto-oncogenic proteins (like SFKs) will not be exposed to the glycine-specific N-degron pathway, meaning their protein levels will remain artificially high and pro-survival signaling will continue uninterrupted[1].

Quantitative Data: Physicochemical & Stability Metrics

To facilitate easy reference during your experimental design, the critical stability and physicochemical metrics of DDD86481 are summarized below.

ParameterSpecification / ValueCausality / Note
Target Enzymes NMT1, NMT2Pan-NMT inhibitor[1]
Molecular Weight 537.50 g/mol Free base form[4]
In vitro Potency (IC50) ~12 nMHighly potent target engagement[4]
Short-Term Storage (Solid) 0°C to 4°CStable for days to weeks (e.g., during shipping)[4]
Long-Term Storage (Solid) -20°C (Desiccated)Stable for months to years[5]
Solubility DMSO, AlcoholRequires anhydrous solvents to prevent hydrolysis[5]

Self-Validating Experimental Protocol: Reconstitution & QA

To ensure absolute trustworthiness in your assays, you must employ a self-validating workflow. This protocol not only outlines the ideal reconstitution method but integrates a biological Quality Assurance (QA) step to verify that the stored compound remains active.

Workflow Powder Lyophilized DDD86481 Store at -20°C (Desiccated) Equilibrate Equilibrate to RT (Prevents Condensation) Powder->Equilibrate Dissolve Reconstitute in Anhydrous DMSO Equilibrate->Dissolve Aliquot Aliquot into Amber Vials (Protect from Light) Dissolve->Aliquot Freeze Flash Freeze & Store at -80°C Aliquot->Freeze Validate Validation: Western Blot for c-Src Degradation Freeze->Validate Post-Thaw QA

Optimal workflow for reconstituting, storing, and validating DDD86481 stability.

Step-by-Step Methodology:

  • Equilibration (Critical Step): Before opening the vial, allow the desiccated DDD86481 powder to equilibrate to room temperature for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which will degrade the compound once dissolved.

  • Reconstitution: Add the appropriate volume of anhydrous, sterile DMSO to create a 10 mM stock solution. Vortex gently until completely dissolved.

  • Aliquoting: Divide the stock solution into single-use amber microcentrifuge tubes (e.g., 10 µL to 50 µL per tube).

    • Causality: Amber tubes protect the compound from photo-oxidation, while single-use aliquots eliminate freeze-thaw degradation.

  • Cryopreservation: Store all aliquots at -20°C (or -80°C for extended multi-year storage).

  • Self-Validating QA Assay (Western Blot):

    • The Logic: To prove the stored compound is active, you must measure its direct mechanistic output.

    • The Assay: Thaw one aliquot and treat a sensitive AML cell line (e.g., MV4-11) with 100 nM DDD86481 for 48 hours.

    • The Readout: Harvest the cells and perform a Western blot probing for c-Src (an SFK).

    • Validation: Active DDD86481 will block c-Src myristoylation, leading to its rapid degradation via the N-degron pathway[1]. A significant reduction in c-Src protein levels compared to a vehicle (DMSO) control confirms that your long-term storage conditions have successfully preserved the compound's integrity.

References

  • MedKoo Biosciences. "DDD86481 free base | CAS# | NMT Inhibitor | Antifungal agent".
  • AACR Journals. "Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells".
  • MDPI. "Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening".
  • AOBIOUS. "DDD86481 | PCLX-001 supplier | CAS 1215011-08-7 | AfNMT Inhibitor".
  • ACS Publications. "N-Myristoyltransferase as a Glycine and Lysine Myristoyltransferase in Cancer, Immunity, and Infections".

Sources

Optimization

Technical Support Center: Troubleshooting DDD86481 (Zelenirstat) Resistance in Prolonged Cancer Cell Culture

Introduction As a first-in-class pan-N-myristoyltransferase (NMT1 and NMT2) inhibitor, DDD86481 (also known as PCLX-001 or Zelenirstat) exerts highly potent, dual-action cytotoxicity in cancer models[1],[2]. Mechanistica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a first-in-class pan-N-myristoyltransferase (NMT1 and NMT2) inhibitor, DDD86481 (also known as PCLX-001 or Zelenirstat) exerts highly potent, dual-action cytotoxicity in cancer models[1],[2]. Mechanistically, it prevents the myristoylation of proto-oncogenic Src family kinases (SFKs), leading to their rapid clearance via the glycine-specific N-degron pathway[1]. Simultaneously, it disrupts oxidative phosphorylation (OXPHOS) by inducing the degradation of mitochondrial complex I assembly factors like NDUFAF4[2].

However, during prolonged in vitro culture, researchers frequently encounter acquired resistance. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to help you troubleshoot and overcome DDD86481 resistance in your cell models.

Section 1: Mechanistic FAQ (Understanding Resistance)

Q1: Why does the IC50 of DDD86481 shift significantly after prolonged passaging? A: The most common mechanism for acquired resistance to DDD86481 is the compensatory upregulation of NMT2. Many hematologic malignancies are intrinsically sensitive to NMT inhibitors due to epigenetic suppression of NMT2, leaving them entirely reliant on NMT1 for survival[3]. Prolonged sub-lethal exposure to DDD86481 forces cells to adapt by upregulating NMT2 protein levels—sometimes by over 70%—which expands the total NMT pool and requires exponentially higher drug concentrations to achieve the same stoichiometric target occupancy[3].

Q2: We observe incomplete clearance of SFKs despite high DDD86481 concentrations. What is the mechanism? A: If target engagement is confirmed but SFKs (e.g., Src, Fyn, Lyn) remain stable, the resistance is likely downstream of NMT inhibition. Unmyristoylated proteins are normally cleared by the N-degron pathway[1]. Prolonged culture can select for clones with chronic endoplasmic reticulum (ER) stress and Unfolded Protein Response (UPR) adaptation[4]. This can throttle the proteasome's ability to clear unmyristoylated substrates, allowing them to accumulate and signal aberrantly even without membrane anchorage.

Q3: How does prolonged NMT inhibition alter metabolic dependencies? A: DDD86481 induces severe mitochondrial dysfunction by degrading NDUFAF4 and altering the inner mitochondrial membrane transporter TIM17A, leading to a loss of OXPHOS and subsequent cell death via parthanatos or apoptosis[5],[2]. Resistant clones frequently bypass this by undergoing profound metabolic rewiring—shifting their primary ATP generation from OXPHOS to aerobic glycolysis (the Warburg effect). These metabolically rewired cells become insensitive to the mitochondrial collapse induced by NMT inhibition.

Section 2: Diagnostic Workflows & Troubleshooting Guide

Issue 1: Gradual loss of DDD86481 potency over extended passaging. Diagnostic Strategy: You must differentiate between target upregulation (NMT2) and downstream metabolic bypass. The table below outlines the quantitative shifts expected when comparing a naive sensitive line to an isogenic resistant line.

MetricSensitive Parental LineDDD86481-Resistant LineDiagnostic Implication
DDD86481 IC50 (72h) 10 - 50 nM> 500 nMConfirms the acquired resistance phenotype.
NMT2 Protein Expression Undetectable / Low> 2-fold increaseCompensatory target upregulation[3].
Basal OCR (Seahorse) High (OXPHOS dependent)LowShift away from mitochondrial respiration[2].
Basal ECAR (Seahorse) Low to ModerateHigh (Glycolytic)Metabolic bypass of NDUFAF4 degradation.
Unmyristoylated SFK levels Cleared within 24hPersist at 72hN-degron pathway evasion or target bypass[1].

Section 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Validating NMT1/2 Target Engagement via Alkynyl-Myristate Click Chemistry

Purpose: To prove that DDD86481 is physically entering the cell and inhibiting NMT activity, ruling out drug efflux pumps (e.g., P-glycoprotein) as the resistance mechanism. Causality: Active NMTs will incorporate the synthetic lipid analogue alkynyl-myristate (YnMyr) into newly synthesized proteins. By performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a fluorophore, we can directly visualize global NMT activity. A loss of fluorescence indicates successful NMT inhibition. Self-Validating Controls:

  • Vehicle Control: Establishes baseline maximum myristoylation.

  • Specificity Control: YnMyr + 10x excess unlabeled myristic acid. This proves the click-signal is specific to the lipid analogue and not background labeling.

Step-by-Step Workflow:

  • Metabolic Labeling: Seed 1×106 cells/well in 6-well plates. Pre-treat with DDD86481 (e.g., 100 nM) or vehicle for 1 hour.

  • Pulse: Add 10 µM YnMyr to the culture media. For the specificity control, add 10 µM YnMyr + 100 µM myristic acid. Incubate for 4 hours.

  • Lysis: Wash cells 3x with ice-cold PBS to remove unincorporated lipid. Lyse in 1% SDS buffer with protease inhibitors. Sonicate and clear by centrifugation.

  • Click Chemistry: To 50 µg of lysate, add the CuAAC master mix: 100 µM TAMRA-azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO 4​ . React for 1 hour at room temperature in the dark.

  • Precipitation: Add ice-cold methanol/chloroform/water to precipitate proteins and remove unreacted TAMRA-azide. Centrifuge at 15,000 x g for 5 mins.

  • Detection: Resuspend the pellet in 1x Laemmli buffer, boil for 5 mins, and resolve via SDS-PAGE. Image the gel on a fluorescence scanner (TAMRA channel) before Coomassie staining for total protein normalization.

Protocol 2: Metabolic Profiling for OXPHOS vs. Glycolysis Shift (Seahorse XF Assay)

Purpose: To determine if resistant cells have bypassed the mitochondrial toxicity of DDD86481 by shifting to glycolysis. Causality: DDD86481 destroys Complex I assembly[2]. Cells surviving this must upregulate glycolysis. Measuring the Oxygen Consumption Rate (OCR) vs. Extracellular Acidification Rate (ECAR) reveals this metabolic rewiring. Self-Validating Controls:

  • Internal Normalization: Post-assay DNA quantification (e.g., Hoechst stain) to normalize OCR/ECAR to cell number, accounting for proliferation differences between sensitive and resistant clones.

Step-by-Step Workflow:

  • Preparation: Seed sensitive and resistant cells in a Seahorse XF96 microplate (e.g., 20,000 cells/well). Incubate overnight.

  • Pre-treatment: Treat with DDD86481 (IC50 concentration) or vehicle for 24 hours.

  • Assay Media: Wash and replace media with unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-CO 2​ incubator for 1 hour.

  • Mito Stress Test: Run the assay on the Seahorse XF Analyzer, sequentially injecting:

    • Oligomycin (1 µM): Blocks ATP synthase to measure ATP-linked respiration.

    • FCCP (1.5 µM): Uncouples mitochondria to measure maximal respiration.

    • Rotenone/Antimycin A (0.5 µM): Shuts down Complex I/III to measure non-mitochondrial oxygen consumption.

  • Analysis: Compare the basal ECAR/OCR ratio. A significantly higher ratio in the resistant line confirms a glycolytic shift.

Section 4: Visualizing the Resistance Pathway

Below is a systems-level map detailing how DDD86481 exerts its dual-action cytotoxicity and the three primary nodes where prolonged culture induces resistance.

G DDD DDD86481 (Zelenirstat) NMT NMT1 / NMT2 (N-myristoyltransferases) DDD->NMT Inhibits SFK Unmyristoylated SFKs (Src, Fyn, Lyn) NMT->SFK Fails to myristoylate NDUFAF4 Unmyristoylated NDUFAF4 (Complex I Assembly) NMT->NDUFAF4 Fails to myristoylate Degradation N-degron Pathway (Proteasomal Degradation) SFK->Degradation Targeted by NDUFAF4->Degradation Targeted by Death Apoptosis & Parthanatos Degradation->Death Loss of survival/OXPHOS Res_NMT2 Resistance Node 1: NMT2 Upregulation Res_NMT2->NMT Restores NMT pool Res_Metab Resistance Node 2: Glycolytic Shift Res_Metab->Death Bypasses OXPHOS loss Res_Degron Resistance Node 3: N-degron Evasion Res_Degron->Degradation Prevents clearance

Mechanistic map of DDD86481 inhibition and the three primary nodes of acquired resistance.

Sources

Troubleshooting

Formulation &amp; Pharmacokinetics Technical Support Center: DDD86481 (Zelenirstat)

Welcome to the Technical Support Center for DDD86481 (also known as PCLX-001 or Zelenirstat). As a Senior Application Scientist, I have designed this guide to help formulation scientists, pharmacokineticists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for DDD86481 (also known as PCLX-001 or Zelenirstat). As a Senior Application Scientist, I have designed this guide to help formulation scientists, pharmacokineticists, and drug development professionals troubleshoot and overcome the challenges associated with the oral bioavailability of this promising compound.

DDD86481 is a first-in-class, potent oral small-molecule inhibitor targeting human N-myristoyltransferase 1 and 2 (NMT1 and NMT2)[1]. While it has shown profound apoptotic efficacy in hematologic malignancies (like AML and B-cell lymphomas) and solid tumors[2], achieving consistent systemic exposure from oral formulations requires navigating specific physicochemical and metabolic bottlenecks.

Part 1: Pharmacological Context & Target Pathway

To troubleshoot bioavailability, we must first understand the journey of the molecule. DDD86481 must survive the gastrointestinal tract and hepatic first-pass metabolism to achieve systemic circulation, enter the target cancer cells, and halt the myristoylation of Src-family kinases (SFKs)[1].

NMT_Pathway N1 Oral DDD86481 (Zelenirstat) N2 Systemic Circulation (Bioavailability) N1->N2 Absorption & First-Pass N3 Target Engagement (NMT1 & NMT2) N2->N3 Tissue Distribution N4 Inhibition of Protein Myristoylation N3->N4 N5 Degradation of SFKs & BCR Signaling Halt N4->N5 N6 Cancer Cell Apoptosis N5->N6

Fig 1: Pharmacological pathway of DDD86481 from oral absorption to NMT inhibition and apoptosis.

Part 2: Quantitative Physicochemical Data

Before altering your formulation, review the baseline properties of DDD86481. These parameters dictate the boundaries of your formulation strategy.

PropertyValueClinical/Formulation Implication
Molecular Weight 537.5 g/mol High MW restricts passive paracellular transport; relies heavily on transcellular absorption.
Target Mechanism NMT1 and NMT2[1]Requires sufficient intracellular concentrations to inhibit myristoylation of key signaling proteins.
Primary Metabolism Hepatic CYP3A4[1]High risk of first-pass extraction limiting systemic oral bioavailability.
Plasma Protein Binding Highly bound[1]Low free fraction ( fu​ ) necessitates higher total plasma exposure for efficacy.
Terminal Half-life ~10-12 hours[1]Supports once-daily (OD) oral dosing regimens if initial absorption is optimized.
Part 3: Troubleshooting Guide & FAQs
Issue 1: Poor Aqueous Solubility Limiting Absorption

Q: My standard crystalline suspension of DDD86481 shows erratic and low exposure in rodent pharmacokinetic (PK) models. How can I overcome solubility-limited absorption?

A: DDD86481 is a lipophilic molecule with low aqueous solubility in the physiological pH range of the intestine. When dosed as a crystalline suspension, the dissolution rate is slower than the gastrointestinal transit time, leading to a poor fraction absorbed ( Fa​ ).

Causality: To drive absorption, you must increase the apparent solubility and dissolution rate. Formulating DDD86481 as an Amorphous Solid Dispersion (ASD) using a polymer matrix disrupts the stable crystal lattice energy, maintaining the drug in a high-energy, supersaturated state in the gut lumen.

Protocol: Preparation and Validation of Amorphous Solid Dispersions (ASD)

  • Polymer Screening via Solvent Casting: Dissolve DDD86481 and amphiphilic polymers (e.g., HPMCAS, PVP-VA) in a common solvent (e.g., DCM/Methanol). Evaporate to form a film. Causality: We must identify a polymer that thermodynamically stabilizes the amorphous drug via hydrogen bonding, preventing recrystallization upon storage.

  • Spray Drying: Atomize the optimal drug-polymer solution into a heated drying chamber to rapidly evaporate the solvent, kinetically trapping DDD86481 in its amorphous state.

  • Non-Sink Dissolution Testing (Self-Validating System): Introduce the ASD into simulated gastric fluid (SGF), then transition to simulated intestinal fluid (FaSSIF). Why non-sink? Standard sink conditions mask the supersaturation potential. We must mimic the finite volume of the GI tract.

    • Validation Control: Run a Physical Mixture (PM) of crystalline DDD86481 and the polymer in parallel. If the ASD achieves a supersaturated "spring and parachute" concentration profile while the PM remains at baseline crystalline solubility, the formulation's structural transformation is validated as the true source of enhanced release.

Issue 2: High First-Pass Metabolism

Q: We achieved high in vitro solubility with a lipid-based formulation, but in vivo oral bioavailability ( F ) remains <15%. Intravenous (IV) clearance is moderate. What is the primary barrier?

A: If absorption is high but oral bioavailability is low, the compound is likely undergoing extensive hepatic first-pass extraction. Clinical data indicates that into water-soluble metabolites[1].

Causality: A high hepatic extraction ratio ( ER​ ) severely limits systemic exposure despite perfect gut absorption. You must validate the fraction escaping first-pass metabolism ( Fh​ ).

Protocol: In Vitro Intrinsic Clearance Assay

  • Microsomal Incubation: Incubate 1 µM DDD86481 with Human Liver Microsomes (HLM) at 37°C.

  • Cofactor Addition: Initiate the reaction by adding NADPH. Take aliquots at 0, 5, 15, 30, and 60 minutes, quenching with cold acetonitrile to precipitate proteins.

  • CYP3A4 Inhibition (Self-Validating System): Run three parallel arms:

    • Arm A (Test): DDD86481 + HLM + NADPH.

    • Arm B (Negative Control): DDD86481 + HLM (No NADPH). Causality: CYP enzymes require NADPH. If degradation occurs here, the instability is due to non-CYP mechanisms (e.g., chemical instability), completely changing your formulation strategy.

    • Arm C (Mechanistic Control): DDD86481 + HLM + NADPH + Ketoconazole (a strong CYP3A4 inhibitor). If clearance is halted in this arm, CYP3A4 is definitively validated as the primary metabolic bottleneck.

Issue 3: Intestinal Efflux Transporters

Q: Can intestinal efflux transporters be limiting the bioavailability of DDD86481?

A: Yes. Many targeted small-molecule inhibitors are substrates for P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP) located on the apical membrane of enterocytes.

Causality: If the efflux ratio is high, the drug is actively pumped back into the intestinal lumen, reducing the net absorptive flux.

Protocol: Bidirectional Caco-2 Permeability Assay

  • Monolayer Culture: Grow Caco-2 cells on transwell polycarbonate inserts for 21 days until tight junctions form (validate via Transepithelial Electrical Resistance [TEER] > 250 Ω·cm²).

  • Bidirectional Dosing: Apply DDD86481 to the donor compartments to calculate the apparent permeability ( Papp​ ) in both the Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions.

  • Efflux Ratio Calculation (Self-Validating System): Calculate the Efflux Ratio (ER = Papp(B→A)​ / Papp(A→B)​ ).

    • Validation Control: Include a parallel assay using Digoxin (a known P-gp substrate) with and without Verapamil (a P-gp inhibitor). If the ER of DDD86481 is >2.0 and drops significantly upon the addition of Verapamil, intestinal efflux is validated as a barrier. You must then consider formulating with excipients that inhibit P-gp (e.g., D-α-tocopheryl polyethylene glycol succinate / TPGS).

Part 4: Diagnostic Workflow

Use the following logical decision tree to systematically isolate the root cause of poor oral exposure in your preclinical models.

Troubleshooting_Workflow S1 Low Oral Bioavailability (F < 20%) D1 Is IV Clearance High? S1->D1 A1 Investigate Hepatic First-Pass (CYP3A4) D1->A1 YES D2 Is Aqueous Solubility < 100 µg/mL? D1->D2 NO A2 Formulate as ASD or Lipid System D2->A2 YES A3 Assess P-gp Efflux (Caco-2 Assay) D2->A3 NO

Fig 2: Decision tree for diagnosing and resolving low oral bioavailability of DDD86481.

Part 5: References
  • A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Zelenirstat | C24H30Cl2N6O2S | CID 58561243 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Pacylex Pharmaceuticals Announces the First Acute Myeloid Leukemia (AML) Patient Dosed with Zelenirstat In a New Phase 1/2 Clinical Trial Source: BioSpace URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antifungal Selectivity of DDD86481 Against Human N-Myristoyltransferase

The rise of invasive fungal infections, coupled with the limited arsenal of effective and non-toxic antifungal agents, presents a formidable challenge in modern medicine. A significant hurdle in antifungal drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

The rise of invasive fungal infections, coupled with the limited arsenal of effective and non-toxic antifungal agents, presents a formidable challenge in modern medicine. A significant hurdle in antifungal drug development is achieving high selectivity for the fungal target over its human homologue, thereby minimizing host toxicity. N-myristoyltransferase (NMT), an enzyme essential for the viability of many pathogenic fungi, has emerged as a promising target for novel therapeutics.[1][2][3] This guide provides an in-depth comparison of the selectivity of the potent NMT inhibitor, DDD86481 (also known as Zelenirstat or PCLX-001), for fungal NMT versus its human counterparts.

N-Myristoyltransferase: A Validated and Selective Antifungal Target

N-myristoyltransferase catalyzes the irreversible attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of eukaryotic and viral proteins.[3][4][5] This lipid modification, known as N-myristoylation, is critical for protein trafficking, signal transduction, and maintaining structural integrity.[6][7]

The validation of NMT as an antifungal target rests on three key pillars:

  • Essentiality: Genetic studies have confirmed that NMT is indispensable for the viability and growth of pathogenic fungi such as Candida albicans and Aspergillus fumigatus.[1][2][3]

  • Biochemical Tractability: Fungal NMT can be recombinantly expressed and purified in large quantities, facilitating high-throughput screening of inhibitors and detailed structural studies.[1]

  • Potential for Selectivity: Despite a conserved catalytic mechanism, significant structural differences exist between fungal and human NMT enzymes, particularly within the peptide-binding pocket.[1][8] These differences can be exploited to design inhibitors that selectively target the fungal enzyme.

DDD86481 is a potent, small-molecule pyrazole sulphonamide inhibitor originally developed from a series of anti-trypanosomal compounds.[4][9] It has since been investigated extensively as an anti-cancer agent, entering clinical trials under the names PCLX-001 and Zelenirstat.[10][11][12] Its mechanism of action involves binding to the peptide substrate pocket of NMT, blocking the myristoylation of key proteins involved in cell survival and signaling.[2][13]

The Experimental Framework for Determining Selectivity

To rigorously assess the selectivity of an inhibitor like DDD86481, a multi-faceted experimental approach is required. This process moves from the purified enzyme to cellular systems to build a comprehensive selectivity profile. The primary objective is to quantify the difference in potency against the fungal target versus the human off-target.

The following diagram outlines the typical workflow for assessing the selectivity of a compound against fungal and human NMT enzymes in vitro.

G cluster_0 Enzyme Preparation cluster_1 Biochemical Assay cluster_2 Data Acquisition & Analysis cluster_3 Selectivity Determination fungal_nmt Recombinant Fungal NMT (e.g., A. fumigatus) assay_setup Parallel Fluorogenic Assay Setup: - Myristoyl-CoA (Substrate) - Peptide Substrate - CPM (Probe) - Serial Dilutions of DDD86481 fungal_nmt->assay_setup Target human_nmt1 Recombinant Human NMT1 human_nmt1->assay_setup Off-Target human_nmt2 Recombinant Human NMT2 human_nmt2->assay_setup Off-Target readout Measure Fluorescence Signal (Proportional to CoA production) assay_setup->readout curves Generate Dose-Response Curves (% Inhibition vs. [DDD86481]) readout->curves ic50 Calculate IC50 Values (Fungal, Human NMT1, Human NMT2) curves->ic50 si Calculate Selectivity Index (SI) SI = IC50 (Human) / IC50 (Fungal) ic50->si

Caption: Workflow for assessing NMT inhibitor selectivity.

This protocol is adapted from established methods for measuring NMT activity by detecting the release of Coenzyme A (CoA).[4][14][15] The thiol group on the released CoA reacts with the pro-fluorescent probe 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM), producing a measurable fluorescent signal.

Materials:

  • Recombinant human NMT1, human NMT2, and fungal NMT (e.g., from A. fumigatus).

  • Myristoyl-CoA (Sigma-Aldrich).

  • Peptide substrate (e.g., a peptide derived from the N-terminus of a known NMT substrate like Src).

  • DDD86481, dissolved in DMSO.

  • Assay Buffer: 20 mM potassium phosphate (pH 8.0), 0.5 mM EDTA, 0.1% (v/v) Triton X-100.

  • CPM dye (Thermo Fisher Scientific).

  • 96-well black, flat-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare a 3-fold serial dilution of DDD86481 in 100% DMSO.

  • Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture by adding:

    • Assay Buffer.

    • A final concentration of ~15-20 nM of the respective NMT enzyme (fungal, hNMT1, or hNMT2).

    • The appropriate volume of diluted DDD86481 (final DMSO concentration should be ≤ 2.5%). Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Initiate Reaction: Add substrates to initiate the enzymatic reaction. Typical final concentrations are 4 µM myristoyl-CoA and 4 µM peptide substrate.[4]

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Detection: Add CPM dye to each well to a final concentration of ~5 µM. The CPM reacts with the CoA produced by the NMT enzyme.

  • Readout: After a further 10-15 minute incubation, measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~485 nm).

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percentage of inhibition against the logarithm of the DDD86481 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.

Comparative Data Analysis: DDD86481 Selectivity Profile

The ultimate measure of selectivity is the ratio of the inhibitor's potency against the host enzyme to its potency against the pathogen's enzyme. This is known as the Selectivity Index (SI). A higher SI value indicates greater selectivity for the fungal target.

Target EnzymeSpeciesIC50 Value (nM)Selectivity Index (SI) vs. AfNMTReference
NMT Aspergillus fumigatus12 -[2][3]
NMT1 Homo sapiens5 0.42 [13]
NMT2 Homo sapiens8 0.67 [13]

Selectivity Index (SI) is calculated as IC50 (Human NMT) / IC50 (A. fumigatus NMT).

Interpretation of Results: The biochemical data reveals a critical insight: DDD86481 is a highly potent inhibitor of both fungal and human NMT enzymes, with IC50 values in the low nanomolar range for all targets tested.[2][3][13] Surprisingly, the compound is approximately two-fold more potent against human NMT1 than against A. fumigatus NMT, yielding a Selectivity Index of less than 1. This lack of biochemical selectivity suggests that, on its own, DDD86481 would not be a suitable candidate for development as a systemic antifungal agent due to the high potential for on-target toxicity in humans.

This finding is consistent with the compound's development trajectory as an anti-cancer therapeutic, where inhibition of human NMT is the desired effect.[7][11]

Structural Insights and the Challenge of Cellular Potency

While DDD86481 lacks biochemical selectivity, structural studies provide a roadmap for achieving it. X-ray crystallography of DDD86481 in complex with fungal NMT shows that it binds in the peptide substrate pocket.[2][3] This pocket is more divergent between fungal and human species than the highly conserved myristoyl-CoA binding site.[15] Specifically, DDD86481 was found to interact with an amino acid residue that differs between the fungal and human enzymes.[2][3] This "molecular handle" is a key area for future medicinal chemistry efforts to re-engineer the inhibitor to favor binding to the fungal enzyme.

Furthermore, a significant disconnect was observed between the biochemical potency of DDD86481 and its activity against whole fungal cells. While the IC50 against the purified A. fumigatus enzyme was 12 nM, the minimum inhibitory concentration (MIC) required to kill the fungus was 925 µM—a difference of over 75,000-fold.[2][3] This large discrepancy strongly suggests that the compound has poor penetration of the fungal cell wall and/or membrane, or is susceptible to efflux pumps. This highlights another critical axis of drug design: optimizing compounds not just for target binding but also for cellular uptake in the target organism.

Conclusion and Future Directions

DDD86481 is a powerful research tool and a potent pan-NMT inhibitor. However, this comparative analysis demonstrates that it lacks the necessary biochemical selectivity for development as a systemic antifungal drug. Its near-equal or greater potency against human NMTs makes on-target host toxicity a primary concern.

The journey of DDD86481 provides invaluable lessons for the field:

  • Selectivity is Paramount: Achieving a high Selectivity Index is a non-negotiable starting point for antifungal development against conserved targets.

  • Structure is the Key: Exploiting subtle differences in the peptide-binding pocket, as revealed by crystallography, remains the most promising strategy for designing selective inhibitors.[2][3][16]

  • Cellular Activity is a Separate Hurdle: Potent enzyme inhibition must be paired with effective cellular permeability to translate into a viable therapeutic.

While DDD86481 may not be the answer to the fungal disease crisis, the scientific insights gained from its study illuminate a clear path forward. The focus must be on structure-guided design to create new chemical entities that preferentially bind to the unique features of the fungal NMT active site, while simultaneously being optimized for entry into the fungal cell.

References

  • Title: Exploring Novel N-Myristoyltransferase Inhibitors: A Molecular Dynamics Simulation Approach Source: ACS Omega URL: [Link]

  • Title: Pacylex Pharmaceutical' CEO presents N-myristoyltransferase inhibitors as potential payloads for ADCs at 2nd Annual ADC Payload Summit Source: Pacylex Pharmaceuticals URL: [Link]

  • Title: Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening Source: International Journal of Molecular Sciences URL: [Link]

  • Title: N-myristoyltransferase (NMT) as Antifungal Drug Target Source: Creative Biolabs URL: [Link]

  • Title: Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening Source: Molecules URL: [Link]

  • Title: N-Myristoyltransferase Is a Cell Wall Target in Aspergillus fumigatus Source: ACS Chemical Biology URL: [Link]

  • Title: Enhanced potential of Myricx's NMT inhibitor payloads with dual senolytic and cytotoxic modes of action as ADC cancer therapies Source: Myricx Bio URL: [Link]

  • Title: N-Myristoyltransferase Is a Cell Wall Target in Aspergillus fumigatus Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Crystal structure of the anti-fungal target N-myristoyl transferase Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: NMT - Structures Source: myristoylation.de URL: [Link]

  • Title: Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells Source: Molecular Cancer Therapeutics - AACR Journals URL: [Link]

  • Title: A fluorescence-based assay for N-myristoyltransferase activity Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Targeting N-myristoylation for therapy of B-cell lymphomas Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Pacylex Pharmaceuticals Seeks Partners for New ADC Payload Class: N-myristoyltransferase (NMT) Inhibitors Source: Pacylex Pharmaceuticals URL: [Link]

  • Title: Crystal Structures of Candida albicans N-Myristoyltransferase with Two Distinct Inhibitors Source: Molecules URL: [Link]

  • Title: Identification of Selective Inhibitors of Plasmodium N-Myristoyltransferase by High-Throughput Screening Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Pacylex Pharmaceuticals' Publishes a New Myristoylation Inhibitor Mechanism of Anti-Cancer Activity in Molecular Cancer Therapeutics Source: Pacylex Pharmaceuticals URL: [Link]

  • Title: Inhibition of Af NMT. (A) Chemical structures of compounds DDD85646 and... Source: ResearchGate URL: [Link]

  • Title: Identification of potent and selective N-myristoyltransferase inhibitors of Plasmodium vivax liver stage hypnozoites and schizonts Source: PMC, National Center for Biotechnology Information URL: [Link]

Sources

Comparative

A Head-to-Head Comparison of N-Myristoyltransferase Inhibitors DDD86481 and DDD85646 for Combating Trypanosoma brucei

A Technical Guide for Researchers in Drug Development In the relentless pursuit of novel therapeutics against Human African Trypanosomiasis (HAT), also known as sleeping sickness, the enzyme N-myristoyltransferase (NMT)...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Development

In the relentless pursuit of novel therapeutics against Human African Trypanosomiasis (HAT), also known as sleeping sickness, the enzyme N-myristoyltransferase (NMT) of Trypanosoma brucei has emerged as a validated and compelling drug target.[1] This guide provides a detailed, data-driven comparison of two potent pyrazole sulfonamide inhibitors of T. brucei NMT (TbNMT): DDD85646 and its derivative, DDD86481 (also known as PCLX-001 or Zelenirstat).

The Critical Role of N-Myristoyltransferase in Trypanosoma brucei

N-myristoylation is an essential co- and post-translational modification in eukaryotes, involving the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a multitude of proteins. This lipid modification is crucial for protein-membrane interactions, signal transduction, and the overall viability of the cell. In Trypanosoma brucei, NMT is a single-copy gene product, and its inhibition leads to rapid parasite killing both in laboratory settings and in animal models of the disease, validating it as a prime target for therapeutic intervention.[1]

Mechanism of Action: Targeting a Key Parasitic Enzyme

Both DDD86481 and DDD85646 exert their trypanocidal activity by inhibiting TbNMT. This inhibition prevents the myristoylation of essential parasite proteins, leading to disruption of vital cellular processes and ultimately, cell death. The downstream effects are pleiotropic, given the large number of NMT substrate proteins in the parasite, which explains the rapid killing observed upon treatment with these compounds.

cluster_0 N-Myristoyltransferase (NMT) Catalytic Cycle cluster_1 Inhibition by DDD86481 / DDD85646 Myristoyl-CoA Myristoyl-CoA NMT NMT Myristoyl-CoA->NMT Binds Substrate_Protein Substrate_Protein NMT->Substrate_Protein Binds Inhibited_NMT Inhibited NMT Complex NMT->Inhibited_NMT Myristoylated_Protein Myristoylated_Protein Substrate_Protein->Myristoylated_Protein Myristoylation Parasite_Viability Parasite_Viability Myristoylated_Protein->Parasite_Viability Essential for Inhibitor DDD86481 / DDD85646 Inhibitor->NMT Binds to active site Inhibited_NMT->Myristoylated_Protein Blocks Myristoylation Parasite_Death Parasite_Death Inhibited_NMT->Parasite_Death Leads to cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation NMT_Assay NMT Enzyme Inhibition Assay (IC50) Viability_Assay Cell Viability Assay (EC50) NMT_Assay->Viability_Assay Cell_Culture T. brucei Culture Cell_Culture->Viability_Assay Mouse_Infection Mouse Infection with T. brucei Viability_Assay->Mouse_Infection Promising Compounds Compound_Admin Compound Administration Mouse_Infection->Compound_Admin Parasitemia_Monitoring Monitor Parasitemia & Survival Compound_Admin->Parasitemia_Monitoring

Figure 2: Experimental workflow for inhibitor evaluation.

Protocol 1: T. brucei N-Myristoyltransferase (TbNMT) Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of TbNMT by 50% (IC50).

Materials:

  • Recombinant T. brucei NMT

  • Myristoyl-CoA (radiolabeled or with a fluorescent tag)

  • Peptide substrate with an N-terminal glycine

  • Assay buffer (e.g., Tris-HCl, EDTA, DTT)

  • Inhibitor compounds (DDD86481, DDD85646)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a microplate, add the assay buffer, recombinant TbNMT, and the inhibitor dilution.

  • Initiate the enzymatic reaction by adding the peptide substrate and myristoyl-CoA.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Stop the reaction (e.g., by adding a quenching solution).

  • Detect the amount of myristoylated peptide. For radiolabeled myristoyl-CoA, this can be done using a scintillation proximity assay (SPA).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Anti-trypanosomal Activity Assay

This assay measures the effective concentration of the inhibitor required to inhibit the growth of T. brucei bloodstream forms by 50% (EC50).

Materials:

  • Trypanosoma brucei bloodstream forms (e.g., Lister 427 strain)

  • Complete HMI-9 medium supplemented with serum

  • Inhibitor compounds

  • Resazurin-based viability reagent (e.g., AlamarBlue)

  • 96-well culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Fluorescence plate reader

Procedure:

  • Culture T. brucei bloodstream forms in complete HMI-9 medium to the mid-logarithmic growth phase.

  • Prepare serial dilutions of the inhibitor compounds in the culture medium.

  • Seed the 96-well plates with a defined density of trypanosomes (e.g., 2 x 10^4 cells/well).

  • Add the inhibitor dilutions to the respective wells. Include a no-drug control and a positive control (e.g., pentamidine).

  • Incubate the plates for 48-72 hours.

  • Add the resazurin-based viability reagent to each well and incubate for another 4-8 hours.

  • Measure the fluorescence, which is proportional to the number of viable cells.

  • Calculate the percentage of growth inhibition for each concentration compared to the no-drug control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the EC50 value.

Protocol 3: In Vivo Efficacy in a Mouse Model of Acute HAT

This protocol assesses the ability of the compounds to clear T. brucei infection in a murine model.

Materials:

  • Female NMRI or BALB/c mice

  • Trypanosoma brucei brucei (e.g., S427 strain)

  • Inhibitor compounds formulated for oral or intraperitoneal administration

  • Vehicle control

  • Positive control drug (e.g., diminazene aceturate)

  • Microscope and hemocytometer for parasite counting

Procedure:

  • Infect mice intraperitoneally with a defined number of T. brucei bloodstream forms (e.g., 1 x 10^4 parasites).

  • Monitor the development of parasitemia daily by examining tail blood under a microscope.

  • Once a stable, rising parasitemia is established (typically 3-4 days post-infection), randomize the mice into treatment groups (vehicle control, positive control, and test compound at various doses).

  • Administer the compounds and controls according to the planned dosing regimen (e.g., twice daily for 4-5 days).

  • Continue to monitor parasitemia daily during and after the treatment period.

  • A compound is considered curative if no parasites are detected in the blood for a defined period post-treatment (e.g., 30-60 days).

Conclusion and Future Directions

Both DDD86481 and DDD85646 are highly potent inhibitors of Trypanosoma brucei growth, with DDD86481 exhibiting superior in vitro whole-cell activity. While DDD85646 has proven in vivo efficacy, the development of DDD86481 has largely pivoted towards oncology, where it is known as PCLX-001 or Zelenirstat and is currently in clinical trials. [2] The narrow selectivity window against human NMT for both compounds remains a consideration for their development as anti-trypanosomal agents. However, the significant in vitro potency of DDD86481 suggests that it could be a valuable tool for further research into the role of N-myristoylation in T. brucei. Further studies are warranted to determine the in vivo efficacy and safety profile of DDD86481 in HAT models and to investigate strategies to improve its selectivity for the parasite enzyme. The detailed protocols provided herein offer a robust framework for the continued evaluation of these and other NMT inhibitors in the fight against this devastating neglected disease.

References

  • Frearson, J. A., et al. (2010). N-Myristoyltransferase inhibitors as new leads to treat sleeping sickness. Nature, 464(7289), 728–732. [Link]

  • Brand, S., et al. (2012). Discovery of a novel series of pyrazole sulfonamides as potent inhibitors of Trypanosoma brucei N-myristoyltransferase. Journal of medicinal chemistry, 55(1), 140-153. [Link]

  • Pacylex Pharmaceuticals. (2023). PCLX-001. Retrieved from [Link]

  • Wikipedia. (2023). Zelenirstat. Retrieved from [Link]

  • Yu, Z., et al. (2018). Computational and Metabolic Studies on a Set of N-Myristoyltransferase Inhibitors Against Trypanosoma Brucei. International Journal of Quantitative Structure-Property Relationships, 3(2), 79-96. [Link]

  • Ritchie, R., et al. (2020). In Vivo Bioluminescence Imaging to Assess Compound Efficacy Against Trypanosoma brucei. In Trypanosomatids (pp. 801-817). Humana, New York, NY. [Link]

  • Pacylex Pharmaceuticals. (2024, May 15). Pacylex Pharmaceuticals Discusses its Broad-Spectrum Anti-Cancer Drug Zelenirstat at 2024 BIO International Convention. Retrieved from [Link]

  • Brown, J. R., et al. (2006). Characterization and selective inhibition of myristoyl-CoA:protein N-myristoyltransferase from Trypanosoma brucei and Leishmania major. Biochemical Journal, 396(2), 277–285. [Link]

  • Alsford, S. (n.d.). Protocols. Alsford Lab. Retrieved from [Link]

Sources

Validation

Synergistic Effects of DDD86481 (Zelenirstat) with Standard Chemotherapy Agents: A Technical Comparison Guide

As the landscape of targeted oncology evolves, overcoming intrinsic and acquired chemoresistance remains a primary hurdle in drug development. DDD86481 (clinically designated as Zelenirstat or PCLX-001) has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology evolves, overcoming intrinsic and acquired chemoresistance remains a primary hurdle in drug development. DDD86481 (clinically designated as Zelenirstat or PCLX-001) has emerged as a first-in-class, orally bioavailable pan-inhibitor of N-myristoyltransferases (NMT1 and NMT2). By disrupting lipid modifications essential for oncogenic signaling, DDD86481 not only demonstrates potent monotherapy efficacy but also exhibits profound synergistic effects when combined with standard chemotherapeutic agents.

This guide provides an objective, data-driven comparison of DDD86481’s performance, detailing the mechanistic causality behind its synergy with standard therapies and outlining self-validating protocols for preclinical evaluation.

Mechanistic Causality: The Rationale for Synergy

To understand why DDD86481 acts as a powerful chemo-sensitizer, we must examine its mechanism of action at the molecular level. N-myristoylation is a critical post-translational modification that anchors signaling proteins to cellular membranes.

When DDD86481 inhibits NMT1 and NMT2, unmyristoylated proto-oncogenic proteins—such as Src Family Kinases (SFKs)—are rapidly degraded via the glycine-specific N-degron pathway 1[1]. Furthermore, NMT inhibition severely impairs mitochondrial Complex I, disrupting oxidative phosphorylation (OXPHOS) 1[1]. This dual disruption of survival signaling and energy metabolism lowers the apoptotic threshold, priming cancer cells for destruction by secondary agents.

Pathway DDD DDD86481 (Zelenirstat) Pan-NMT Inhibitor NMT NMT1 & NMT2 Catalytic Activity DDD->NMT Binds & Inhibits Myr Protein N-Myristoylation (Inhibited) NMT->Myr Prevents Fatty Acid Transfer SFK Src Family Kinases (Degraded via N-degron) Myr->SFK Unmyristoylated Proteins OXPHOS Mitochondrial Complex I (OXPHOS Disrupted) Myr->OXPHOS Metabolic Stress Death Cancer Cell Death (Apoptosis / Parthanatos) SFK->Death Loss of Survival Signals OXPHOS->Death Energy Depletion

Mechanism of DDD86481: NMT inhibition disrupts SFK signaling and OXPHOS, driving cell death.

Objective Comparison: Monotherapy vs. Combination Strategies

Preclinical profiling across multiple hematologic and solid tumor models reveals that while DDD86481 is highly potent as a monotherapy, its integration with standard-of-care agents yields profound synergistic toxicity. The table below summarizes the comparative experimental data.

Combination AgentTarget IndicationMonotherapy Efficacy (DDD86481)Combination EfficacyMechanistic Basis for Synergy
Venetoclax Acute Myeloid Leukemia (AML)Moderate reduction in leukemic burdenHigh synergy score; trendlines below additivity on isobologramsDual Targeting: NMT inhibition disrupts OXPHOS/SFK survival signals, severely lowering the threshold for BCL-2 blockade.
Cytarabine AML / Hematologic MalignanciesCytostatic/CytotoxicSignificant reduction in CD45+ LSC populationsEnergy Depletion: Complex I impairment prevents ATP-dependent DNA repair following cytarabine-induced damage.
Doxorubicin B-Cell Lymphomas / Solid TumorsDose-dependent apoptosisHigh-level preclinical synergyStress Amplification: Synergistic induction of DNA damage stress combined with the loss of myristoylated survival kinases.
Platinum-based KRAS-mutant Lung CarcinomaSlowed tumor growthSensitization to chemotherapyAlternative Death Pathways: Induction of parthanatos overcomes intrinsic apoptosis and ferroptosis resistance linked to LKB1/KEAP1 co-mutations.

Data supported by in vitro preclinical studies and Horizon's Combination Profiling platform 2[2] 3[3].

Experimental Methodologies: Self-Validating Synergy Protocols

To accurately quantify the synergistic effects of DDD86481 with agents like Venetoclax, researchers must employ a self-validating high-throughput matrix assay. A protocol is self-validating when it includes built-in controls that confirm the assay mechanics worked independently of the experimental outcome.

Protocol: High-Throughput Isobologram Profiling

Objective: Determine the synergy score of DDD86481 and Venetoclax in AML cell lines.

  • Cell Line Selection & Plating:

    • Action: Plate MV-4-11 (NMT2-deficient) and KG-1 (NMT2-wildtype) AML cell lines at 1×104 cells/well in 384-well plates.

    • Causality: Using an NMT2-deficient line acts as a highly sensitive biological positive control, as hematologic cancers with prevalent loss of NMT2 are intrinsically more reliant on NMT1, making them highly susceptible to pan-NMT inhibition 1[1].

  • Matrix Dosing (Checkerboard Assay):

    • Action: Dispense DDD86481 and Venetoclax using an acoustic liquid handler in a 6x6 or 8x8 dose matrix.

    • Causality: A matrix format generates a complete dose-response surface, preventing false synergy readings that can occur when relying on a single fixed-ratio combination.

  • Internal Assay Controls:

    • Action: Include 0.1% DMSO (Vehicle) as the 100% viability baseline and 1 µM Staurosporine as the 0% viability (maximum kill) control.

  • Incubation & Viability Readout:

    • Action: Incubate for 72 hours. Measure viability using an ATP-dependent luminescence assay (e.g., CellTiter-Glo).

    • Causality: Because DDD86481 disrupts OXPHOS, direct measurement of intracellular ATP provides a highly accurate reflection of metabolic collapse prior to structural membrane degradation.

  • Synergy Quantification:

    • Action: Calculate synergy using the Zero Interaction Potency (ZIP) model. Generate isobolograms.

    • Causality: Trendlines falling significantly below the additivity line on the isobologram mathematically validate true synergy (growth inhibition in excess of additive effects) rather than overlapping toxicities 1[1].

Workflow Prep 1. Cell Culture (NMT2-deficient lines) Dose 2. Matrix Dosing (Checkerboard Assay) Prep->Dose Incubate 3. 72h Incubation (+ Vehicle Controls) Dose->Incubate Assay 4. Viability Assay (ATP Luminescence) Incubate->Assay Analyze 5. Synergy Scoring (Isobologram Analysis) Assay->Analyze

Self-validating workflow for quantifying synergistic drug interactions via isobologram analysis.

In Vivo Translation and Clinical Outlook

The synergistic mechanisms observed in vitro translate robustly to in vivo models. In tail vein-injected AML patient-derived xenografts (PDX), DDD86481 elicited up to a 95% reduction in human peripheral blood and bone marrow CD45+ cells 4[4].

Why measure CD45+? CD45 is a pan-leukocyte marker. In human-into-mouse xenografts, tracking human CD45+ allows researchers to precisely quantify the human leukemic stem cell (LSC) population responsible for disease relapse without confounding background noise from the murine host. Because LSCs are heavily reliant on OXPHOS for survival, the metabolic disruption caused by DDD86481 makes it a highly effective agent for eradicating the root cause of hematologic recurrence.

Due to its unique mechanism of action and high-level synergy with standard agents, DDD86481 has been granted Orphan Drug and Fast Track Designations by the FDA for the treatment of AML 4[4], and is currently being investigated as a payload for antibody-drug conjugates (ADCs) in solid tumors 5[5].

References

  • Source: Molecular Cancer Therapeutics (AACR Journals)
  • Source: PMC (NIH)
  • FDA Grants Orphan Drug Designation to PCLX-001 for AML Source: OncLive URL
  • PCLX-001 selectively kills hematological cancer cell lines in...
  • Pacylex Pharmaceuticals N-myristoyltransferase inhibitors highlighted at BIO Annual Meeting Source: Reportable News URL

Sources

Comparative

Comparative Analysis of Zelenirstat (DDD86481) and Direct N-Degron Pathway Modulators

The N-degron pathway is a highly conserved ubiquitin-proteasome system (UPS) mechanism that regulates protein half-life based on the biochemical identity of a protein's N-terminal amino acid. For drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

The N-degron pathway is a highly conserved ubiquitin-proteasome system (UPS) mechanism that regulates protein half-life based on the biochemical identity of a protein's N-terminal amino acid. For drug development professionals and molecular biologists, targeting this pathway offers a sophisticated method to manipulate proteostasis.

This guide provides an objective, mechanistically grounded comparison between Zelenirstat (DDD86481 / PCLX-001) —an indirect activator of the Glycine (Gly)/N-degron pathway—and direct modulators of the Arginine (Arg)/N-degron pathway, such as UBR box inhibitors (e.g., RF-C11) and N-degron-based PROTACs .

Mechanistic Divergence: Indirect Activation vs. Direct Modulation

While all these agents ultimately interface with the N-degron pathway, their points of intervention and target E3 ligases differ fundamentally.

Zelenirstat (DDD86481): The Gly/N-Degron Activator Zelenirstat is a first-in-class, orally bioavailable pan-inhibitor of N-myristoyltransferases (NMT1 and NMT2)[1]. Normally, NMTs attach a myristoyl group to the N-terminal glycine of over 200 cellular proteins. By inhibiting NMT, Zelenirstat leaves this N-terminal glycine exposed. This unmyristoylated glycine acts as a potent degradation signal (degron) that is specifically recognized by the CRL2-ZYG11B and CRL2-ZER1 E3 ubiquitin ligase complexes[2]. Consequently, critical survival proteins like Src family kinases (SFKs) and the mitochondrial complex I assembly factor NDUFAF4 are rapidly ubiquitinated and degraded, disrupting oxidative phosphorylation (OXPHOS) and inducing apoptosis in hematological and solid tumors[1][3].

UBR Box Inhibitors & N-Degron PROTACs: The Arg/N-Degron Modulators In contrast, direct N-degron modulators target the UBR box , a conserved 70-residue domain found in N-recognin E3 ligases (UBR1, UBR2, UBR4, UBR5) that recognize Type 1 (basic) and Type 2 (bulky hydrophobic) N-terminal residues[4].

  • Inhibitors (e.g., RF-C11): These are synthetic heterovalent compounds that physically block the UBR box, preventing the degradation of natural Arg/N-degron substrates (such as pro-apoptotic fragments), thereby stabilizing them to alter cellular phenotypes like cardiac hypertrophy or cancer cell survival[4].

  • PROTACs: N-degron PROTACs utilize Arg/N-degron ligands (e.g., poly-arginine motifs) linked to a target-binding warhead. They hijack UBR1/UBR2 to artificially degrade a specific protein of interest (POI), such as Polo-like kinase 1 (PLK1) or BCR-ABL1, bypassing traditional drug resistance mechanisms[5][6].

NDegronModulators cluster_Zel Gly/N-Degron Activation (Zelenirstat) cluster_UBR Arg/N-Degron Modulation (RF-C11 & PROTACs) Zel Zelenirstat (DDD86481) NMT NMT1/2 Inhibition Zel->NMT Gly Exposed N-terminal Glycine (e.g., SFKs, NDUFAF4) NMT->Gly CRL2 CRL2-ZYG11B/ZER1 Recognition Gly->CRL2 Deg1 Proteasomal Degradation CRL2->Deg1 RFC RF-C11 (Inhibitor) UBR_block Blocks UBR Box (UBR1/2/4/5) RFC->UBR_block PRO N-Degron PROTAC UBR_rec Recruits UBR Box & Target Protein PRO->UBR_rec Stab Substrate Stabilization (Apoptotic fragments) UBR_block->Stab Deg2 Targeted Degradation (e.g., PLK1) UBR_rec->Deg2

Mechanistic divergence of N-degron modulators: Zelenirstat vs. UBR-targeted agents.

Quantitative Comparison of Modulator Profiles

The following table synthesizes the pharmacological and functional distinctions between these classes of N-degron modulators.

FeatureZelenirstat (DDD86481 / PCLX-001)RF-C11 (UBR Inhibitor)N-Degron PROTACs (e.g., DD-2)
Mechanism of Action Indirect N-degron activator (NMT inhibitor)Direct N-degron inhibitorDirect N-degron E3 recruiter
Target Pathway Branch Gly/N-degron pathwayArg/N-degron pathway (Type 1 & 2)Arg/N-degron pathway (Type 1)
Primary E3 Ligase CRL2-ZYG11B / CRL2-ZER1UBR1, UBR2, UBR4, UBR5UBR1, UBR2
Key Substrates SFKs (Src, Lyn, Fyn), NDUFAF4Pro-apoptotic fragments, RGS4User-defined (e.g., PLK1, BCR-ABL1)
Primary Cellular Impact Disrupts OXPHOS and RTK survival signalingStabilizes substrates, alters hypertrophyTargeted POI degradation, G2/M arrest
Development Stage Phase I/IIa Clinical TrialsPreclinical tool compoundPreclinical / Discovery

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must employ self-validating workflows that isolate the N-degron pathway's role from off-target effects. Below are the gold-standard methodologies for evaluating these compounds.

Protocol A: Validating Zelenirstat-Induced Gly/N-Degron Activation

When testing Zelenirstat, it is critical to prove that target depletion is due to UPS-mediated degradation rather than transcriptional downregulation.

  • Step 1: Target Engagement via Click Chemistry

    • Method: Treat target cancer cells (e.g., AML cell lines) with Zelenirstat alongside an alkyne-myristic acid analog. Lyse cells and perform CuAAC click chemistry with a biotin-azide probe, followed by a streptavidin pulldown and Western blot.

    • Causality Rationale: Before measuring protein degradation, you must prove the primary catalytic event is inhibited. The alkyne probe acts as a myristate surrogate; a dose-dependent loss of biotinylated proteins confirms on-target NMT1/2 inhibition.

  • Step 2: Proteasomal Rescue Assay (Internal Validation)

    • Method: Co-treat cells with Zelenirstat and the proteasome inhibitor MG-132 (10 µM) for 6 hours. Quantify NDUFAF4 and SFK levels via immunoblotting.

    • Causality Rationale: If Zelenirstat reduces target protein levels strictly via the Gly/N-degron pathway, MG-132 will rescue the protein expression. If the target remains depleted, the mechanism is likely transcriptional, invalidating the N-degron hypothesis.

  • Step 3: E3 Ligase Co-Immunoprecipitation

    • Method: Immunoprecipitate ZYG11B or ZER1 from the lysates of Zelenirstat-treated cells and probe for the unmyristoylated target protein (e.g., NDUFAF4).

    • Causality Rationale: This directly proves that the exposed N-terminal glycine is physically recognized and bound by the specific Gly/N-degron E3 ligase complex prior to degradation.

Protocol B: Evaluating UBR Box Modulators (RF-C11 & PROTACs)

For direct UBR box modulators, assays must confirm physical binding to the E3 ligase and, in the case of PROTACs, the formation of a functional ternary complex.

  • Step 1: Fluorescence Polarization (FP) Competitive Binding Assay

    • Method: Incubate recombinant UBR box domains (from UBR1/2) with a FITC-labeled Type 1 N-degron peptide (e.g., FITC-Arg-Ala). Titrate in RF-C11 or the N-degron PROTAC and measure polarization changes.

    • Causality Rationale: FP measures the rotational speed of the fluorophore. When the FITC-peptide binds the massive UBR protein, polarization is high. A successful modulator will competitively displace the peptide from the UBR box, causing a measurable drop in polarization and yielding a precise IC50​ for target engagement.

  • Step 2: Ternary Complex Validation via AlphaScreen

    • Method: Utilize a bead-based AlphaScreen assay combining His-tagged UBR1, GST-tagged target protein (e.g., PLK1), and the PROTAC.

    • Causality Rationale: Degradation requires the simultaneous binding of the E3 ligase and the POI. The AlphaScreen emits a luminescent signal only when the donor and acceptor beads are brought into proximity by the PROTAC, confirming true ternary complex formation.

  • Step 3: Hook Effect Assessment (Internal Validation)

    • Method: Treat cells with a wide, logarithmic concentration gradient of the PROTAC (e.g., 1 nM to 100 µM) and monitor POI degradation.

    • Causality Rationale: This is a self-validating control unique to PROTACs. At excessively high concentrations, PROTAC molecules independently saturate both the E3 ligase and the POI, preventing the necessary ternary complex formation (the "hook effect"). Observing a biphasic degradation curve confirms the mechanism is strictly PROTAC-mediated and not a result of off-target toxicity.

Conclusion

The landscape of N-degron modulation is expanding rapidly. Zelenirstat (DDD86481) represents a highly advanced, clinically validated approach to indirectly trigger the Gly/N-degron pathway by unmasking N-terminal glycines, showing profound efficacy in disrupting cancer metabolism and signaling. Conversely, UBR box inhibitors and N-degron PROTACs offer precision tools to directly manipulate the Arg/N-degron pathway, providing highly customizable platforms for targeted protein degradation and the stabilization of transient cellular signals. Selecting the appropriate modulator depends entirely on whether the therapeutic goal is broad metabolic disruption (Zelenirstat) or highly specific protein targeting (PROTACs).

References

  • Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells. Molecular Cancer Therapeutics - AACR Journals. Available at:[Link]

  • Multiomics analysis identifies oxidative phosphorylation as a cancer vulnerability arising from myristoylation inhibition. PubMed Central (PMC). Available at:[Link]

  • Targeting N-myristoylation for therapy of B-cell lymphomas. CORE. Available at:[Link]

  • Synthetic heterovalent inhibitors targeting recognition E3 components of the N-end rule pathway. PubMed Central (PMC). Available at:[Link]

  • Degradation of Polo-like Kinase 1 by the Novel Poly-Arginine N-Degron Pathway PROTAC Regulates Tumor Growth in Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • N-Degron-Based PROTAC Targeting PLK1: A Potential Therapeutic Strategy for Cervical Cancer. MDPI. Available at:[Link]

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Safety & Regulatory Compliance

Safety

Biological Risk Profile and Mechanism of Action

Comprehensive Laboratory Guide: Handling, Mechanism, and Proper Disposal Procedures for DDD86481 (Zelenirstat / PCLX-001) As drug development pushes toward highly targeted, ultra-potent small molecules, laboratory safety...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Handling, Mechanism, and Proper Disposal Procedures for DDD86481 (Zelenirstat / PCLX-001)

As drug development pushes toward highly targeted, ultra-potent small molecules, laboratory safety protocols must evolve from generic guidelines into precise, mechanistically driven workflows. DDD86481—clinically known as Zelenirstat or PCLX-001—is a first-in-class, highly potent pan-N-myristoyltransferase (NMT) inhibitor[1]. Originally investigated for parasitic and fungal infections due to its nanomolar affinity for NMT[2], it is currently in advanced clinical trials for hematologic malignancies (such as acute myeloid leukemia) and solid tumors[3].

Because DDD86481 exerts profound cytostatic and cytotoxic effects at exceptionally low concentrations, laboratory personnel must manage this compound with the strict containment and disposal methodologies reserved for experimental antineoplastic agents. This guide provides the mechanistic rationale and validated step-by-step procedures for the safe handling and disposal of DDD86481.

To understand the stringent disposal requirements for DDD86481, one must understand its mechanism of action. N-myristoyltransferases (NMT1 and NMT2) catalyze the co-translational addition of a 14-carbon fatty acid (myristate) to the N-terminal glycine of over 200 target proteins[4]. This lipid anchor is essential for the membrane localization and biological activity of these proteins.

DDD86481 competitively binds to the NMT active site, completely blocking this myristoylation process[4]. Consequently, proto-oncogenic proteins—such as Src family kinases (SFKs)—fail to anchor to cellular membranes. These unmyristoylated proteins are rapidly recognized and degraded by the glycine-specific N-degron pathway[1]. The resulting collapse of cell signaling and oxidative phosphorylation induces rapid apoptosis in dividing cells[3]. Because this pathway is highly conserved across eukaryotes, environmental contamination poses a severe toxicity risk to aquatic life, fungal ecosystems, and human operators.

NMT_Pathway DDD86481 DDD86481 (Zelenirstat) NMT NMT1 / NMT2 Enzymes DDD86481->NMT Inhibits Myristoylation Protein Myristoylation (Blocked) NMT->Myristoylation Prevents SFK Unmyristoylated SFKs & Target Proteins Myristoylation->SFK Results in NDegron Glycine-Specific N-Degron Pathway SFK->NDegron Targeted by Apoptosis Apoptosis / Cell Death NDegron->Apoptosis Induces

Caption: Mechanism of DDD86481-induced apoptosis via NMT inhibition and the N-degron pathway.

Physicochemical & Logistical Data

Effective disposal requires an understanding of the compound's physical properties. DDD86481 is a highly hydrophobic molecule containing dichlorobenzene and sulfonamide moieties[5].

PropertyData / Specification
Chemical Name 2,6-Dichloro-N-[1,5-dimethyl-3-(2-methylpropyl)-1H-pyrazol-4-yl]-4-[2-(1-piperazinyl)-4-pyridinyl]benzenesulfonamide[5]
CAS Number 1215011-08-7 (Free base)[2]
Molecular Weight 537.50 g/mol [2]
Solubility Soluble in DMSO and Alcohol; Insoluble in aqueous buffers[2]
Storage (Solid) 0 - 4°C (short term), -20°C (long term), desiccated and protected from light[2]
Waste Classification Hazardous Chemical Waste / Experimental Antineoplastic

Validated Disposal and Decontamination Protocols

Causality Check: Unlike biological agents, small-molecule targeted therapies like DDD86481 cannot be reliably neutralized by standard laboratory disinfectants (e.g., 10% sodium hypochlorite). Attempting to bleach DDD86481 can yield highly toxic, halogenated byproducts due to the compound's existing chlorine atoms and sulfonamide group[5]. Therefore, the only validated disposal method is high-temperature incineration .

Protocol 1: Routine Waste Segregation and Disposal

This protocol utilizes a self-validating mass-balance approach. By logging the input mass of the API against the output volume of the waste, laboratories can ensure zero environmental leakage.

  • Organic Liquid Waste (Stock Solutions):

    • Action: Collect DMSO or ethanol stock solutions in high-density polyethylene (HDPE) or glass containers.

    • Causality: DMSO acts as a powerful solvent that can leach plasticizers from low-density plastics over time, potentially causing structural failure of the waste container.

  • Aqueous Liquid Waste (Assay Buffers/Media):

    • Action: Collect cell culture media containing DDD86481 in rigid plastic liquid waste carboys. Do not pour down the drain.

  • Solid Waste (Consumables):

    • Action: Place all contaminated pipette tips, microcentrifuge tubes, and nitrile gloves into a designated, puncture-resistant cytotoxic waste bin.

  • Validation & Transport:

    • Action: Seal and label all containers explicitly as "Hazardous Chemical Waste - Cytotoxic (Contains DDD86481)". Submit to the institutional Environmental Health and Safety (EHS) department for high-temperature incineration.

Disposal_Workflow Start DDD86481 Waste Generation LiquidOrg Organic Liquids (DMSO/EtOH Stocks) Start->LiquidOrg LiquidAq Aqueous Liquids (Assay Buffers/Media) Start->LiquidAq Solid Solid Consumables (Tips, Tubes, Gloves) Start->Solid ContainerOrg HDPE/Glass Container (No Bleach) LiquidOrg->ContainerOrg ContainerAq Rigid Carboy (No Drain Disposal) LiquidAq->ContainerAq ContainerSolid Cytotoxic Waste Bin (Puncture Resistant) Solid->ContainerSolid Incineration EHS Collection & High-Temperature Incineration ContainerOrg->Incineration ContainerAq->Incineration ContainerSolid->Incineration

Caption: Step-by-step segregation and disposal workflow for DDD86481 laboratory waste.

Protocol 2: Hazardous Spill Containment and Validation

For accidental spills of DDD86481 powder or concentrated DMSO stocks, standard wiping is insufficient. You must use a Triple-Wash Decontamination method.

  • Isolation & Containment: Evacuate the immediate area. Don double nitrile gloves, a lab coat, safety goggles, and a fitted N95/P100 respirator (if powder is aerosolized). Cover liquid spills with absorbent pads, or powder spills with damp absorbent paper to prevent aerosolization.

  • Step 1 - Solvent Solubilization: Wipe the area with 70% ethanol or isopropanol.

    • Causality: DDD86481 is highly hydrophobic; aqueous solutions will merely push the compound around the surface without lifting it. An organic solvent is required to break the surface tension and solubilize the API.

  • Step 2 - Detergent Lift: Wash the area with an aqueous laboratory detergent (e.g., Alconox). This creates micelles that trap the solvent-drug mixture, pulling it away from the benchtop matrix.

  • Step 3 - Aqueous Rinse: Wipe the area with distilled water to remove residual detergent.

  • Self-Validating Step (HPLC Swab Test): To validate that the area is fully decontaminated, swab the spill zone with a sterile cotton swab soaked in methanol. Extract the swab in 1 mL of mobile phase and analyze via HPLC-UV (monitoring the sulfonamide/pyridinyl chromophores). The area is considered safe only when the concentration falls below the established limit of detection (LOD).

  • Final Disposal: Dispose of all cleanup materials, including the validation swabs, as solid cytotoxic waste.

References

  • DDD86481 free base | CAS# | NMT Inhibitor | Antifungal agent - MedKoo Biosciences. MedKoo Biosciences.
  • Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells | Molecular Cancer Therapeutics. AACR Journals.
  • A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas. PMC - NIH.
  • N-Myristoyltransferase as a Glycine and Lysine Myristoyltransferase in Cancer, Immunity, and Infections | ACS Chemical Biology.
  • Zelenirstat | C24H30Cl2N6O2S | CID 58561243 - PubChem. NIH.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of DDD86481 (Zelenirstat)

As a potent, dual N-myristoyltransferase (NMT) inhibitor, DDD86481 (also known as Zelenirstat or PCLX-001) is a valuable tool in B-cell malignancy research.[1] Its high potency, with IC50 values in the low nanomolar rang...

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Author: BenchChem Technical Support Team. Date: April 2026

As a potent, dual N-myristoyltransferase (NMT) inhibitor, DDD86481 (also known as Zelenirstat or PCLX-001) is a valuable tool in B-cell malignancy research.[1] Its high potency, with IC50 values in the low nanomolar range, necessitates a robust and meticulous safety protocol to protect laboratory personnel from occupational exposure.[1] This guide provides essential, field-proven procedures for the safe handling and disposal of DDD86481, moving beyond a simple checklist to explain the causality behind each critical step.

Hazard Assessment: Understanding Potency and Exposure

The cornerstone of safe handling is a thorough understanding of the compound's risk profile. Potent compounds are materials that can cause physiological or chemical harm at very low doses.[2] The primary metric for this is the Occupational Exposure Limit (OEL), which dictates the maximum allowable concentration in the air over an 8-hour workday.[3]

While a specific OEL for DDD86481 is not publicly established, its high pharmacological potency strongly suggests it falls into a high-risk Occupational Exposure Band (OEB). OEBs are a method to categorize chemicals based on their toxicological potency and associated health effects, guiding the selection of appropriate containment and control measures.[3]

Table 1: Occupational Exposure Bands (OEB) and Required Containment Strategies

OEB LevelOccupational Exposure Limit (OEL)General Handling ApproachLikely Requirement for DDD86481
OEB 1 1000-5000 µg/m³Open bench with general ventilation. Standard PPE (lab coat, gloves, safety glasses).[3]No
OEB 2 100-1000 µg/m³Local exhaust ventilation (LEV).[2]No
OEB 3 10-100 µg/m³Barrier system with dust collection, dedicated dispensary, gowned operator.[2]Possible
OEB 4 1-10 µg/m³Closed handling with isolators, negative pressure room, gowned operator with advanced PPE.[2]Yes
OEB 5 < 1 µg/m³As OEB 4 with more stringent controls. Full gown, double gloves, powered air-purifying respirator (PAPR).[2]Yes

Given its potent biological activity, all handling of DDD86481 must be performed assuming it falls within OEB Level 4/5 . This mandates the use of primary engineering controls and a comprehensive personal protective equipment (PPE) strategy.

The Hierarchy of Controls: A Multi-Layered Safety Approach

PPE is the last line of defense. A robust safety plan relies on the hierarchy of controls, which prioritizes risk mitigation strategies. For potent compounds, this is non-negotiable.

cluster_0 A Engineering Controls (e.g., Isolator, Ventilated Enclosure) Primary & Most Effective B Administrative Controls (e.g., SOPs, Training, Restricted Access) A->B C Personal Protective Equipment (PPE) (e.g., Respirator, Gloves, Gown) Essential Final Barrier B->C

Caption: The Hierarchy of Controls prioritizes engineering solutions as the primary safety barrier.

Engineering Controls (Primary Containment): The open handling of potent powders is strictly prohibited.[4] All manipulations of solid DDD86481 must occur within a primary containment system to prevent aerosol generation and escape.

  • Barrier Isolators ("Glove Boxes"): These are the gold standard for handling highly potent materials.[4] They can be rigid (stainless steel) or flexible (single-use plastic) and provide a complete physical barrier between the operator and the compound.[4]

  • Ventilated Balance Enclosures (VBEs) / Laminar Flow Hoods: These provide localized exhaust ventilation and are a viable option, but require a more rigorous PPE protocol as they do not offer the complete physical separation of an isolator.[5]

Personal Protective Equipment (PPE): Your Essential Last Defense

Even with robust engineering controls, a comprehensive PPE plan is mandatory to protect against unforeseen contamination.[5] The level of operator protection must assume that a primary barrier could be compromised.[2]

Table 2: Recommended PPE for Handling DDD86481 (OEB 4/5)

CategorySpecificationRationale
Respiratory Powered Air-Purifying Respirator (PAPR) with HEPA filtersProtects against inhalation of fine powder aerosols. A PAPR is often necessary as even high-efficiency masks may be insufficient for the most potent compounds.[6]
Hand Double Nitrile GlovesThe outer glove is removed immediately after handling and before touching any clean surfaces (keyboards, door handles). The inner glove protects during de-gowning.
Body Disposable, Low-Linting Coverall with Hood (e.g., Tyvek)Provides full-body protection from particulate contamination and prevents carrying contaminants outside the work area.
Eye/Face Full-Face Shield (if using a half-mask respirator) or Integrated PAPR HoodProtects mucous membranes of the eyes and face from splashes or airborne particles. The PAPR hood provides integrated protection.
Foot Dedicated, Slip-Resistant Safety Shoes and Disposable Shoe CoversPrevents tracking of contamination out of the designated handling area.

Operational and Disposal Plans: Step-by-Step Protocols

Adherence to validated Standard Operating Procedures (SOPs) is critical. The following protocols provide a framework for handling DDD86481.

cluster_workflow DDD86481 Handling Workflow A 1. Gowning & PPE Donning (Anteroom) B 2. Prepare Containment Unit (e.g., Isolator, VBE) A->B C 3. Weigh Solid DDD86481 (Inside Containment) B->C D 4. Prepare Stock Solution (Inside Containment) C->D E 5. Decontaminate & Clean (Surfaces & Equipment) D->E F 6. Secure & Label Waste (Primary Containment) E->F G 7. De-gowning (Anteroom) F->G H 8. Final Waste Disposal G->H

Caption: A validated workflow ensures safety at every stage of compound handling.

Protocol 1: Weighing Solid DDD86481
  • Preparation: Don all required PPE as specified in Table 2. Ensure the VBE or isolator is operational and certified. Prepare all necessary materials (spatulas, weigh boats, pre-labeled vials) and surface decontaminant (e.g., 70% ethanol followed by a validated cleaning agent).

  • Staging: Place all required items inside the containment unit before introducing the compound. This minimizes traffic in and out of the contained space.

  • Introduction: Carefully introduce the sealed container of DDD86481 into the containment unit.

  • Weighing: Open the container only within the containment unit. Using a dedicated spatula, carefully weigh the desired amount of powder onto a weigh boat. Avoid any actions that could generate dust.

  • Containment: Immediately place the weighed powder into a pre-labeled, sealable container (e.g., a septum-capped vial).

  • Initial Cleanup: Tightly seal the primary DDD86481 container. Using a wetted wipe, decontaminate the exterior of all containers and the work surface inside the enclosure. Place all disposable items (weigh boat, wipes) into a designated, sealable waste bag inside the containment unit.

Protocol 2: Preparing a Stock Solution in DMSO

DDD86481 is insoluble in water and ethanol but soluble in DMSO at approximately 20 mg/mL.[1][7]

  • Prerequisites: This procedure must be performed inside the primary containment unit immediately after weighing.

  • Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial containing the weighed DDD86481 powder.

  • Dissolution: Securely cap the vial. Mix gently by vortexing or inversion until all solid is dissolved. Warming in a 50°C water bath can aid dissolution.[1]

  • Final Steps: Once dissolved, the sealed vial can be removed from the containment unit after a thorough surface decontamination of the vial's exterior.

Decontamination and Disposal

All waste generated from handling potent compounds must be treated as hazardous.

  • Decontamination: All non-disposable equipment (spatulas, balances) must be thoroughly cleaned using a validated procedure before removal from the containment unit. Surfaces should be wiped down with an appropriate solvent to solubilize the compound, followed by a cleaning agent.

  • Waste Segregation: A clear waste stream is essential.

Caption: A simple decision tree for the proper segregation of potent compound waste.

  • Solid Waste: All contaminated solid waste (gloves, shoe covers, coveralls, wipes, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container destined for incineration.[6]

  • Liquid Waste: Unused stock solutions and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container.

By integrating robust engineering controls, meticulous operational procedures, and a comprehensive PPE strategy, researchers can safely handle the potent compound DDD86481, ensuring both personal safety and the integrity of their scientific work.

References

  • Freund-Vector's Approach to Safely Processing Potent Compounds. (2021, February 10).
  • Containment of High-Potency Products in a GMP Environment. (2010, September 1). BioProcess International.
  • Best Practices For Handling Potent APIs. (2015, July 7). Outsourced Pharma.
  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS.
  • Potent Pharmaceutical Compound Containment Case Study. American Industrial Hygiene Association (AIHA).
  • Zelenirstat (PCLX-001) Datasheet. Selleck Chemicals.
  • Zelenirstat (PCLX-001). (2024, May 22). Selleck Chemicals.

Sources

Retrosynthesis Analysis

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Method

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